3-Nitrochalcone
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(E)-3-(3-nitrophenyl)-1-phenylprop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO3/c17-15(13-6-2-1-3-7-13)10-9-12-5-4-8-14(11-12)16(18)19/h1-11H/b10-9+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMFBODMWKWBFOK-MDZDMXLPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C=CC2=CC(=CC=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)/C=C/C2=CC(=CC=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
614-48-2, 24721-24-2 | |
| Record name | Chalcone, 3-nitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000614482 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propen-1-one, 3-(3-nitrophenyl)-1-phenyl-, (E)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024721242 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 614-48-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5536 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-nitrochalcone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.442 | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
What is the chemical structure of 3-Nitrochalcone?
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and biological activities of 3-Nitrochalcone. The information is curated for professionals in the fields of chemical research and drug development, with a focus on presenting clear, actionable data and methodologies.
Chemical Identity and Structure
This compound is an organic compound belonging to the chalcone (B49325) family, which are precursors to flavonoids and isoflavonoids.[1] Its structure is characterized by two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system, with a nitro group substituted at the third position of one of the aromatic rings.[1] The formal IUPAC name for this compound is (2E)-3-(3-nitrophenyl)-1-phenylprop-2-en-1-one.[1]
The presence of the electron-withdrawing nitro group significantly influences the electronic properties and reactivity of the molecule, making it a subject of interest in medicinal chemistry and organic synthesis.[1][2]
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| IUPAC Name | 3-(3-nitrophenyl)-1-phenylprop-2-en-1-one[3] |
| Synonyms | 3-Nitrobenzylideneacetophenone, (2E)-3-(3-nitrophenyl)-1-phenylprop-2-en-1-one, m-Nitrostyryl phenyl ketone[1] |
| CAS Number | 614-48-2[1][3][4][5] |
| Molecular Formula | C₁₅H₁₁NO₃[1][3][4] |
| SMILES String | C1=CC=C(C=C1)C(=O)C=CC2=CC(=CC=C2)--INVALID-LINK--[O-][3] |
| InChI Key | SMFBODMWKWBFOK-UHFFFAOYSA-N[1][3] |
Physicochemical and Spectroscopic Properties
This compound typically presents as a yellow crystalline solid and is more soluble in organic solvents than in water.[1] Its physicochemical and spectroscopic data are crucial for its identification, characterization, and application in further research.
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Molecular Weight | 253.26 g/mol [1][5][6] |
| Appearance | Light yellow to yellow crystalline solid/powder[1][2][6] |
| Melting Point | 144-146 °C[2][6] |
| Purity | >98.0% (GC)[1][6] |
Table 3: Spectroscopic Data for this compound
| Spectroscopy | Key Features |
| FTIR (KBr, cm⁻¹) | νmax: 1650 (C=O), 1523 (C=C), 1345 (N-O), 983 (C=C trans)[7] |
| ¹H NMR (600 MHz, DMSO-d₆) | δ (ppm): 8.58 (s, 1H), 8.25–8.22 (m, 3H), 7.92 (t, J = 7.4 Hz, 1H), 7.83 (t, J = 7.7 Hz, 1H), 7.74 (d, J = 7.4 Hz, 1H), 7.70 (t, J = 7.9 Hz, 1H), 7.57 (d, J = 16.3 Hz, 1H), 7.51 (d, J = 16.3 Hz, 1H)[7] |
| ¹³C NMR (150 MHz, DMSO-d₆) | δ (ppm): 192.6, 148.7, 147.0, 143.6, 136.3, 135.6, 135.0, 134.9, 132.0, 130.8, 129.5, 128.6, 125.4, 125.0, 123.9[7] |
| Mass Spectrometry | Electron ionization spectra are available in the NIST WebBook.[4] |
Synthesis of this compound: Experimental Protocol
The most common and efficient method for synthesizing this compound is the Claisen-Schmidt condensation, an alkali-catalyzed reaction between an appropriately substituted benzaldehyde (B42025) and an acetophenone (B1666503).[2]
Objective: To synthesize this compound via a base-catalyzed Claisen-Schmidt condensation reaction.
Reactants:
-
Acetophenone
-
Ethanol (B145695) (95%)
-
Sodium Hydroxide (B78521) (NaOH) solution
Protocol:
-
Preparation of Reactant Solution: In a suitable flask, dissolve 3-nitrobenzaldehyde (e.g., 0.75 g, 5 mmol) and acetophenone (e.g., 0.60 mL) in ethanol (e.g., 4.0 mL).[8]
-
Initiation of Condensation: To the stirred solution, add a solution of sodium hydroxide (e.g., 0.5 mL) dropwise. The reaction is typically carried out in an ice-salt bath to control the initial exothermic reaction.[7][8]
-
Reaction Progression: Continue stirring the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The mixture will typically turn cloudy as the product begins to precipitate.[7][8] The reaction is generally stirred for approximately 2-3 hours.[7][9]
-
Isolation of Crude Product: Once the reaction is complete, add ice water (e.g., 10-15 mL) to the flask to precipitate the product fully.[8] Collect the precipitate by vacuum filtration using a Buchner funnel.[8]
-
Washing: Wash the collected solid with cold water to remove any remaining base and other water-soluble impurities.[7][8]
-
Purification: Recrystallize the crude product from a suitable solvent or solvent pair, such as dichloromethane/n-hexane or ethanol, to yield the purified this compound.[7][8] The purified product should be a pale yellow solid.
Diagram 1: Synthesis Workflow for this compound
Caption: Workflow of this compound synthesis via Claisen-Schmidt condensation.
Biological Activities and Potential Applications
Nitrochalcones, including this compound, have garnered significant interest from chemists and biochemists due to their wide range of pharmacological activities.[7] These compounds are being investigated for their potential as therapeutic agents.
-
Antimicrobial Activity: this compound has demonstrated notable antimicrobial properties.[1] Studies have evaluated its efficacy against various bacterial and fungal strains, with some derivatives showing potent activity. For example, related nitrochalcones have shown strong activity against Pseudomonas fluorescence.[10]
-
Anti-inflammatory Properties: The compound has exhibited significant anti-inflammatory effects in various experimental models.[2][9] Research on different nitrochalcone isomers suggests that the position of the nitro group can influence the potency of the anti-inflammatory response.[7][11]
-
Anticancer Potential: Preliminary research has indicated that this compound may possess anticancer properties.[1][2] Chalcones are known to interact with various biological targets, and the introduction of a nitro group can modulate this activity, making them promising candidates for further investigation in oncology.[7]
-
Synthetic Intermediate: Beyond its direct biological effects, this compound serves as a valuable intermediate in the synthesis of various heterocyclic compounds, such as indoles, quinolines, and benzothiophenes.[7]
Diagram 2: Reported Biological Activities of this compound
Caption: Logical relationship of this compound's core activities and applications.
References
- 1. CAS 614-48-2: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound | 614-48-2 | Benchchem [benchchem.com]
- 3. This compound | C15H11NO3 | CID 94862 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound [webbook.nist.gov]
- 5. labsolu.ca [labsolu.ca]
- 6. labproinc.com [labproinc.com]
- 7. mdpi.com [mdpi.com]
- 8. scribd.com [scribd.com]
- 9. Synthesis and anti-inflammatory activity of three nitro chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
3-Nitrochalcone: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
An In-depth Overview of the Physical, Chemical, and Biological Properties of 3-Nitrochalcone (B1353257)
Introduction
This compound, systematically known as (2E)-3-(3-nitrophenyl)-1-phenylprop-2-en-1-one, is an aromatic ketone and a member of the chalcone (B49325) family. Chalcones are characterized by an open-chain flavonoid structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system. The presence of a nitro group at the 3-position of one of the phenyl rings significantly influences its chemical reactivity and biological activity. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and an exploration of its biological activities, including its anticancer and antimicrobial mechanisms.
Physical and Chemical Properties
This compound is a light yellow to yellow crystalline solid at room temperature.[1][2] It is generally more soluble in organic solvents than in water.[1] The key physical and chemical properties are summarized in the tables below.
General and Physical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₁₅H₁₁NO₃ | [1][3] |
| Molecular Weight | 253.26 g/mol | [1][2] |
| Appearance | Light yellow to yellow powder/crystal | [1][2] |
| Melting Point | 142-146 °C | [4][5][6] |
| Boiling Point | 418.7 °C at 760 mmHg | [4] |
| Density | 1.255 g/cm³ | [4] |
| Flash Point | 199.9 °C | [4] |
| Refractive Index | 1.651 | [4] |
| Solubility | Soluble in organic solvents, sparingly soluble in water. | [1] |
Spectroscopic Data
| Spectroscopy | Key Peaks/Signals | Reference(s) |
| ¹H NMR (CDCl₃) | δ (ppm): 8.50 (s), 8.25 (m), 8.05 (m), 7.93 (d), 7.82 (d), 7.67 (t), 7.62 (t), 7.54 (d) | [7][8] |
| ¹³C NMR (CDCl₃) | Peaks corresponding to aromatic carbons, carbonyl carbon, and vinylic carbons. | [3][9] |
| FTIR (KBr) | ν (cm⁻¹): ~1650-1667 (C=O stretch), ~1511-1523 (C=C stretch), ~1333-1345 (N-O stretch of NO₂), ~977-983 (C=C trans bend) | [2] |
| Mass Spec. (EI) | m/z: 253 (M⁺), 236 (M-OH)⁺, 176, 130, 105, 102, 77 | [4][10] |
| UV-Vis | Two main absorption bands: a strong band between 335-435 nm and a less intense band between 220-300 nm. | [11] |
Experimental Protocols
Synthesis of this compound via Claisen-Schmidt Condensation
The most common method for synthesizing this compound is the Claisen-Schmidt condensation of 3-nitrobenzaldehyde (B41214) with acetophenone (B1666503) in the presence of a base.[12][13]
Materials:
-
3-nitrobenzaldehyde
-
Acetophenone
-
Ethanol (B145695) (95%)
-
Sodium hydroxide (B78521) (NaOH) solution (e.g., 10 M)
-
Distilled water
-
Hydrochloric acid (HCl, dilute)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Reflux condenser
Procedure:
-
In a round-bottom flask, dissolve an equimolar amount of 3-nitrobenzaldehyde and acetophenone in a minimal amount of 95% ethanol.[13]
-
While stirring the solution at room temperature, slowly add a catalytic amount of aqueous sodium hydroxide solution.[2]
-
Continue stirring the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[2] The reaction typically proceeds for several hours.[13]
-
Once the reaction is complete, pour the mixture into a beaker containing crushed ice and water.[13]
-
Acidify the mixture with dilute hydrochloric acid to a neutral pH to precipitate the crude product.[13]
-
Collect the precipitated solid by vacuum filtration and wash it with cold water to remove any remaining base and other water-soluble impurities.[13]
-
Dry the crude this compound product in air or in a desiccator.[13]
Purification by Recrystallization
The crude this compound can be purified by recrystallization to obtain a product with high purity.[14][15]
Materials:
-
Crude this compound
-
Ethanol (95%) or another suitable solvent (e.g., methanol, hexane/ethyl acetate (B1210297) mixture)[14]
-
Erlenmeyer flasks
-
Hot plate
-
Filter paper
-
Buchner funnel and vacuum flask
Procedure:
-
Transfer the crude this compound to an Erlenmeyer flask.
-
Add a minimum amount of hot ethanol to dissolve the solid completely.[14]
-
If colored impurities are present, a small amount of activated charcoal can be added to the hot solution, which is then hot-filtered to remove the charcoal.[15]
-
Allow the hot, saturated solution to cool slowly to room temperature. Crystal formation should be observed.[15]
-
To maximize the yield, the flask can be placed in an ice bath after it has reached room temperature.[14]
-
Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.[14]
-
Dry the purified crystals of this compound. The purity can be checked by measuring its melting point.[14]
Mandatory Visualizations
Synthesis and Purification Workflow
Caption: Workflow for the synthesis and purification of this compound.
Anticancer Signaling Pathway of a 3-Nitrophenyl Chalcone Derivative
A benzofuran (B130515) ring-linked 3-nitrophenyl chalcone derivative has been shown to induce apoptosis and cause cell cycle arrest in colon cancer cells.[1]
Caption: Proposed anticancer signaling pathways of a 3-nitrophenyl chalcone derivative.
Biological Activities and Mechanisms of Action
Chalcones, including this compound and its derivatives, have garnered significant interest in medicinal chemistry due to their wide range of biological activities.[1][16]
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound derivatives. A benzofuran ring-linked 3-nitrophenyl chalcone derivative demonstrated selective cytotoxic effects against colon cancer cells (HCT-116 and HT-29) with significantly lower IC₅₀ values compared to healthy colon cells.[1] The proposed mechanisms of action include:
-
Induction of Apoptosis: The compound triggers programmed cell death through both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways. It has been shown to activate DR-4 (Death Receptor 4) and inhibit the anti-apoptotic protein Bcl-2.[1]
-
Cell Cycle Arrest: The derivative causes cell cycle arrest at the G0/G1 phase, thereby inhibiting cancer cell proliferation.[1]
-
Inhibition of Migration and Colony Formation: It has also been observed to inhibit the migration and colony-forming abilities of cancer cells in a dose-dependent manner.[1]
Chalcones, in general, are known to exert their anticancer effects through various mechanisms, including the inhibition of tubulin polymerization, modulation of kinase activity, and induction of DNA damage.[1][17]
Antimicrobial Activity
This compound and its derivatives have also shown promising antimicrobial properties. They have been reported to be effective against a range of hospital-acquired pathogens.[18] The antimicrobial mechanisms are believed to involve:
-
Inhibition of Biofilm Formation: These compounds can significantly reduce the formation and viability of microbial biofilms, which are crucial for chronic infections.[18]
-
Reduction of Microbial Adhesion: They have been shown to decrease the adhesion of microbes to host cells, which is a critical initial step in the infection process.[18]
-
Efflux Pump Inhibition: Some chalcone derivatives have been found to potentiate the effects of antibiotics against resistant bacterial strains by inhibiting efflux pumps, which are responsible for pumping out antimicrobial agents from the bacterial cell.[19]
Conclusion
This compound is a versatile compound with well-defined physical and chemical properties and a straightforward synthetic route. Its diverse biological activities, particularly its anticancer and antimicrobial effects, make it a compound of significant interest for researchers in medicinal chemistry and drug development. The ability to induce apoptosis and cell cycle arrest in cancer cells, coupled with its efficacy against microbial biofilms, positions this compound and its derivatives as promising scaffolds for the development of novel therapeutic agents. Further research into structure-activity relationships and in vivo efficacy is warranted to fully explore their therapeutic potential.
References
- 1. Anticancer activity mechanism of novelly synthesized and characterized benzofuran ring-linked 3-nitrophenyl chalcone derivative on colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. This compound | C15H11NO3 | CID 94862 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. connectsci.au [connectsci.au]
- 5. This compound [webbook.nist.gov]
- 6. spectrabase.com [spectrabase.com]
- 7. 3-Nitro-trans-chalcone(24721-24-2) IR Spectrum [chemicalbook.com]
- 8. 3-Nitro-trans-chalcone(24721-24-2) 1H NMR [m.chemicalbook.com]
- 9. spectrabase.com [spectrabase.com]
- 10. This compound [webbook.nist.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. m.youtube.com [m.youtube.com]
- 14. benchchem.com [benchchem.com]
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- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. Antimicrobial activity of nitrochalcone and pentyl caffeate against hospital pathogens results in decreased microbial adhesion and biofilm formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
An In-depth Technical Guide to 3-Nitrochalcone
Abstract: This technical guide provides a comprehensive overview of 3-Nitrochalcone, a synthetic organic compound belonging to the flavonoid family. It details the compound's chemical identity, synthesis protocols, and significant biological activities. Special emphasis is placed on its potential as an anticancer agent, with quantitative data on its cytotoxicity and a detailed exploration of its mechanism of action. This document is intended to serve as a core resource for professionals engaged in chemical synthesis and pharmaceutical research.
Chemical Identity and Properties
This compound is a chalcone (B49325) derivative characterized by a nitro group substituted on one of its phenyl rings. The precise nomenclature is crucial for unambiguous identification in research and development.
The standard IUPAC name for this compound is (E)-3-(3-nitrophenyl)-1-phenylprop-2-en-1-one . The "(E)-" prefix denotes the trans configuration of the substituents across the carbon-carbon double bond, which is the more stable and commonly synthesized isomer.[1]
Table 1: Chemical and Physical Properties of this compound
| Identifier | Value | Reference |
| IUPAC Name | (E)-3-(3-nitrophenyl)-1-phenylprop-2-en-1-one | |
| Synonyms | 3-Nitrobenzylideneacetophenone, m-Nitrostyryl phenyl ketone | [2][3] |
| CAS Number | 614-48-2 | [2][4] |
| Molecular Formula | C₁₅H₁₁NO₃ | [2][4] |
| Molecular Weight | 253.25 g/mol | [2] |
Synthesis of this compound
The primary and most efficient method for synthesizing chalcones, including this compound, is the Claisen-Schmidt condensation .[1][5] This base-catalyzed aldol (B89426) condensation reaction involves an acetophenone (B1666503) derivative and a benzaldehyde (B42025) derivative. For this compound, the reactants are acetophenone and 3-nitrobenzaldehyde (B41214).[6] The electron-withdrawing nature of the nitro group on the benzaldehyde enhances the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack and often leading to high yields.[5]
Experimental Protocol: Claisen-Schmidt Condensation
This protocol is adapted from established procedures for nitrochalcone synthesis.[7]
Materials:
-
3-Nitrobenzaldehyde
-
Acetophenone
-
Sodium Hydroxide (NaOH)
-
Ethanol (B145695) (95%)
-
Deionized Water
-
Ice Bath
-
Magnetic Stirrer and Stir Bar
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
Catalyst Preparation: Prepare a solution of NaOH (approx. 6.7 mmol) in 6 mL of deionized water.
-
Cooling: Cool the NaOH solution to 0°C using an ice bath. Slowly add 10 mL of ethanol to the cooled solution while stirring.
-
Reactant Addition: Remove the flask from the ice bath and allow it to reach room temperature. Slowly add acetophenone (approx. 10 mmol) to the mixture.
-
Condensation: Following the addition of acetophenone, slowly add 3-nitrobenzaldehyde (10 mmol) to the reaction mixture.
-
Reaction: Allow the mixture to stir at room temperature using a magnetic stirrer for approximately 2-3 hours. The progress can be monitored using Thin-Layer Chromatography (TLC).
-
Precipitation: After the reaction is complete, cool the mixture in an ice bath (0°C) for up to 24 hours to ensure complete precipitation of the product.
-
Isolation: Filter the solid product from the crude mixture using a Büchner funnel. Wash the collected solid with cold water to remove any remaining base.
-
Purification: Recrystallize the crude product from a suitable solvent system, such as a dichloromethane/ethanol mixture, to yield the purified this compound. Dry the resulting crystals before characterization.
Biological and Pharmacological Activity
Nitrochalcones are of significant interest to medicinal chemists due to their wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][8]
Anticancer Activity
The most promising therapeutic application of this compound derivatives is in oncology. A recent study investigated a novel benzofuran (B130515) ring-linked 3-nitrophenyl chalcone derivative, [1-(2-benzofuranyl)-3-(3-nitrophenyl)-2-propen-1-one], against human colon cancer cell lines.[9][10] The compound demonstrated selective and potent cytotoxicity against cancer cells while showing significantly lower impact on healthy colon cells.[9][10]
Antimicrobial Activity
Certain derivatives of this compound have also been evaluated for their antimicrobial effects. For instance, (E)-3-(2-methoxyphenyl)-1-(3-nitrophenyl)prop-2-en-1-one was identified as having strong activity against the bacterium Pseudomonas fluorescence.[11]
Table 2: Summary of Quantitative Biological Data
| Compound/Derivative | Target | Assay | Endpoint | Value | Reference |
| Benzofuran-linked 3-nitrophenyl chalcone | HCT-116 Colon Cancer Cells | SRB Assay | IC₅₀ (48h) | 1.71 µM | [9][10] |
| Benzofuran-linked 3-nitrophenyl chalcone | HT-29 Colon Cancer Cells | SRB Assay | IC₅₀ (48h) | 7.76 µM | [9][10] |
| Benzofuran-linked 3-nitrophenyl chalcone | CCD-18Co Healthy Colon Cells | SRB Assay | IC₅₀ (48h) | > 10 µM | [9][10] |
| (E)-3-(2-methoxyphenyl)-1-(3-nitrophenyl)prop-2-en-1-one | P. fluorescence | Broth Dilution | MIC | 20 µg/mL | [11] |
Mechanism of Action in Cancer
Understanding the molecular mechanism is critical for drug development. Studies on the benzofuran-linked 3-nitrophenyl chalcone derivative have elucidated a multi-faceted mechanism of action in colon cancer cells.[9][10] The compound effectively induces programmed cell death (apoptosis) and halts the cell division cycle.
The primary mechanisms identified are:
-
Induction of Apoptosis: The compound activates both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) apoptotic pathways. It specifically upregulates Death Receptor 4 (DR-4) at the cell membrane and acts on the BCL-2 family of proteins intracellularly to trigger caspase activation.[9][10]
-
Cell Cycle Arrest: Treatment with the compound causes a statistically significant arrest of the cell cycle at the G0/G1 phase, preventing cancer cells from progressing towards mitosis and proliferation.[9][10]
Conclusion
This compound and its derivatives represent a versatile and promising class of compounds for drug development. Their straightforward synthesis via the Claisen-Schmidt condensation allows for the accessible production of diverse analogues. The potent and selective anticancer activity demonstrated by specific derivatives, mediated by the induction of apoptosis and cell cycle arrest, highlights their potential as lead compounds for novel cancer therapeutics. Further research into structure-activity relationships, pharmacokinetic profiles, and in vivo efficacy is warranted to fully realize their clinical potential.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound | C15H11NO3 | CID 94862 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CAS 614-48-2: this compound | CymitQuimica [cymitquimica.com]
- 4. This compound [webbook.nist.gov]
- 5. benchchem.com [benchchem.com]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. daneshyari.com [daneshyari.com]
- 8. Synthesis and anti-inflammatory activity of three nitro chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anticancer activity mechanism of novelly synthesized and characterized benzofuran ring-linked 3-nitrophenyl chalcone derivative on colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
3-Nitrochalcone: A Comprehensive Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 3-Nitrochalcone, a synthetic chalcone (B49325) derivative of significant interest in medicinal chemistry. This document consolidates essential data, including its chemical properties, synthesis protocols, and known biological activities, to support ongoing research and drug development efforts.
Core Properties of this compound
This compound, systematically named (E)-3-(3-nitrophenyl)-1-phenylprop-2-en-1-one, is an α,β-unsaturated ketone featuring a nitro functional group on one of its aromatic rings. This substitution pattern significantly influences its physicochemical properties and biological efficacy.
| Property | Value | Source(s) |
| Chemical Formula | C₁₅H₁₁NO₃ | [1] |
| Molecular Weight | 253.25 g/mol | [1] |
| CAS Number | 614-48-2 | |
| Appearance | Pale yellow to yellow solid | |
| IUPAC Name | (E)-3-(3-nitrophenyl)-1-phenylprop-2-en-1-one | [1] |
Synthesis of this compound
The primary method for synthesizing this compound is the Claisen-Schmidt condensation, a base-catalyzed reaction between an appropriate aldehyde and ketone. Specifically, 3-nitrobenzaldehyde (B41214) is reacted with acetophenone (B1666503) in the presence of a base, such as sodium hydroxide (B78521) or potassium hydroxide, in an alcoholic solvent.
Experimental Protocol: Claisen-Schmidt Condensation
This protocol outlines a general procedure for the synthesis of this compound.
Materials:
-
3-Nitrobenzaldehyde
-
Acetophenone
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Distilled water
-
Ice bath
-
Magnetic stirrer and stir bar
-
Filtration apparatus (e.g., Büchner funnel)
-
Recrystallization solvent (e.g., ethanol or a mixture of dichloromethane (B109758) and n-hexane)
Procedure:
-
In a flask equipped with a magnetic stirrer, dissolve 3-nitrobenzaldehyde (1 equivalent) in ethanol.
-
To this solution, add acetophenone (1 equivalent).
-
In a separate beaker, prepare a solution of sodium hydroxide (1 equivalent) in water and cool it in an ice bath.
-
Slowly add the cold NaOH solution to the stirred mixture of aldehyde and ketone.
-
Continue stirring the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, a precipitate of this compound will form. Cool the mixture in an ice bath to maximize precipitation.
-
Filter the crude product using a Büchner funnel and wash the solid with cold water to remove any remaining base.
-
Purify the crude this compound by recrystallization from a suitable solvent, such as ethanol or a dichloromethane/n-hexane mixture, to yield the pure product.
Biological Activities and Experimental Evaluation
This compound has demonstrated a range of biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects. The following sections provide detailed protocols for evaluating these activities.
Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rodents
This in vivo assay is a standard model for evaluating the acute anti-inflammatory potential of compounds.
Experimental Workflow:
Caption: Workflow for Carrageenan-Induced Paw Edema Assay.
Protocol:
-
Animal Preparation: Use adult Wistar rats or Swiss albino mice, acclimatized to laboratory conditions for at least one week. The animals should be fasted overnight with free access to water before the experiment.
-
Grouping: Divide the animals into groups: a control group (vehicle), a positive control group (a known anti-inflammatory drug like indomethacin), and test groups receiving different doses of this compound.
-
Baseline Measurement: Measure the initial volume of the right hind paw of each animal using a plethysmometer.
-
Compound Administration: Administer the vehicle, positive control, or this compound (dissolved in a suitable vehicle like 0.5% carboxymethylcellulose) orally or intraperitoneally.
-
Induction of Edema: After a specific period (e.g., 30-60 minutes) following compound administration, inject 0.1 mL of a 1% carrageenan solution in sterile saline into the sub-plantar region of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
-
Data Analysis: Calculate the percentage inhibition of edema for each group compared to the control group. Statistical analysis is then performed to determine the significance of the observed anti-inflammatory effect.
Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a standard technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Protocol:
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard.
-
Serial Dilution: Perform serial two-fold dilutions of this compound in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound at which no visible growth of the microorganism is observed.
Cytotoxic Activity: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control.
-
MTT Addition: After the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically between 500 and 600 nm) using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage relative to the vehicle-treated control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be calculated.
Mechanism of Action: Inhibition of NF-κB Signaling Pathway
Chalcones, including nitro-substituted derivatives, have been reported to exert their anti-inflammatory and anticancer effects by modulating various cellular signaling pathways. A key target is the Nuclear Factor-kappa B (NF-κB) pathway, which plays a critical role in inflammation, cell survival, and proliferation.
Caption: Proposed mechanism of NF-κB pathway inhibition by this compound.
Chalcones can inhibit the NF-κB signaling pathway through several mechanisms.[2][3][4] They have been shown to inhibit the IκB kinase (IKK) complex, which is responsible for phosphorylating the inhibitory protein IκBα.[3] This inhibition prevents the subsequent ubiquitination and proteasomal degradation of IκBα.[2][3] As a result, NF-κB remains sequestered in the cytoplasm and cannot translocate to the nucleus to initiate the transcription of pro-inflammatory and pro-survival genes.[3] Some chalcones may also directly interfere with the DNA-binding activity of NF-κB in the nucleus.[2]
References
The Advent and Ascendance of Nitrochalcones: A Technical Guide to Their Discovery, Synthesis, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nitrochalcones, a prominent class of substituted chalcone (B49325) compounds, have carved a significant niche in the landscape of medicinal chemistry and drug discovery. Characterized by the presence of one or more nitro groups on their aromatic rings, these compounds have demonstrated a remarkable breadth of biological activities, ranging from potent anticancer and anti-inflammatory to antimicrobial and vasorelaxant effects. This technical guide provides a comprehensive overview of the discovery and historical development of nitrochalcones, detailed methodologies for their synthesis and characterization, and an in-depth exploration of their mechanisms of action through various signaling pathways. Quantitative data are systematically presented in tabular format to facilitate comparative analysis, and key cellular pathways and experimental workflows are visually represented through detailed diagrams to enhance understanding.
A Historical Overture: The Discovery of Chalcones and the Emergence of Nitro-Derivatives
The journey of chalcones began in 1881 when the German chemist Rainer Ludwig Claisen and his colleague A. Claparède first reported the base-catalyzed condensation of an aromatic aldehyde with an acetophenone (B1666503), a reaction now famously known as the Claisen-Schmidt condensation.[1] However, it was the Polish chemist Stanisław Kostanecki who, in the late 19th and early 20th centuries, extensively studied these α,β-unsaturated ketones and is credited with coining the term "chalcone," derived from the Greek word "chalcos," meaning bronze, which alludes to the characteristic color of many of these compounds.[2][3]
While the initial focus was on the fundamental synthesis and structure of the chalcone backbone, the 20th century witnessed a surge in the exploration of substituted chalcones, driven by the quest for novel therapeutic agents.[4] The introduction of the nitro group (NO2), a potent electron-withdrawing moiety, onto the aromatic rings of the chalcone scaffold was a pivotal development. This structural modification was found to significantly influence the physicochemical properties and, consequently, the biological activities of the parent chalcone molecule.[5] Although a definitive first synthesis of a nitro-substituted chalcone is not prominently documented, numerous studies from the mid to late 20th century began to systematically investigate the synthesis and properties of these derivatives. These early explorations laid the groundwork for the extensive research that has since established nitrochalcones as a class of compounds with profound pharmacological potential.
Synthesis and Characterization of Nitrochalcones: The Claisen-Schmidt Condensation and Beyond
The Claisen-Schmidt condensation remains the cornerstone of nitrochalcone synthesis due to its simplicity, efficiency, and versatility.[6] The reaction involves the base-catalyzed aldol (B89426) condensation of a substituted benzaldehyde (B42025) (often a nitrobenzaldehyde) with a substituted acetophenone (which may also contain a nitro group), followed by dehydration to yield the corresponding nitrochalcone.
General Experimental Protocol for Claisen-Schmidt Condensation
Materials:
-
Substituted nitroacetophenone (1.0 eq)
-
Substituted benzaldehyde (1.0 eq)
-
Sodium hydroxide (B78521) (NaOH) or Potassium hydroxide (KOH) solution (e.g., 10-40% w/v in water or an alcohol)
-
Glacial acetic acid or dilute HCl (for neutralization)
-
Distilled water
-
Ice bath
Procedure:
-
A solution of the substituted nitroacetophenone in ethanol or methanol is prepared in a round-bottom flask and cooled in an ice bath.
-
To this stirred solution, an aqueous or alcoholic solution of NaOH or KOH is added dropwise, maintaining the low temperature.
-
The substituted benzaldehyde, dissolved in a minimal amount of the same solvent, is then added slowly to the reaction mixture.
-
The reaction is typically stirred at room temperature for a period ranging from a few hours to overnight, and its progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is poured into ice-cold water and neutralized with a dilute acid (e.g., HCl) to precipitate the crude nitrochalcone.
-
The solid product is collected by vacuum filtration, washed with cold water until the filtrate is neutral, and dried.
Purification and Characterization:
-
Purification: The crude product is typically purified by recrystallization from a suitable solvent, such as ethanol, methanol, or a mixture of solvents like dichloromethane/n-hexane.[7] Column chromatography on silica (B1680970) gel can also be employed for further purification if necessary.
-
Characterization: The structure and purity of the synthesized nitrochalcones are confirmed using various spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure, including the stereochemistry of the α,β-unsaturated double bond (typically trans).
-
Infrared (IR) Spectroscopy: Confirms the presence of key functional groups, such as the carbonyl (C=O) and nitro (N-O) stretching vibrations.
-
Mass Spectrometry (MS): Determines the molecular weight of the compound.
-
Melting Point Analysis: Assesses the purity of the synthesized compound.
-
Variations in Synthetic Methodologies
To enhance reaction rates, improve yields, and align with the principles of green chemistry, several modifications to the classical Claisen-Schmidt condensation have been developed:
-
Ultrasound-Assisted Synthesis: The use of ultrasonic irradiation can significantly accelerate the reaction time and improve yields.[5]
-
Microwave-Assisted Synthesis: Microwave irradiation provides rapid and uniform heating, leading to shorter reaction times and often cleaner reactions.
-
Solvent-Free Synthesis: Grinding the reactants with a solid base catalyst (e.g., solid NaOH or KOH) in a mortar and pestle offers an environmentally friendly, solvent-free alternative.[7]
Biological Activities of Nitrochalcones: A Quantitative Overview
Nitrochalcones exhibit a wide array of biological activities, with their potency and selectivity often depending on the number and position of the nitro groups on the aromatic rings. The following tables summarize some of the key quantitative data reported in the literature.
Table 1: Anticancer Activity of Selected Nitrochalcones
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Ch-19 (2,4,6-trimethoxy-4′-nitrochalcone) | KYSE-450 (Esophageal) | 4.97 | [8] |
| Ch-19 (2,4,6-trimethoxy-4′-nitrochalcone) | Eca-109 (Esophageal) | 9.43 | [8] |
| (E)-1-(3'-nitrophenyl)-3-phenylprop-2-en-1-one | Not Specified | Not Specified | [9] |
| 2'-nitrochalcone | Not Specified | Not Specified | [5] |
| 3'-nitrochalcone | Not Specified | Not Specified | [5] |
| 4'-nitrochalcone | Not Specified | Not Specified | [5] |
Table 2: Anti-inflammatory Activity of Selected Nitrochalcones
| Compound | Model | Inhibition (%) | Reference |
| 2'-nitrochalcone | Carrageenan-induced rat paw edema | Time-dependent effect | [5] |
| 3'-nitrochalcone | Carrageenan-induced rat paw edema | Time-dependent effect | [5] |
| 4'-nitrochalcone | Carrageenan-induced rat paw edema | Time-dependent effect | [5] |
Table 3: Antimicrobial Activity of Selected Nitrochalcones
| Compound | Microorganism | MIC (µg/mL) | Reference |
| 4-nitro substituted chalcones (general) | B. subtilis | Not Specified | [10] |
| 4-nitro substituted chalcones (general) | K. pneumonia | Not Specified | [10] |
| 4'-hydroxy-4-nitro chalcone | Staphylococcus aureus | Zone of inhibition measured | [7] |
| 4'-hydroxy-4-nitro chalcone | Escherichia coli | Zone of inhibition measured | [7] |
Mechanisms of Action: Unraveling the Signaling Pathways
The diverse biological effects of nitrochalcones stem from their ability to modulate multiple cellular signaling pathways.
Anticancer Activity: Induction of Apoptosis via ROS-Mediated Signaling
A primary mechanism underlying the anticancer activity of many nitrochalcones is the induction of apoptosis (programmed cell death) in cancer cells. This is often mediated by an increase in intracellular Reactive Oxygen Species (ROS).
Experimental Protocol: Measurement of Intracellular ROS
-
Cell Culture: Cancer cells are seeded in appropriate culture plates and allowed to adhere overnight.
-
Treatment: Cells are treated with varying concentrations of the nitrochalcone compound for a specified duration.
-
Staining: The cells are then incubated with a fluorescent probe, such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA), which becomes fluorescent upon oxidation by ROS.
-
Analysis: The fluorescence intensity, which is proportional to the intracellular ROS levels, is measured using a flow cytometer or a fluorescence microscope.
The overproduction of ROS disrupts cellular redox homeostasis, leading to oxidative stress and the activation of downstream apoptotic pathways. This involves the modulation of key signaling cascades such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways. Ultimately, this leads to the activation of the intrinsic mitochondrial pathway of apoptosis, characterized by the altered expression of Bcl-2 family proteins (e.g., upregulation of pro-apoptotic Bax and downregulation of anti-apoptotic Bcl-2), release of cytochrome c from the mitochondria, and subsequent activation of caspase cascades (e.g., caspase-9 and caspase-3), which execute the apoptotic process.
Anti-inflammatory and Vasorelaxant Effects: Modulation of eNOS and COX Pathways
The anti-inflammatory properties of nitrochalcones are often attributed to their ability to inhibit pro-inflammatory enzymes such as Cyclooxygenase-2 (COX-2) and inducible Nitric Oxide Synthase (iNOS). The vasorelaxant effects, on the other hand, can be mediated by the activation of endothelial Nitric Oxide Synthase (eNOS).
Experimental Protocol: Assessment of Vasorelaxant Activity
-
Tissue Preparation: Aortic rings are isolated from experimental animals (e.g., rats) and mounted in an organ bath containing a physiological salt solution.
-
Contraction: The aortic rings are pre-contracted with an agonist such as norepinephrine.
-
Treatment: Cumulative concentrations of the nitrochalcone compound are added to the organ bath.
-
Measurement: The relaxation of the aortic rings is measured isometrically using a force transducer.
-
Mechanism Elucidation: To investigate the involvement of the eNOS pathway, the experiment can be repeated in the presence of an eNOS inhibitor (e.g., L-NAME).
Nitrochalcones can influence the expression and activity of these enzymes through various signaling pathways, including the NF-κB and MAPK pathways, which are central to the inflammatory response. By inhibiting the activation of NF-κB, nitrochalcones can suppress the transcription of genes encoding for iNOS and COX-2, thereby reducing the production of inflammatory mediators like nitric oxide and prostaglandins.
Conclusion and Future Perspectives
Nitrochalcones represent a versatile and pharmacologically significant class of compounds. Their straightforward synthesis, coupled with their diverse and potent biological activities, makes them attractive scaffolds for the development of novel therapeutic agents. The continued exploration of their mechanisms of action at a molecular level will undoubtedly pave the way for the rational design of next-generation nitrochalcone-based drugs with enhanced efficacy and selectivity for a range of diseases, from cancer to inflammatory disorders. Future research should focus on detailed structure-activity relationship (SAR) studies to optimize their therapeutic potential and on preclinical and clinical investigations to translate their promising in vitro and in vivo activities into tangible clinical benefits.
References
- 1. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. irejournals.com [irejournals.com]
- 4. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. α‐Substituted Chalcones: A Key Review: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 9. 3-Nitrochalcone | C15H11NO3 | CID 94862 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Bot Verification [rasayanjournal.co.in]
Spectroscopic Elucidation of 3-Nitrochalcone: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 3-Nitrochalcone, a compound of significant interest in medicinal chemistry due to its wide range of biological activities, including anti-inflammatory, antimicrobial, and potential anticancer properties.[1][2][3] The structural confirmation of this molecule is paramount for its application in drug discovery and development. This document presents its Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data in a structured format, along with detailed experimental protocols for data acquisition.
Molecular Structure and Properties
-
Systematic Name: (E)-3-(3-nitrophenyl)-1-phenylprop-2-en-1-one[4]
-
Synonyms: 3-Nitro-trans-chalcone, m-Nitrobenzylidene acetophenone[5][6]
Spectroscopic Data
The following sections summarize the key spectroscopic data for this compound, providing insights into its functional groups, atomic connectivity, and overall molecular structure.
Infrared (IR) Spectroscopy
IR spectroscopy is instrumental in identifying the functional groups present in a molecule. The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its key structural features.
| Wavenumber (cm⁻¹) | Assignment | Reference |
| 1650 - 1667 | C=O (α,β-unsaturated ketone) | [2][7] |
| 1511 - 1593.33 | C=C (aromatic and vinylic) | [2][7] |
| 1516 - 1523 | N-O (asymmetric stretching) | [2] |
| 1333 - 1348.14 | N-O (symmetric stretching) | [2][7] |
| 977 - 983 | C-H bend (trans C=C) | [2] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
The ¹H NMR spectrum of this compound reveals distinct signals for the aromatic and vinylic protons. The coupling constant (J) between the vinylic protons confirms the trans configuration of the double bond.
| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Coupling Constant (J, Hz) | Reference |
| 8.501 | s | H on nitrophenyl ring | [6][8] | |
| 8.249 | m | Protons on nitrophenyl ring | [6][8] | |
| 8.051 | m | Protons on phenyl ring | [6][8] | |
| 7.926 | d | Vinylic proton (β-H) | 15.6 | [6][8] |
| 7.824 | d | Vinylic proton (α-H) | 15.6 | [6][8] |
| 7.667 - 7.536 | m | Aromatic protons | [6][8] |
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.
| Chemical Shift (δ, ppm) | Assignment | Reference |
| 192.6 | C=O (ketone) | [2] |
| 148.8 | C-NO₂ | [2] |
| 146.9 - 123.9 | Aromatic and Vinylic Carbons | [2] |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule. The mass spectrum of this compound shows a molecular ion peak consistent with its molecular formula.
| m/z | Assignment | Reference |
| 253 | [M]⁺ (Molecular ion) | [1][6][9] |
| 236 | [M-OH]⁺ or [M-NH]⁺ | [6] |
| 225 | [M-CO]⁺ | [6] |
| 206 | [M-NO₂-H]⁺ | [6] |
| 178 | [M-C₆H₅]⁺ | [6] |
| 130 | [C₉H₆O]⁺ | [1] |
| 105 | [C₆H₅CO]⁺ | [6] |
| 77 | [C₆H₅]⁺ | [6] |
Experimental Protocols
Detailed methodologies for the acquisition of the presented spectroscopic data are provided below.
Synthesis of this compound
This compound is commonly synthesized via a Claisen-Schmidt condensation reaction between 3-nitrobenzaldehyde (B41214) and acetophenone (B1666503) in the presence of a base catalyst, such as sodium hydroxide, in an alcoholic solvent.[1][2]
IR Spectroscopy
The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample is typically prepared as a KBr (potassium bromide) pellet.[4] A small amount of the solid sample is mixed with dry KBr powder and pressed into a thin, transparent disk. The spectrum is then recorded over a range of 4000-400 cm⁻¹.
NMR Spectroscopy
¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer (e.g., 400 or 600 MHz). The sample is dissolved in a deuterated solvent, typically deuterated chloroform (B151607) (CDCl₃) or dimethyl sulfoxide (B87167) (DMSO-d₆).[2][8] Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard.
Mass Spectrometry
The mass spectrum is typically obtained using an electron ionization (EI) mass spectrometer. The sample is introduced into the instrument, ionized by a beam of electrons, and the resulting charged fragments are separated based on their mass-to-charge ratio (m/z).[9]
Visualization of Spectroscopic Workflow and Data Interrelation
The following diagrams illustrate the general workflow for spectroscopic analysis and the complementary nature of the different techniques in elucidating the structure of this compound.
References
- 1. This compound | 614-48-2 | Benchchem [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and anti-inflammatory activity of three nitro chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | C15H11NO3 | CID 94862 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound [webbook.nist.gov]
- 6. 3-Nitro-trans-chalcone(24721-24-2) IR Spectrum [chemicalbook.com]
- 7. Synthesis Of this compound Lab Report | ipl.org [ipl.org]
- 8. 3-Nitro-trans-chalcone(24721-24-2) 1H NMR [m.chemicalbook.com]
- 9. This compound [webbook.nist.gov]
Unveiling the Solid-State Architecture: A Technical Guide to the Key Structural Features of 3-Nitrochalcone Derivatives from X-ray Crystallography
For researchers, scientists, and drug development professionals, this in-depth guide elucidates the critical three-dimensional structural characteristics of 3-nitrochalcone (B1353257) derivatives as determined by X-ray crystallography. Understanding these features at the atomic level is paramount for rational drug design and the development of novel therapeutic agents, as the molecular conformation and intermolecular interactions directly influence their biological activity.
Chalcones, belonging to the flavonoid family, are characterized by an open-chain structure featuring two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system.[1] The introduction of a nitro (-NO2) group, a potent electron-withdrawing moiety, significantly modulates the electronic properties and, consequently, the biological activities of the chalcone (B49325) scaffold.[1] These activities span a wide therapeutic spectrum, including antimicrobial, anti-inflammatory, antihyperglycemic, and antitumor properties.[2][3] X-ray crystallography provides the definitive method for elucidating the precise three-dimensional arrangement of atoms and molecules in the solid state, offering invaluable insights into structure-activity relationships.
Molecular Conformation: Planarity and Torsional Flexibility
The overall shape of this compound derivatives is largely dictated by the degree of planarity between the two phenyl rings and the central enone bridge. This planarity is influenced by the position of the nitro substituent and the nature of other substituents on the aromatic rings.[2][4] The conformation around the single bonds of the propenone linker (Cα-Cβ and C-C=O) gives rise to either s-cis or s-trans isomers.
X-ray diffraction studies reveal that the position of the nitro group on the aromatic B-ring directly affects the molecular coplanarity.[2] For instance, in a study of three nitro-substituted chalcones, (E)-1,3-bis(2-nitrophenyl)prop-2-en-1-one and (E)-1-(2-nitrophenyl)-3-(3-nitrophenyl)prop-2-en-1-one exhibit a non-planar s-trans conformation. In contrast, (E)-1-(2-nitrophenyl)-3-(4-nitrophenyl)prop-2-en-1-one adopts a more planar s-cis conformation.[2] The planarity in the latter is attributed to the minimization of electrostatic repulsion between the carbonyl group and the nitro group.[2]
The deviation from planarity is quantitatively described by torsion angles. Key torsion angles that define the planarity include those between the phenyl rings and the enone bridge.[5] The nitro group itself can also be twisted out of the plane of the attached benzene (B151609) ring to minimize steric hindrance.[2]
Intermolecular Interactions: The Architects of Crystal Packing
The arrangement of molecules in the crystal lattice is governed by a network of non-covalent interactions. In this compound derivatives, C—H⋯O hydrogen bonds are a predominant feature, often involving the oxygen atoms of the nitro and carbonyl groups as acceptors.[5] These interactions can link molecules into chains, dimers, or more complex two-dimensional sheets.[5][6]
In addition to hydrogen bonding, π–π stacking interactions between the aromatic rings of adjacent molecules play a crucial role in stabilizing the crystal packing, particularly in derivatives with a more planar conformation.[2][6] The centroid-to-centroid distances of these interactions are typically in the range of 3.6 to 3.9 Å.[2][6] Hirshfeld surface analysis is a powerful tool used to visualize and quantify these intermolecular contacts, revealing the relative contributions of different interactions to the overall crystal stability.[2][6]
Quantitative Structural Data
The following tables summarize key crystallographic and geometric parameters for a selection of this compound derivatives, providing a basis for comparative structural analysis.
| Compound | Space Group | Conformation | Key Torsion Angles (°) |
| (E)-1,3-bis(2-nitrophenyl)prop-2-en-1-one | P-1 | s-trans | C8—C7—C1′—C2′: 79.82(13) C2—C1—C9—C8: 142.81(11) |
| (E)-1-(2-nitrophenyl)-3-(3-nitrophenyl)prop-2-en-1-one | Pbca | s-trans | - |
| (E)-1-(2-nitrophenyl)-3-(4-nitrophenyl)prop-2-en-1-one | P-1 | s-cis | C8—C9—C1—C6: 177.6(2) C8—C7—C1′—C2′: 165.62(15) |
| 4′-dimethylamino-3-nitrochalcone | P2₁/c | - | Φ₂ (C4—C1—C2—C3): 158.84(12) |
| 3′-nitro-3-dimethylaminochalcone | P2₁/n | - | Twist angle between rings: 13.80(8) |
| 3′-nitrochalcone | P2₁/c | - | Molecule 1 (near planar): Twist angle between rings: 1.88(8) Molecule 2: Less planar |
| (E)-3-(4-fluorophenyl)-1-(4-nitrophenyl)prop-2-en-1-one | - | s-cis | O3—C7—C8—C9: -0.8(3) Dihedral angle between rings: 4.27(8) |
Table 1: Selected Crystallographic and Conformational Data for this compound Derivatives. [2][5][6]
| Compound | Interaction Type | Key Distances (Å) and Angles (°) |
| (E)-1,3-bis(2-nitrophenyl)prop-2-en-1-one | π-π stacking | Centroid-to-centroid distances: 3.647(2) and 3.729(2) |
| 4′-dimethylamino-3-nitrochalcone | C—H⋯O hydrogen bonds | C17—H17B⋯O3iii, C3—H3⋯O1i, C5—H5⋯O2i, C11—H11⋯O1i, C15—H15⋯O1ii |
| 3′-nitro-3-dimethylaminochalcone | C—H⋯O hydrogen bonds | C16—H16B⋯O2ii, C15—H15⋯O3i, C15—H2⋯O3i, C15—H9⋯O3i |
| (E)-3-(4-fluorophenyl)-1-(4-nitrophenyl)prop-2-en-1-one | C—H⋯O and C—H⋯F hydrogen bonds, π–π interactions | Centroid–centroid distance: 3.8860 (11) |
Table 2: Key Intermolecular Interactions in this compound Derivative Crystals. [2][5][6]
Experimental Protocols
Synthesis of this compound Derivatives via Claisen-Schmidt Condensation
The synthesis of this compound derivatives is most commonly achieved through the Claisen-Schmidt condensation.[1][2] This base-catalyzed reaction involves the condensation of a substituted acetophenone (B1666503) with a substituted benzaldehyde.
General Procedure:
-
A solution of the appropriate acetophenone (e.g., 2-nitroacetophenone) is prepared in a suitable solvent, typically ethanol.[2]
-
The solution is cooled in an ice-salt bath, and an aqueous solution of a base, such as sodium hydroxide, is added dropwise with stirring.[2]
-
After a short period of stirring, the corresponding nitrobenzaldehyde is added to the reaction mixture.
-
The reaction is stirred at room temperature for several hours, with the progress monitored by thin-layer chromatography (TLC).[2][6]
-
Upon completion, the resulting solid product is filtered, washed with water, and then recrystallized from an appropriate solvent or solvent pair (e.g., dichloromethane/n-hexane or ethanol) to yield the purified chalcone derivative.[2][6]
Single-Crystal X-ray Crystallography
The determination of the crystal structure is performed using single-crystal X-ray diffraction.
General Procedure:
-
Crystal Growth: Single crystals of sufficient quality for X-ray diffraction are grown, typically by slow evaporation of a solution of the purified chalcone derivative in a suitable solvent such as acetone (B3395972) or ethanol.[5][6]
-
Data Collection: A suitable single crystal is mounted on a diffractometer. X-ray diffraction data is collected at a specific temperature (e.g., 100 K or 200 K) using a specific wavelength of X-ray radiation (e.g., Ag-Kα or Mo-Kα).[2][5]
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods and refined using full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often placed in geometrically calculated positions and refined using a riding model.[5]
-
Data Analysis: The final refined crystal structure provides precise information on bond lengths, bond angles, torsion angles, and intermolecular interactions. This data is often analyzed with the aid of structural databases and visualization software. Hirshfeld surface analysis may also be performed to investigate intermolecular contacts in detail.[2][6]
Visualizations
Caption: General molecular structure of a this compound.
Caption: Workflow for X-ray crystallography of 3-nitrochalcones.
References
- 1. This compound | 614-48-2 | Benchchem [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and anti-inflammatory activity of three nitro chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Crystal structures of three functionalized chalcones: 4′-dimethylamino-3-nitrochalcone, 3-dimethylamino-3′-nitrochalcone and 3′-nitrochalcone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Crystal structure and Hirshfeld surface analysis of a chalcone derivative: (E)-3-(4-fluorophenyl)-1-(4-nitrophenyl)prop-2-en-1-one - PMC [pmc.ncbi.nlm.nih.gov]
The Chalcone Scaffold: A Privileged Structure in Drug Discovery and Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The chalcone (B49325) scaffold, characterized by a 1,3-diaryl-2-propen-1-one framework, represents a pivotal class of compounds in medicinal chemistry. These open-chain flavonoids are not only biosynthetic precursors to flavonoids and isoflavonoids but also exhibit a remarkable breadth of biological activities. Their structural simplicity, ease of synthesis, and diverse pharmacological properties have established them as a "privileged scaffold" in the quest for novel therapeutic agents. This technical guide provides a comprehensive overview of the biological significance of the chalcone scaffold, with a focus on its anticancer, antimicrobial, anti-inflammatory, and antioxidant properties. Detailed experimental protocols and visualizations of key signaling pathways are presented to facilitate further research and development in this promising area.
Core Biological Activities of the Chalcone Scaffold
Chalcones have been extensively investigated for a wide array of pharmacological effects, demonstrating their potential to modulate various biological pathways implicated in human diseases.
Anticancer Activity
The anticancer potential of chalcones is one of the most thoroughly investigated areas. These compounds exert their effects through multiple mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis and tubulin polymerization.[1][2][3]
Mechanism of Action: A significant number of synthetic chalcones have been shown to be effective tubulin polymerization inhibitors, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[1][4] Chalcone derivatives can also induce apoptosis through the intrinsic mitochondrial pathway by modulating the expression of Bcl-2 family proteins.[3][5]
Table 1: Anticancer Activity of Representative Chalcone Derivatives
| Compound/Derivative | Cancer Cell Line | IC50/GI50 (µM) | Mechanism of Action | Reference |
| Chalcone-1,2,3-triazole hybrids | A549, HeLa, DU145, HepG2 | 1.3 - 186.2 | Tubulin polymerization inhibition, G2/M arrest, apoptosis | [2] |
| 1,2,4-triazole/chalcone hybrids | A549 | 4.4 - 16.04 | Caspase-3 dependent apoptosis | [2] |
| 2',4',5'-trimethoxychalcones | K562, Jurkat | 4 - 8 | Induction of apoptosis via mitochondrial pathway | [3] |
| α-Cyano bis(indolyl)chalcone | A549 | 0.8 | Tubulin polymerization enhancement | [3] |
| 2′,4′-dihydroxy-6′-methoxy-3′,5′-dimethylchalcone | SMMC-7721 (hepatoma) | Not specified | Mitochondria-dependent apoptosis | [3] |
| Chalcone derivative 22 | T24, HT-1376 (bladder cancer) | Not specified | Induction of apoptosis, cell cycle arrest (G2/M) | [3] |
Antimicrobial Activity
Chalcones have emerged as promising scaffolds for the development of novel antibacterial agents, including against multidrug-resistant strains like MRSA.[6] Their mechanisms of action are multifaceted, involving the disruption of bacterial membranes, inhibition of cell wall biosynthesis, and interference with DNA replication and protein synthesis.[6]
Table 2: Antimicrobial Activity of Representative Chalcone Derivatives
| Compound/Derivative | Bacterial Strain | MIC (µM or µg/mL) | Reference |
| Quinoline-based chalcone 51 | M. tuberculosis H37Rv | 10 - 80 µM | [7] |
| Chalcones 93, 94, 95 | Not specified | 0.78 - 1.56 µM | [7] |
| Polyhydroxylated chalcone 101 | B. subtilis, S. aureus, P. aeruginosa, E. coli, S. typhi, P. vulgaris | 0.1 - 0.717 µM | [7] |
| Rhodamine-3-acetic acid chalcone 118 | S. aureus | 2 µM | [7] |
| Compound 85 | Ciprofloxacin-resistant strain | 3.4 nM | [6] |
| Polyhydroxylated chalcones 96-98, 100, 102 | Methicillin-resistant Staphylococcus aureus | 6.25 - 250 µM | [7] |
Anti-inflammatory Activity
Chalcones exhibit potent anti-inflammatory properties by targeting key signaling pathways and enzymes involved in the inflammatory cascade. They have been shown to inhibit the production of inflammatory mediators such as nitric oxide (NO), prostaglandins, and pro-inflammatory cytokines.[8][9]
Mechanism of Action: A primary mechanism of the anti-inflammatory action of chalcones is the inhibition of the NF-κB signaling pathway.[8][10] By preventing the degradation of the inhibitory protein IκBα, chalcones block the nuclear translocation of NF-κB, thereby downregulating the expression of inflammatory genes.[10][11] Additionally, some chalcones can inhibit the activity of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.
Table 3: Anti-inflammatory Activity of Representative Chalcone Derivatives
| Compound/Derivative | Target | IC50 (µM) | Reference |
| Chalcone derivative 3c | COX-1 | 14.65 | [12] |
| Chalcone derivatives | COX-2 | 4.78 - 15.40 | [12] |
| 3,4,5-trimethoxy-4′-fluorochalcone | NF-κB inhibition | 10 | [11] |
Antioxidant Activity
The antioxidant properties of chalcones are attributed to their ability to scavenge free radicals and modulate endogenous antioxidant defense systems.[13][14] The presence of hydroxyl and methoxy (B1213986) groups on the aromatic rings enhances their antioxidant potential.[14]
Mechanism of Action: Chalcones can directly scavenge reactive oxygen species (ROS) and reactive nitrogen species (RNS).[14] Furthermore, they can activate the Keap1-Nrf2 signaling pathway, a crucial regulator of cellular antioxidant responses.[4][15][16] By reacting with cysteine residues on Keap1, chalcones promote the nuclear translocation of Nrf2, leading to the upregulation of antioxidant and detoxification genes.[15][16]
Key Signaling Pathways Modulated by Chalcones
The diverse biological activities of chalcones stem from their ability to interact with and modulate critical intracellular signaling pathways.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation, immunity, and cell survival. Chalcones can inhibit this pathway at multiple levels.
Activation of the Keap1-Nrf2 Antioxidant Pathway
The Keap1-Nrf2 pathway is a primary defense mechanism against oxidative stress. Chalcones, acting as Michael acceptors, can activate this pathway.
Experimental Protocols
Synthesis of Chalcones via Claisen-Schmidt Condensation
This protocol describes a general method for the synthesis of chalcones from an aromatic aldehyde and an acetophenone (B1666503) derivative.[1][9][17]
Materials:
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Acetophenone derivative (e.g., acetophenone)
-
Sodium hydroxide (B78521) (NaOH) or Potassium hydroxide (KOH)
-
Ethanol or Methanol (B129727)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Beaker
-
Crushed ice
-
Dilute hydrochloric acid (HCl)
-
Büchner funnel and filter paper
-
Recrystallization solvent (e.g., ethanol)
Procedure:
-
In a round-bottom flask, dissolve equimolar amounts of the aromatic aldehyde and the acetophenone derivative in a minimal amount of ethanol.
-
While stirring, add a catalytic amount of a strong base, such as NaOH or KOH (typically 10-20 mol%).
-
The reaction mixture is stirred at room temperature or heated to reflux for a period of 2 to 24 hours, depending on the reactivity of the substrates.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, pour the reaction mixture into a beaker containing crushed ice.
-
Acidify the mixture with dilute HCl to precipitate the chalcone product.
-
Collect the crude product by vacuum filtration using a Büchner funnel and wash with cold water.
-
Purify the crude chalcone by recrystallization from a suitable solvent, such as ethanol.
-
Dry the purified crystals and determine the melting point and characterize by spectroscopic methods (e.g., NMR, IR).
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[2][10]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Chalcone compound (dissolved in DMSO)
-
96-well microtiter plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cancer cells into a 96-well plate at a suitable density and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the chalcone compound in complete culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of the chalcone. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 24, 48, or 72 hours.
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Antioxidant Activity: DPPH Radical Scavenging Assay
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate the free radical scavenging activity of compounds.[7][15][18]
Materials:
-
DPPH solution (in methanol or ethanol)
-
Chalcone compound (dissolved in a suitable solvent)
-
Ascorbic acid (as a positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of DPPH in methanol or ethanol.
-
Prepare serial dilutions of the chalcone compound and the positive control (ascorbic acid).
-
In a 96-well plate, add a small volume of the chalcone solutions or control to each well.
-
Add the DPPH solution to each well and mix.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value.
Conclusion
The chalcone scaffold continues to be a fertile ground for the discovery of new therapeutic agents. Its remarkable versatility, evidenced by its broad spectrum of biological activities, makes it a highly attractive starting point for drug design and development. The insights into the mechanisms of action, particularly the modulation of key signaling pathways like NF-κB and Keap1-Nrf2, provide a rational basis for the design of more potent and selective chalcone derivatives. The experimental protocols provided in this guide are intended to facilitate the synthesis and evaluation of new chalcone-based compounds, ultimately contributing to the advancement of novel therapies for a range of human diseases. The continued exploration of this privileged scaffold holds immense promise for the future of medicinal chemistry and drug discovery.
References
- 1. google.com [google.com]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. acgpubs.org [acgpubs.org]
- 4. tandfonline.com [tandfonline.com]
- 5. Synthesis and Antibacterial Activity of Some Heterocyclic Chalcone Analogues Alone and in Combination with Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Studies of synthetic chalcone derivatives as potential inhibitors of secretory phospholipase A2, cyclooxygenases, lipoxygenase and pro-inflammatory cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 11. benchchem.com [benchchem.com]
- 12. Chalcone inhibits the activation of NF-kappaB and STAT3 in endothelial cells via endogenous electrophile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Novel Dual COX-2/5-LOX Inhibitory Activity by Chalcone Derivatives: A Safe and Efficacious Anti-inflammatory Agent - Mittal - Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry [genescells.ru]
- 15. ijcea.org [ijcea.org]
- 16. texaschildrens.org [texaschildrens.org]
- 17. benchchem.com [benchchem.com]
- 18. Bot Verification [rasayanjournal.co.in]
A Comprehensive Technical Guide on the Potential Pharmacological Activities of 3-Nitrochalcone
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Nitrochalcone, a derivative of the chalcone (B49325) scaffold, has emerged as a compound of significant interest in medicinal chemistry due to its diverse pharmacological properties. This technical guide provides an in-depth overview of the current state of research on this compound, with a particular focus on its anticancer, anti-inflammatory, antimicrobial, and antioxidant activities. This document summarizes key quantitative data, provides detailed experimental protocols for the cited biological assays, and visualizes the underlying molecular mechanisms and experimental workflows. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel therapeutic agents.
Introduction
Chalcones are a class of naturally occurring compounds belonging to the flavonoid family, characterized by an open-chain structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system. This "privileged scaffold" is readily amenable to synthetic modification, allowing for the generation of a wide array of derivatives with diverse biological activities. The introduction of a nitro (-NO2) group at the 3-position of one of the aromatic rings confers unique electronic properties to the chalcone molecule, significantly influencing its interaction with biological targets. This guide focuses specifically on this compound and its derivatives, exploring their potential as therapeutic agents.
Anticancer Activity
Recent studies have highlighted the potent anticancer effects of this compound derivatives, particularly against colon cancer. These compounds have been shown to induce apoptosis and cause cell cycle arrest in a cancer-cell-specific manner.
Quantitative Data: Cytotoxicity
A study on a benzofuran (B130515) ring-linked 3-nitrophenyl chalcone derivative demonstrated selective cytotoxicity against human colon cancer cell lines HCT-116 and HT-29, with minimal effect on healthy colon cells (CCD-18Co)[1].
| Compound | Cell Line | IC50 (µM) after 48h |
| Benzofuran ring-linked 3-nitrophenyl chalcone | HCT-116 | 1.71[1] |
| HT-29 | 7.76[1] | |
| CCD-18Co (healthy cells) | > 10[1] |
Mechanism of Action: Apoptosis Induction
The anticancer activity of the 3-nitrophenyl chalcone derivative is primarily mediated through the induction of apoptosis. At its IC50 value, the compound was found to activate both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial-mediated) apoptotic pathways. Specifically, it activates DR-4 (Death Receptor 4) at the cell membrane and modulates the Bcl-2 family of proteins, leading to apoptosis.[1] Furthermore, treatment with this derivative resulted in a statistically significant arrest of the cell cycle at the G0/G1 phase.[1]
Experimental Protocol: Sulforhodamine B (SRB) Assay for Cytotoxicity
This protocol is adapted for determining the cytotoxicity of this compound derivatives against adherent cancer cell lines such as HCT-116 and HT-29.[1]
Materials:
-
HCT-116 and HT-29 human colon cancer cell lines
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound derivative stock solution (in DMSO)
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris base solution, 10 mM
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed HCT-116 and HT-29 cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivative in culture medium. Replace the medium in the wells with 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a positive control (e.g., 5-Fluorouracil). Incubate the plates for 48 hours.
-
Cell Fixation: Gently remove the medium and fix the cells by adding 100 µL of cold 10% TCA to each well. Incubate at 4°C for 1 hour.
-
Staining: Wash the plates five times with slow-running tap water and allow them to air dry completely. Add 50 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Washing: Remove the SRB solution and wash the plates four times with 1% acetic acid to remove unbound dye. Allow the plates to air dry.
-
Solubilization and Absorbance Reading: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye. Shake the plates for 5 minutes on a mechanical shaker. Measure the absorbance at 515 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability versus the log of the compound concentration.
Anti-inflammatory Activity
This compound has demonstrated significant anti-inflammatory properties in preclinical models. This activity is crucial for its potential application in treating various inflammatory conditions.
Quantitative Data: In Vivo Anti-inflammatory Effect
In a study utilizing the carrageenan-induced paw edema model in rats, a 3'-nitrochalcone derivative exhibited a notable anti-inflammatory protective effect when administered orally at a dose of 200 mg/kg. The maximum anti-inflammatory effect of 34.8 ± 2.5% was observed 3 hours after administration.
| Compound | Dose | Route | Model | Maximum Anti-inflammatory Effect (%) | Time to Max Effect (h) |
| 3'-Nitrochalcone | 200 mg/kg | Oral | Carrageenan-induced rat paw edema | 34.8 ± 2.5 | 3 |
Mechanism of Action: Modulation of Inflammatory Pathways
Chalcones are known to exert their anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. These include the inhibition of pro-inflammatory enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). The expression of these enzymes is largely regulated by the transcription factor NF-κB. Chalcones have been shown to inhibit the activation of the NF-κB signaling pathway.[2] Additionally, the JNK signaling pathway, which is activated by inflammatory stimuli, is another target of chalcone derivatives.[3]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This in vivo protocol is used to assess the acute anti-inflammatory activity of this compound.
Materials:
-
Male Wistar rats (180-220 g)
-
Carrageenan (1% w/v in sterile saline)
-
This compound suspension (in a suitable vehicle, e.g., 1% carboxymethyl cellulose)
-
Reference anti-inflammatory drug (e.g., Indomethacin)
-
Plethysmometer
-
Oral gavage needles
Procedure:
-
Animal Acclimatization and Grouping: Acclimatize the rats to laboratory conditions for at least one week. Divide the animals into groups (n=6): vehicle control, positive control (Indomethacin), and this compound treated groups.
-
Compound Administration: Administer the vehicle, reference drug, or this compound orally to the respective groups one hour before the carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Edema: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 h) and at regular intervals thereafter (e.g., 1, 2, 3, 4, 5, and 6 hours).
-
Data Analysis: The percentage of inhibition of edema is calculated for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
References
- 1. Anticancer activity mechanism of novelly synthesized and characterized benzofuran ring-linked 3-nitrophenyl chalcone derivative on colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Characterization, Antioxidant, and Anticancer Activity against Colon Cancer Cells of Some Cinnamaldehyde-Based Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The 3-deoxysappanchalcone induces ROS-mediated apoptosis and cell cycle arrest via JNK/p38 MAPKs signaling pathway in human esophageal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Biological Activities of Nitro-Substituted Chalcones
Audience: Researchers, scientists, and drug development professionals.
Introduction
Chalcones, belonging to the flavonoid family, are natural or synthetic compounds characterized by a 1,3-diphenyl-2-propen-1-one backbone. This core structure, consisting of two aromatic rings linked by an α,β-unsaturated carbonyl system, serves as a versatile scaffold for chemical modification.[1][2] The introduction of a nitro group (NO₂) onto one or both aromatic rings can significantly modulate the compound's electronic properties and, consequently, its biological activities.[2] Nitro-substituted chalcones have garnered substantial interest in medicinal chemistry due to their broad spectrum of pharmacological effects, including potent anticancer, antimicrobial, and anti-inflammatory properties.[2][3][4] This guide provides an in-depth overview of the synthesis, biological evaluation, and mechanisms of action of these promising therapeutic agents.
Synthesis of Nitro-Substituted Chalcones
The primary method for synthesizing chalcones is the Claisen-Schmidt condensation , a base-catalyzed aldol (B89426) condensation between a substituted acetophenone (B1666503) and a substituted benzaldehyde.[1][5][6] For nitro-chalcones, either the acetophenone, the benzaldehyde, or both precursors contain a nitro group. The reaction is typically carried out in a polar solvent like ethanol (B145695) with a base such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH).[7][8]
Biological Activities and Mechanisms of Action
Nitro-substituted chalcones exhibit a diverse range of biological activities, which are largely dependent on the position and number of nitro groups on the aromatic rings.[2]
Anticancer Activity
These compounds have demonstrated significant cytotoxic effects against a variety of human cancer cell lines. The presence of the electron-withdrawing nitro group often enhances this activity.[9][10]
Mechanism of Action: The anticancer effects of nitro-chalcones are multifactorial and often involve:
-
Induction of Apoptosis: They can trigger programmed cell death by increasing the expression of pro-apoptotic proteins like caspases.[9][11]
-
Generation of Reactive Oxygen Species (ROS): Some derivatives can elevate intracellular ROS levels to a toxic point, inducing oxidative stress and subsequent cell death.[11]
-
Cell Cycle Arrest: They can halt the proliferation of cancer cells at various phases of the cell cycle.[11]
-
Inhibition of Key Signaling Pathways: Nitro-chalcones have been shown to modulate oncogenic signaling pathways such as PI3K/Akt/mTOR and NF-κB, which are crucial for cancer cell survival and proliferation.[12][13][14]
Table 1: Cytotoxic Activity of Selected Nitro-Chalcones
| Compound ID | Cancer Cell Line | Activity Metric (IC₅₀) | Reference |
|---|---|---|---|
| Polymethoxylated Nitro-chalcone | MCF-7 (Breast) | 1.33 µM | [9] |
| Nitro-chalcone Derivative (NCD) | Rhabdomyosarcoma (RMS) | 2.117 µg/mL | [15] |
| Ch-19 (Trimethoxy-nitrochalcone) | KYSE-450 (Esophageal) | ~10 µM (at 24h) | [11] |
| Amino-nitrochalcone | Melanoma Cell Lines | Superior to nitrochalcones |[10] |
Antimicrobial Activity
Nitro-chalcones have shown promising activity against a range of pathogenic microbes, including drug-resistant bacteria and fungi.[5][16] Their mechanism is thought to differ from conventional antibiotics, making them valuable candidates for overcoming resistance.[16]
Mechanism of Action: While not fully elucidated for all derivatives, proposed antimicrobial mechanisms include:
-
Disruption of microbial cell membrane integrity.
-
Inhibition of crucial microbial enzymes.
-
Interference with efflux pumps, which bacteria use to expel antibiotics.[16]
Table 2: Antimicrobial Activity of Selected Nitro-Chalcones
| Compound ID | Microbial Strain | Activity (MIC in µg/mL) | Reference |
|---|---|---|---|
| Compound 6 | S. aureus, B. subtilis (Gram+) | Potent Activity (data not specified) | [5][6] |
| Compound 6 | E. coli, P. aeruginosa (Gram-) | Potent Activity (data not specified) | [5][6] |
| Compound 10 | C. albicans, A. niger (Fungi) | Potent Activity (data not specified) | [5][6] |
| Compound 12 | C. albicans, A. niger (Fungi) | Potent Activity (data not specified) |[5][6] |
Anti-inflammatory Activity
The anti-inflammatory properties of nitro-chalcones are well-documented.[17][18] The position of the nitro group significantly influences efficacy, with ortho-substituted compounds on either ring often showing the highest activity.[2][3]
Mechanism of Action: Nitro-chalcones exert their anti-inflammatory effects primarily by inhibiting the production of pro-inflammatory mediators. This is achieved through the downregulation of key enzymes and signaling pathways:
-
Inhibition of COX/LOX: They can block cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are responsible for producing prostaglandins (B1171923) and leukotrienes.[2]
-
Suppression of iNOS: They inhibit inducible nitric oxide synthase (iNOS), reducing the production of nitric oxide (NO), a key inflammatory molecule.[18][19]
-
Downregulation of Cytokines: They can reduce the expression of pro-inflammatory cytokines like TNF-α and various interleukins (ILs) by modulating pathways like NF-κB and JNK.[18][19]
Table 3: Anti-inflammatory Activity of Selected Nitro-Chalcones | Compound ID | Model | Activity Metric (% Inhibition) | Reference | | :--- | :--- | :--- | | 2'-nitrochalcone (ortho on A-ring) | TPA-induced mouse ear edema | 71.17 ± 1.66% |[2][20] | | 2-nitrochalcone (B191979) (ortho on B-ring) | TPA-induced mouse ear edema | 80.77 ± 2.82% |[2][20] | | 4-nitrochalcone (B191975) (para on B-ring) | TPA-induced mouse ear edema | 58.25 ± 1.97% |[2][20] | | 2'-nitrochalcone | Carrageenan induced rat paw edema | Strongest protective effect vs. meta/para |[3] |
Key Experimental Protocols
Protocol: Conventional Synthesis of a Nitro-Chalcone
This protocol describes the synthesis of 3-(3-nitrophenyl)-1-phenylprop-2-en-1-one.[7]
-
Preparation: In a flask, dissolve acetophenone (0.02 mol) and 3-nitrobenzaldehyde (B41214) (0.02 mol) in 25 mL of ethanol.
-
Catalysis: While stirring the mixture, slowly add an aqueous solution of sodium hydroxide (0.02 mol). The solution will typically change color.
-
Reaction: Continue stirring the mixture at room temperature for 2-4 hours. Monitor the reaction's completion using Thin-Layer Chromatography (TLC).
-
Isolation: Pour the reaction mixture slowly into 400 mL of cold water with constant stirring. An acidic workup (e.g., with dilute HCl) may be used to neutralize the catalyst and facilitate precipitation.[8]
-
Purification: Allow the mixture to stand, often refrigerated, for 24 hours to ensure complete precipitation. Collect the solid precipitate by vacuum filtration, wash thoroughly with cold water, and dry.
-
Recrystallization: Purify the crude product by recrystallizing from a suitable solvent, such as ethanol, to yield the final nitro-chalcone product.
Protocol: In Vitro Cytotoxicity Evaluation (MTT Assay)
This is a general protocol for assessing the cytotoxic effects of a compound on a cancer cell line.[15]
-
Cell Seeding: Seed cancer cells (e.g., RMS cells) into a 96-well plate at a specific density and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the nitro-chalcone compound in the cell culture medium. Replace the existing medium in the wells with the medium containing different concentrations of the compound. Include untreated cells as a negative control and a known anticancer drug (e.g., Doxorubicin) as a positive control.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 3-4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan (B1609692) precipitate.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the results to determine the IC₅₀ value, which is the concentration of the compound required to inhibit cell growth by 50%.
Conclusion
Nitro-substituted chalcones represent a class of compounds with significant therapeutic potential, underscored by their potent and diverse biological activities. The presence and position of the nitro group are critical determinants of their efficacy as anticancer, antimicrobial, and anti-inflammatory agents. The straightforward Claisen-Schmidt synthesis allows for extensive structural diversification, enabling the fine-tuning of their pharmacological profiles. Further investigation into their mechanisms of action, structure-activity relationships (SAR), and in vivo performance is essential for advancing these promising scaffolds toward clinical application.
References
- 1. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. ijsart.com [ijsart.com]
- 5. researchgate.net [researchgate.net]
- 6. rjptonline.org [rjptonline.org]
- 7. sphinxsai.com [sphinxsai.com]
- 8. benchchem.com [benchchem.com]
- 9. Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. A novel synthetic chalcone derivative, 2,4,6-trimethoxy-4′-nitrochalcone (Ch-19), exerted anti-tumor effects through stimulating ROS accumulation and inducing apoptosis in esophageal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Anticancer Activity of Natural and Synthetic Chalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 13. [PDF] Targeting STAT3 and NF-κB Signaling Pathways in Cancer Prevention and Treatment: The Role of Chalcones | Semantic Scholar [semanticscholar.org]
- 14. Licochalcone A inhibits PI3K/Akt/mTOR signaling pathway activation and promotes autophagy in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Synthesis and anti-inflammatory activity of three nitro chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Antimycobacterial and Anti-Inflammatory Activities of Substituted Chalcones Focusing on an Anti-Tuberculosis Dual Treatment Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Identification of chalcone analogues as anti-inflammatory agents through the regulation of NF-κB and JNK activation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 20. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Synthesis of 3-Nitrochalcone via Claisen-Schmidt Condensation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chalcones, belonging to the flavonoid family, are α,β-unsaturated ketones that serve as key precursors in the biosynthesis of various flavonoids and isoflavonoids. Their versatile chemical structure allows for a wide range of biological activities, making them a "privileged scaffold" in medicinal chemistry. Nitro-substituted chalcones, in particular, have garnered significant interest due to their potent anti-inflammatory, anticancer, antimicrobial, and antioxidant properties. The presence and position of the nitro group on the aromatic rings can significantly influence the compound's biological activity.
The Claisen-Schmidt condensation is a reliable and widely used method for synthesizing chalcones. This reaction involves the base- or acid-catalyzed condensation of an aromatic aldehyde with an acetophenone (B1666503) derivative. The electron-withdrawing nature of the nitro group on the benzaldehyde (B42025) enhances the electrophilicity of the carbonyl carbon, often leading to high yields and faster reaction times in the Claisen-Schmidt condensation.
This document provides detailed protocols for the synthesis of 3-Nitrochalcone, a comparative summary of reaction conditions, and an overview of its biological significance, including its role in modulating key signaling pathways relevant to drug development.
Data Presentation: Comparative Synthesis of Nitrochalcones
The synthesis of this compound and its analogs via the Claisen-Schmidt condensation can be achieved under various conditions. The choice of catalyst, solvent, and reaction time significantly impacts the yield of the final product. Below is a summary of quantitative data from different reported protocols.
| Reactants | Catalyst (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 3-Nitrobenzaldehyde (B41214), Acetophenone | NaOH (aq) | Ethanol (B145695) | Room Temp | 2 | 72-73 | [1][2] |
| 2-Nitroacetophenone, 3-Nitrobenzaldehyde | NaOH (1.0 M) | Ethanol | Room Temp | 3 | 90 | [3] |
| 3-Nitrobenzaldehyde, Acetophenone | KOH (0.391 mmol) | Ethanol | 40 | - | High | [4] |
| Various Nitroacetophenones, Benzaldehyde | NaOH (1M) | Ethanol | 0 to Room Temp | 2 | 72-73 | [5] |
| 2-Nitroacetophenone, various Nitrobenzaldehydes | NaOH (1.0 M) | Ethanol/Water | Ice-salt bath | 3 | 42-90 | [3] |
Experimental Protocols
Two common base-catalyzed protocols for the synthesis of this compound are provided below.
Protocol 1: Sodium Hydroxide (B78521) Catalyzed Synthesis
This protocol utilizes a solution of sodium hydroxide in an ethanol-water mixture.
Materials:
-
3-Nitrobenzaldehyde
-
Acetophenone
-
Sodium Hydroxide (NaOH)
-
Ethanol (95%)
-
Deionized Water
-
Ice
-
Erlenmeyer flask
-
Magnetic stirrer and stir bar
-
Büchner funnel and filter paper
Procedure:
-
In a 50 mL Erlenmeyer flask, dissolve 0.75 g of 3-nitrobenzaldehyde in 4.0 mL of 95% ethanol.
-
Add 0.60 mL of acetophenone to the flask and swirl to mix the reagents.
-
Prepare a solution of sodium hydroxide by dissolving an appropriate amount in water (e.g., 1.0 M solution).
-
While stirring the aldehyde and ketone mixture, slowly add the aqueous sodium hydroxide solution.
-
Continue stirring the reaction mixture at room temperature for 2 hours. The solution will become cloudy, and a precipitate will form.
-
After 2 hours, transfer the reaction mixture to a beaker containing approximately 15 mL of ice water to induce further precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold water to remove any residual base.
-
Allow the crude product to air dry.
-
For purification, recrystallize the crude solid from hot methanol. Cool the solution to room temperature and then in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration and allow them to dry completely.
-
Characterize the final product by determining its melting point and using spectroscopic methods such as IR and NMR.[6]
Protocol 2: Potassium Hydroxide Catalyzed Synthesis with Ultrasonication
This protocol employs potassium hydroxide and ultrasonication to potentially enhance the reaction rate.
Materials:
-
3-Nitrobenzaldehyde
-
Acetophenone
-
Potassium Hydroxide (KOH)
-
Ethanol
-
Reaction vessel suitable for ultrasonication
-
Ultrasonic bath
-
Rotary evaporator
Procedure:
-
In a suitable reaction vessel, dissolve 3.23 mmol of 3-nitrobenzaldehyde in 7 mL of ethanol.
-
To this solution, add 3.26 mmol of acetophenone followed by 0.391 mmol of potassium hydroxide.
-
Place the reaction vessel in an ultrasonic bath maintained at a constant temperature of 40°C.
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by recrystallization from ethanol or by column chromatography to yield the pure this compound.[4]
Mandatory Visualizations
Claisen-Schmidt Condensation: Reaction Mechanism
The following diagram illustrates the base-catalyzed mechanism for the Claisen-Schmidt condensation.
Caption: Base-catalyzed Claisen-Schmidt reaction mechanism.
Experimental Workflow for this compound Synthesis
This diagram outlines the general laboratory workflow for the synthesis and purification of this compound.
References
Application Notes: Step-by-Step Protocol for the Synthesis of 3-Nitrochalcone
Abstract
This document provides a detailed, step-by-step protocol for the synthesis of 3-Nitrochalcone, a valuable intermediate in pharmaceutical and materials science research. The synthesis is achieved via a base-catalyzed Claisen-Schmidt condensation reaction between 3-nitrobenzaldehyde (B41214) and acetophenone (B1666503). This method is robust, high-yielding, and employs standard laboratory techniques, making it suitable for implementation in research and drug development settings. Included are a comprehensive materials list, reaction procedure, purification by recrystallization, and methods for characterization. All quantitative data is summarized for clarity, and the experimental workflow is visually represented.
Introduction
Chalcones (1,3-diphenyl-2-propen-1-one) are a class of open-chain flavonoids that serve as key precursors for various heterocyclic compounds and exhibit a wide range of biological activities. The nitro-substituted chalcone, specifically this compound, is of particular interest due to the electron-withdrawing nature of the nitro group, which modulates the compound's electronic properties and biological function. The Claisen-Schmidt condensation is the most common and efficient method for synthesizing chalcones, involving the reaction of an aromatic aldehyde with a ketone in the presence of a base or acid catalyst.[1] This protocol details the aqueous sodium hydroxide-catalyzed synthesis in an ethanol (B145695) solvent system, a classic and reliable approach for generating this compound.[2][3]
Reaction Scheme
The synthesis proceeds via the aldol (B89426) condensation of 3-nitrobenzaldehyde with acetophenone, followed by dehydration to yield the α,β-unsaturated ketone, this compound.
-
Reactants: 3-Nitrobenzaldehyde + Acetophenone
-
Catalyst: Sodium Hydroxide (NaOH)
-
Solvent: 95% Ethanol
-
Product: (E)-3-(3-nitrophenyl)-1-phenylprop-2-en-1-one (this compound)
Materials and Equipment
-
Reagents:
-
3-Nitrobenzaldehyde (C₇H₅NO₃)
-
Acetophenone (C₈H₈O)
-
95% Ethanol (EtOH)
-
Sodium Hydroxide (NaOH)
-
Deionized Water (H₂O)
-
Hydrochloric Acid (HCl), dilute solution (for neutralization, optional)
-
-
Equipment:
-
125 mL Erlenmeyer flask
-
Magnetic stirrer and stir bar
-
Graduated cylinders (10 mL, 50 mL)
-
Beakers
-
Buchner funnel and filter flask
-
Filter paper
-
Spatula and weighing paper
-
Melting point apparatus
-
FT-IR Spectrometer
-
NMR Spectrometer
-
Experimental Protocol
4.1. Preparation of Crude this compound
-
Place a magnetic stir bar into a 125 mL Erlenmeyer flask.
-
Add 1.51 g (10.0 mmol) of 3-nitrobenzaldehyde to the flask.
-
Add 1.20 mL (1.22 g, 10.2 mmol) of acetophenone to the flask.
-
Add 20 mL of 95% ethanol and stir the mixture at room temperature until all solids have dissolved.[4]
-
In a separate beaker, prepare a 10% NaOH solution by dissolving 2.0 g of NaOH in 18 mL of deionized water.
-
While stirring the ethanolic solution of aldehydes and ketones, add 10 mL of the 10% NaOH solution dropwise over 5-10 minutes.[1]
-
Continue stirring the reaction mixture at room temperature for 30-45 minutes. The solution will turn cloudy and a yellow precipitate will form.[1][4]
-
Monitor the reaction completion using Thin Layer Chromatography (TLC), if desired.
4.2. Isolation of Crude Product
-
After the reaction period, pour the mixture into a beaker containing approximately 50 g of crushed ice and 50 mL of cold water.
-
Stir the mixture for 15-20 minutes to allow for complete precipitation of the crude product.
-
Isolate the crude this compound by vacuum filtration using a Buchner funnel.
-
Wash the collected solid with three portions of cold deionized water (3 x 30 mL) to remove residual NaOH and other water-soluble impurities.
-
Allow the crude product to air-dry on the filter paper for at least 30 minutes to remove excess water.
4.3. Purification by Recrystallization
-
Transfer the crude solid to a 100 mL beaker.
-
Add a minimal amount of hot 95% ethanol to dissolve the solid completely. Start with approximately 20-30 mL and add more if necessary, keeping the solution near its boiling point.
-
Once dissolved, remove the beaker from the heat source and allow it to cool slowly to room temperature.
-
For maximum crystal formation, place the beaker in an ice bath for 15-20 minutes.
-
Collect the purified pale yellow crystals by vacuum filtration.[4]
-
Wash the crystals with a small amount of ice-cold 95% ethanol.
-
Dry the final product in a desiccator or a vacuum oven at low heat.
-
Weigh the dried product to calculate the percent yield and determine its melting point.
Data Presentation
Table 1: Reagents and Yield for this compound Synthesis
| Compound | Formula | Molar Mass ( g/mol ) | Quantity Used | Moles (mmol) | Role |
| 3-Nitrobenzaldehyde | C₇H₅NO₃ | 151.12 | 1.51 g | 10.0 | Reactant |
| Acetophenone | C₈H₈O | 120.15 | 1.20 mL (1.22 g) | 10.2 | Reactant |
| Sodium Hydroxide | NaOH | 40.00 | ~1.0 g (in 10 mL) | ~25 | Catalyst |
| This compound | C₁₅H₁₁NO₃ | 253.25 | - | 10.0 (Theoretical) | Product |
-
Theoretical Yield: 2.53 g
-
Typical Actual Yield: 1.90 g - 2.28 g (75-90%)[2]
Table 2: Characterization Data for this compound
| Property | Description |
| Appearance | Pale yellow crystalline solid.[5] |
| Melting Point | 142 - 146 °C.[2] |
| Molecular Weight | 253.25 g/mol . |
| FT-IR (cm⁻¹) | ~1659 (C=O, unsaturated ketone), ~1593 (C=C, aromatic), ~1348 (N-O, nitro group).[3] |
| ¹H NMR | The trans-alkene configuration is confirmed by a coupling constant (J) of ~16 Hz for the vinyl protons. |
Mandatory Visualizations
Caption: Workflow for the synthesis and purification of this compound.
References
Synthesis of 3-Nitrochalcone: A Detailed Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the synthesis of 3-nitrochalcone (B1353257), an α,β-unsaturated ketone, through the Claisen-Schmidt condensation of 3-nitrobenzaldehyde (B41214) and acetophenone (B1666503).[1] this compound and its derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3] This application note includes detailed experimental protocols, a summary of quantitative data, and graphical representations of the reaction mechanism and experimental workflow to ensure reproducibility and aid in understanding the underlying chemical principles.
Introduction
Chalcones are a class of organic compounds that serve as important precursors in the biosynthesis of flavonoids.[2] The synthesis of this compound is achieved via a base-catalyzed crossed aldol (B89426) condensation, specifically the Claisen-Schmidt condensation, between an aromatic aldehyde (3-nitrobenzaldehyde) and a ketone (acetophenone).[2] The reaction proceeds through the formation of a β-hydroxyketone intermediate, which readily dehydrates to yield the more stable, conjugated enone product, this compound.[1][4] The presence of the nitro group on the benzaldehyde (B42025) ring enhances the electrophilicity of the carbonyl carbon, facilitating the nucleophilic attack by the enolate of acetophenone.[5]
Data Presentation
The following tables summarize the key quantitative data for the synthesis of this compound.
Table 1: Reactant and Catalyst Quantities
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Amount (mmol) | Mass (g) | Volume (mL) |
| 3-Nitrobenzaldehyde | C₇H₅NO₃ | 151.12[1] | 5 - 10 | 0.75 - 1.51[2][4] | - |
| Acetophenone | C₈H₈O | 120.15 | 5 - 10 | 0.60 - 1.20 | 0.60 - 1.17[2][4] |
| Sodium Hydroxide (B78521) (Catalyst) | NaOH | 40.00 | - | - | 0.5 (of solution)[1][4] |
| Ethanol (B145695) (95%) (Solvent) | C₂H₅OH | 46.07 | - | - | 4.0 - 10[2][4] |
Table 2: Product Characterization and Yield
| Product | Molecular Formula | Molar Mass ( g/mol ) | Appearance | Melting Point (°C) | Yield (%) |
| This compound | C₁₅H₁₁NO₃ | 253.25[1][6] | Pale yellow to yellow crystalline solid[3][4] | 108.4 - 145[4][7] | 19.88 - 90[1][7] |
Experimental Protocols
This section provides a detailed methodology for the synthesis, isolation, and purification of this compound.
Materials and Equipment
-
3-Nitrobenzaldehyde
-
Acetophenone
-
Sodium Hydroxide (NaOH)
-
95% Ethanol
-
Ice water
-
Erlenmeyer flask (50 mL)
-
Beakers
-
Stirring rod or magnetic stirrer
-
Steam bath (optional)
-
Büchner funnel and filter flask
-
Vacuum source
-
Melting point apparatus
-
Spectroscopic instruments (IR, NMR)
Synthesis of Crude this compound
-
Reaction Setup : In a 50 mL Erlenmeyer flask, combine 3-nitrobenzaldehyde (e.g., 0.75 g, 5 mmol) and acetophenone (e.g., 0.60 mL, 5 mmol).[1][4]
-
Solvent Addition : Add 4.0 mL of 95% ethanol to the flask and swirl to dissolve the reactants.[4] Gentle heating on a steam bath may be applied to facilitate dissolution.[4]
-
Cooling : Allow the mixture to cool to room temperature.[4]
-
Catalyst Addition : Add 0.5 mL of a sodium hydroxide solution (prepared by dissolving 6 g of NaOH in 10 mL of water) to the reaction mixture.[1]
-
Reaction : Swirl the flask until the mixture becomes cloudy, indicating the formation of the product.[4] Continue to stir for approximately 20-30 minutes.
Isolation and Purification of this compound
-
Precipitation : Add 10 mL of ice-cold water to the cloudy reaction mixture.[1][4] Stir the mixture with a spatula to induce crystallization.
-
Transfer and Further Precipitation : Transfer the mixture to a beaker containing 15 mL of ice water to ensure complete precipitation of the crude product.[1][4]
-
Filtration : Collect the precipitate by vacuum filtration using a Büchner funnel.[1]
-
Washing : Wash the collected solid with a small amount of cold water to remove any residual base.[8]
-
Drying : Allow the crude product to air-dry on the filter paper or in a desiccator.[2]
-
Recrystallization : Purify the crude this compound by recrystallization.[2] Transfer the crude solid to a beaker and add a minimal amount of hot methanol to dissolve it.[2]
-
Crystallization : Allow the solution to cool slowly to room temperature, then place it in an ice bath to promote the formation of pure crystals.[2]
-
Final Product Collection : Collect the purified crystals by vacuum filtration, washing them with a small amount of cold methanol.[2]
-
Drying and Characterization : Dry the purified crystals thoroughly and determine the final yield and melting point.[2] Characterize the product using spectroscopic methods such as IR and NMR.
Visualizations
Reaction Mechanism
The synthesis of this compound proceeds via a base-catalyzed Claisen-Schmidt condensation. The key steps are the formation of an enolate ion from acetophenone, followed by a nucleophilic attack on the carbonyl carbon of 3-nitrobenzaldehyde, and subsequent dehydration.
Caption: Claisen-Schmidt condensation mechanism for this compound synthesis.
Experimental Workflow
The following diagram illustrates the sequential steps involved in the synthesis and purification of this compound.
Caption: Experimental workflow for the synthesis of this compound.
References
- 1. scribd.com [scribd.com]
- 2. benchchem.com [benchchem.com]
- 3. CAS 614-48-2: this compound | CymitQuimica [cymitquimica.com]
- 4. scribd.com [scribd.com]
- 5. benchchem.com [benchchem.com]
- 6. This compound | C15H11NO3 | CID 94862 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Synthesis, Crystal Structures, and Molecular Properties of Three Nitro-Substituted Chalcones [mdpi.com]
- 8. Claisen-Schmidt Condensation [cs.gordon.edu]
Application Notes and Protocols for In Vitro Evaluation of 3-Nitrochalcone's Anti-inflammatory Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While it is a crucial component of the innate immune system, chronic or dysregulated inflammation contributes to the pathogenesis of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. The search for novel anti-inflammatory agents is a significant focus of drug discovery.
Chalcones, a class of natural and synthetic compounds, have garnered considerable interest for their diverse pharmacological activities, including anti-inflammatory properties.[1] 3-Nitrochalcone, a derivative of this family, is a promising candidate for investigation. Chalcones have been reported to exert their anti-inflammatory effects through various mechanisms, including the inhibition of key inflammatory enzymes like cyclooxygenase-2 (COX-2) and the modulation of critical signaling pathways such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK).[2][3]
These application notes provide a comprehensive guide for the in vitro evaluation of this compound's anti-inflammatory potential. Detailed protocols for key assays are provided to enable researchers to assess its efficacy and elucidate its mechanism of action.
Data Presentation
The following tables are provided as templates to organize and present the quantitative data obtained from the experimental evaluation of this compound.
Table 1: Effect of this compound on Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages
| Concentration of this compound (µM) | NO Production (% of LPS Control) | IC₅₀ (µM) |
| 0 (Vehicle Control) | 0 | |
| 0 (LPS Control) | 100 | |
| X | ||
| X | ||
| X | ||
| X |
Table 2: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Macrophages
| Concentration of this compound (µM) | TNF-α (% of LPS Control) | IL-6 (% of LPS Control) | IL-1β (% of LPS Control) |
| 0 (Vehicle Control) | 0 | 0 | 0 |
| 0 (LPS Control) | 100 | 100 | 100 |
| X | |||
| X | |||
| X | |||
| X | |||
| IC₅₀ (µM) |
Table 3: Effect of this compound on COX-2 Enzyme Activity
| Concentration of this compound (µM) | COX-2 Activity (% of Control) | IC₅₀ (µM) |
| 0 (Vehicle Control) | 100 | |
| X | ||
| X | ||
| X | ||
| X |
Key Experimental Protocols
Cell Culture and Maintenance of RAW 264.7 Macrophages
RAW 264.7, a murine macrophage cell line, is a widely used model for studying inflammation in vitro.[4]
-
Materials:
-
RAW 264.7 cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin (B12071052)
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA
-
Cell culture flasks and plates
-
Humidified incubator (37°C, 5% CO₂)
-
-
Protocol:
-
Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO₂.
-
Subculture the cells every 2-3 days when they reach 80-90% confluency.
-
To subculture, wash the cells with PBS, detach them using Trypsin-EDTA, and resuspend in fresh medium at the desired density.
-
Assessment of Nitric Oxide (NO) Production
Excessive production of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation. The Griess assay is a common method to measure nitrite (B80452), a stable and quantifiable breakdown product of NO.[5]
-
Materials:
-
RAW 264.7 cells
-
Lipopolysaccharide (LPS)
-
This compound
-
DMEM (serum-free)
-
Griess Reagent (Solution A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Solution B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite (for standard curve)
-
96-well plates
-
Microplate reader
-
-
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound (dissolved in a suitable solvent like DMSO, with the final solvent concentration kept below 0.1%) for 1 hour.
-
Stimulate the cells with 1 µg/mL of LPS for 24 hours. Include a vehicle control (no LPS, no compound) and an LPS control (LPS, no compound).
-
After incubation, collect 50 µL of the cell culture supernatant.
-
Add 50 µL of Griess Reagent Solution A to each sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Solution B and incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Quantify the nitrite concentration using a standard curve generated with known concentrations of sodium nitrite.
-
Quantification of Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) by ELISA
Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive and specific method for quantifying the levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in cell culture supernatants.[6]
-
Materials:
-
Cell culture supernatants from the NO production assay (or a parallel experiment)
-
ELISA kits for mouse TNF-α, IL-6, and IL-1β
-
Wash buffer
-
Substrate solution
-
Stop solution
-
Microplate reader
-
-
Protocol:
-
Follow the manufacturer's instructions provided with the specific ELISA kits.
-
Typically, the protocol involves coating a 96-well plate with a capture antibody specific for the cytokine of interest.
-
Add the cell culture supernatants and standards to the wells and incubate.
-
Wash the plate to remove unbound substances.
-
Add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Wash the plate again.
-
Add a substrate that reacts with the enzyme to produce a colored product.
-
Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the cytokine concentrations in the samples based on the standard curve.
-
Western Blot Analysis for Inflammatory Proteins
Western blotting can be used to determine the protein expression levels of key inflammatory mediators such as iNOS and COX-2, as well as components of signaling pathways like NF-κB (p65, IκBα) and MAPK (p38, ERK, JNK).
-
Materials:
-
RAW 264.7 cells treated as described previously
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific for iNOS, COX-2, p65, phospho-IκBα, p38, phospho-p38, etc.)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Protocol:
-
Lyse the treated cells with RIPA buffer and determine the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
-
Visualization of Key Pathways and Workflows
Caption: Experimental workflow for evaluating the anti-inflammatory activity of this compound.
Caption: Postulated inhibition of the NF-κB signaling pathway by this compound.
Caption: Potential modulation of the MAPK signaling pathway by this compound.
References
- 1. jbrms.medilam.ac.ir [jbrms.medilam.ac.ir]
- 2. mdpi.com [mdpi.com]
- 3. Identification of chalcone analogues as anti-inflammatory agents through the regulation of NF-κB and JNK activation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. TI-I-174, a Synthetic Chalcone Derivative, Suppresses Nitric Oxide Production in Murine Macrophages via Heme Oxygenase-1 Induction and Inhibition of AP-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 3-Nitrochalcone Derivatives in Antimicrobial and Antifungal Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the antimicrobial and antifungal properties of 3-nitrochalcone (B1353257) derivatives. This document includes quantitative activity data, detailed experimental protocols for the synthesis and evaluation of these compounds, and visualizations of experimental workflows and potential mechanisms of action.
Introduction
Chalcones are a class of organic compounds belonging to the flavonoid family, characterized by an open-chain structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system.[1] The versatile scaffold of chalcones allows for a wide range of chemical modifications, leading to a diverse array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3] Nitro-substituted chalcones, in particular, have garnered significant interest due to their potent antimicrobial and antifungal activities.[4][5] The presence of the nitro group can significantly influence the electronic properties of the molecule, often enhancing its biological efficacy.[3]
This document focuses on this compound derivatives, summarizing their activity against various bacterial and fungal pathogens and providing standardized protocols for their synthesis and microbiological evaluation to aid in the discovery and development of new antimicrobial agents.
Data Presentation: Antimicrobial and Antifungal Activity
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of various this compound derivatives against a selection of Gram-positive and Gram-negative bacteria, as well as fungal strains. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[6]
Table 1: Antibacterial Activity of this compound Derivatives (MIC in µg/mL)
| Compound ID/Substitution | Staphylococcus aureus | Streptococcus pyogenes | Escherichia coli | Pseudomonas aeruginosa | Reference(s) |
| Nitrochalcone Series 1 | |||||
| Compound 6 | 50-100 | 100 | 100-125 | 100 | [7] |
| Compound 9 | 125 | 100 | 100-125 | 100 | [7] |
| Compound 12 | 125 | 100 | 100-125 | 100 | [7] |
| Nitrochalcone (NC-E05) | 15.62-31.25 | - | - | - | [8] |
| 2'-hydroxy-4-nitrochalcone | 125 | - | - | - | [9] |
| Reference Drugs | |||||
| Ampicillin | 250 | 100 | 100 | 100 | [7] |
Data compiled from multiple sources, slight variations in experimental conditions may exist.
Table 2: Antifungal Activity of this compound Derivatives (MIC in µg/mL)
| Compound ID/Substitution | Candida albicans | Aspergillus fumigatus | Reference(s) |
| Nitrochalcone Series 1 | |||
| Compound 10 | 25 | 100 | [7] |
| Compound 12 | 25 | 25 | [7] |
| Nitrochalcone (NC-E05) | 15.62-31.25 | - | [8] |
| 2'-hydroxy-4-nitrochalcone | - | 250 | [9] |
| Reference Drug | |||
| Fluconazole | 100 | 100 | [7] |
Data compiled from multiple sources, slight variations in experimental conditions may exist.
Experimental Protocols
Protocol 1: Synthesis of this compound Derivatives via Claisen-Schmidt Condensation
This protocol describes a general method for the synthesis of this compound derivatives.
Materials:
-
Substituted acetophenone (B1666503)
-
Aqueous sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) solution
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Apparatus for suction filtration
Procedure:
-
Dissolve an equimolar amount of the substituted acetophenone and 3-nitrobenzaldehyde in ethanol in a round-bottom flask.
-
While stirring the solution at room temperature, slowly add an aqueous solution of NaOH or KOH.
-
Continue stirring the reaction mixture for 24-36 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water.
-
Acidify the mixture with dilute hydrochloric acid (HCl) to precipitate the crude chalcone (B49325).
-
Collect the precipitate by suction filtration and wash it with cold water until the filtrate is neutral.
-
Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the purified this compound derivative.
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).[10][11]
Materials:
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi
-
Bacterial or fungal strains
-
This compound derivatives dissolved in Dimethyl sulfoxide (B87167) (DMSO)
-
Standard antibiotic/antifungal drugs (e.g., Ampicillin, Fluconazole)
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of Inoculum:
-
Bacteria: From a fresh agar (B569324) plate, pick a few colonies and suspend them in sterile saline. Adjust the turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in the appropriate broth to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.
-
Fungi (Yeast): Prepare the yeast suspension similarly to bacteria, adjusting to a 0.5 McFarland standard and then diluting to a final concentration of 0.5-2.5 x 10³ CFU/mL.
-
-
Preparation of Microtiter Plates:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add 100 µL of the stock solution of the this compound derivative (in broth with a low percentage of DMSO) to the first well.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the last 100 µL from the last well in the dilution series.
-
-
Inoculation:
-
Add 100 µL of the prepared bacterial or fungal inoculum to each well, resulting in a final volume of 200 µL.
-
-
Controls:
-
Growth Control: A well containing only broth and inoculum.
-
Sterility Control: A well containing only broth.
-
Positive Control: A dilution series of a standard antimicrobial agent.
-
-
Incubation:
-
Incubate the plates at 35-37°C for 18-24 hours for bacteria, and at 35°C for 24-48 hours for fungi.
-
-
Reading the MIC:
-
The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
-
Mandatory Visualizations
Synthesis and Evaluation Workflow
Caption: Workflow for the synthesis and antimicrobial evaluation of this compound derivatives.
Proposed Antimicrobial Mechanisms of Action
While the precise signaling pathways affected by this compound derivatives are still under investigation, several general mechanisms for the antimicrobial action of chalcones have been proposed.
Caption: Proposed mechanisms for the antimicrobial and antifungal activity of chalcone derivatives.
References
- 1. What are FtsZ inhibitors and how do they work? [synapse.patsnap.com]
- 2. Antibacterial potential of chalcones and its derivatives against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Antibacterial Activity of Chalcone (2E)-3-({4-[(2E)-3-(4-Nitrophenyl) prop-2-enol] phenyl}carbamoyl) prop-2-enoic acid and Its Effect Against Staphylococcus aureus Carrying Efflux Pump and β-Lactamase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and Antifungal Activity of Chalcone Derivatives Containing 1,3,4-Thiadiazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antibacterial Activity of Isobavachalcone (IBC) Is Associated with Membrane Disruption | MDPI [mdpi.com]
Application Notes: 3-Nitrochalcone as a Versatile Intermediate for Heterocyclic Compound Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction: 3-Nitrochalcone (B1353257), a derivative of the chalcone (B49325) backbone (1,3-diphenyl-2-propen-1-one), serves as a highly valuable and versatile intermediate in synthetic organic chemistry.[1] Its α,β-unsaturated ketone core provides an electrophilic center, making it susceptible to nucleophilic attacks, such as Michael additions, which are critical for constructing various heterocyclic rings.[2] The presence of the nitro group further influences its reactivity and provides a handle for subsequent chemical modifications. Chalcones are key precursors for synthesizing five, six, and seven-membered heterocyclic compounds, many of which exhibit significant pharmacological activities, including antimicrobial and anticancer properties.[3][4]
This document provides detailed protocols and quantitative data for the synthesis of several key heterocyclic systems—pyrazolines, isoxazoles, pyrimidines, and benzodiazepines—using this compound as the starting material.
Synthesis of the Intermediate: this compound
The primary method for synthesizing this compound is the Claisen-Schmidt condensation, which involves the base-catalyzed reaction between 3-nitrobenzaldehyde (B41214) and an appropriate acetophenone (B1666503).[2][5] Strong bases like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) are traditionally effective catalysts for this reaction.[2]
Caption: General workflow for this compound synthesis via Claisen-Schmidt condensation.
Experimental Protocol: Synthesis of this compound
-
Dissolve 3-nitrobenzaldehyde (10 mmol) and acetophenone (10 mmol) in ethanol (B145695) (10-20 mL) in a round-bottom flask placed in an ice-salt bath.[1]
-
Prepare a solution of sodium hydroxide (6 mL, 1.0 M) and add it dropwise to the stirred mixture.[1]
-
After the addition is complete, remove the ice bath and continue stirring the reaction mixture at room temperature for approximately 3-4 hours.[1]
-
Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, pour the mixture into a beaker of crushed ice and acidify with dilute HCl.[6]
-
Filter the resulting solid precipitate, wash thoroughly with cold water to remove excess alkali, and dry.[1][7]
-
Recrystallize the crude product from a suitable solvent like ethanol or a dichloromethane/n-hexane mixture to obtain pure this compound.[1]
Synthesis of Pyrazoline Derivatives
Pyrazolines, or dihydropyrazoles, are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. They are readily synthesized from chalcones via a cyclization reaction with hydrazine (B178648) hydrate (B1144303) or its derivatives, such as phenylhydrazine (B124118), often in an acidic medium like glacial acetic acid.[7][8][9]
Caption: Synthetic pathway from this compound to Pyrazoline derivatives.
Experimental Protocol: Synthesis of 5-(3-nitrophenyl)-1,3-diphenyl-4,5-dihydro-1H-pyrazole
-
Add this compound (0.01 mol) and phenylhydrazine (0.024 mol) to a round-bottom flask containing 1,4-dioxane (B91453) (20 mL).[7]
-
Add 2-3 drops of a suitable acid catalyst, such as sulfuric acid or glacial acetic acid (5 mL).[7][8]
-
Reflux the mixture for 4-6 hours, monitoring the reaction via TLC.[7][8]
-
After completion, cool the reaction mixture to room temperature and pour it onto crushed ice.[7]
-
The solid product that precipitates is filtered, washed with water, and dried.
-
Recrystallize the crude product from ethanol to yield the pure pyrazoline derivative.[7]
Table 1: Reaction Conditions and Yields for Pyrazoline Synthesis from Nitrochalcones
| Reagent | Catalyst / Solvent | Reaction Time | Yield | Reference |
|---|---|---|---|---|
| Phenylhydrazine | Glacial Acetic Acid | 6 hours (Reflux) | 53.80% | [8][10] |
| Phenylhydrazine | Sulfuric Acid / 1,4-Dioxane | 4-6 hours (Reflux) | 68% - 82% (general) | [7] |
| Hydrazine Hydrate | Ethanol | Not specified | 59% - 76% (general) |[8] |
Synthesis of Isoxazole (B147169) Derivatives
Isoxazoles are five-membered heterocyclic compounds containing one nitrogen and one oxygen atom in adjacent positions. They can be synthesized from chalcones by reaction with hydroxylamine (B1172632) hydrochloride in the presence of a base.[11]
Caption: Synthetic pathway from this compound to Isoxazole derivatives.
Experimental Protocol: Synthesis of 3-Aryl-5-(3-nitrophenyl)isoxazole
-
Dissolve the this compound (1.0 eq) in ethanol (10-20 mL per gram of chalcone) in a round-bottom flask equipped with a reflux condenser.[11]
-
Add hydroxylamine hydrochloride (1.2-1.5 eq) to the solution.[11]
-
Slowly add a solution of a base, such as 10% aqueous KOH or sodium acetate (B1210297) (2.0-3.0 eq), to the mixture.[11]
-
Heat the reaction mixture to reflux and continue for 6-12 hours, monitoring by TLC.[12]
-
Upon completion, cool the mixture to room temperature and pour it into ice-cold water.[11]
-
Filter the precipitate, wash with water, and dry.
-
Recrystallize the crude product from ethanol to obtain the pure isoxazole derivative.
Table 2: Reaction Conditions and Yields for Isoxazole Synthesis
| Reagent | Base / Solvent | Reaction Time | Yield | Reference |
|---|---|---|---|---|
| Hydroxylamine HCl | KOH / Ethanol | 12 hours (Reflux) | 45% - 63% | [12] |
| Hydroxylamine HCl | Sodium Acetate / Ethanol | 6 hours (Reflux) | Not specified |
| Hydroxylamine HCl | KOH / Ethanol | 4 hours (Reflux) | Not specified | |
Synthesis of Pyrimidine (B1678525) Derivatives
Pyrimidines are six-membered heterocyclic aromatic compounds containing two nitrogen atoms at positions 1 and 3. They are synthesized from chalcones by condensation with reagents like urea (B33335), thiourea, or guanidine (B92328) hydrochloride under basic conditions.[13][14]
Caption: Synthetic pathway from this compound to Pyrimidine derivatives.
Experimental Protocol: Synthesis of 4-Aryl-6-(3-nitrophenyl)pyrimidin-2-ol
-
Dissolve this compound (0.01 mol) and urea (0.01 mol) in ethanol (10-15 mL).[6]
-
Add a 40% aqueous potassium hydroxide solution (10 mL) slowly with constant stirring.[6]
-
Reflux the reaction mixture on a water bath for 4-6 hours.[6]
-
After cooling to room temperature, pour the mixture into ice-cold water and neutralize with dilute HCl.[6]
-
Filter the resulting precipitate, wash with water, and dry.
-
Recrystallize from a suitable solvent to obtain the pure pyrimidine derivative.
Table 3: Reaction Conditions and Yields for Pyrimidine Synthesis
| Reagent | Method | Reaction Time | Yield | Reference |
|---|---|---|---|---|
| Urea/Thiourea | Conventional (Reflux) | Not specified | 18% - 51% | [13] |
| Urea/Thiourea | UV Irradiation | Not specified | 40% - 88% | [13] |
| Urea | Conventional (Reflux) | 4 hours | Good | [6] |
| Urea | Microwave Irradiation | 7-10 mins | Excellent | [6] |
| Thiourea | Reflux | Not specified | Promising |[15] |
Synthesis of 1,5-Benzodiazepine Derivatives
1,5-Benzodiazepines are seven-membered heterocyclic compounds. They are typically synthesized by the condensation reaction of chalcones with o-phenylenediamine (B120857) (OPDA) in a suitable solvent, sometimes with a catalytic amount of acid or base.[16]
References
- 1. mdpi.com [mdpi.com]
- 2. This compound | 614-48-2 | Benchchem [benchchem.com]
- 3. Synthesis and Antimicrobial Evaluation of Some Heterocyclic Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis Of this compound Lab Report | ipl.org [ipl.org]
- 6. scispace.com [scispace.com]
- 7. ijdra.com [ijdra.com]
- 8. chemistryeducation.uii.ac.id [chemistryeducation.uii.ac.id]
- 9. thepharmajournal.com [thepharmajournal.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. derpharmachemica.com [derpharmachemica.com]
- 14. pnrjournal.com [pnrjournal.com]
- 15. rjptonline.org [rjptonline.org]
- 16. Application of Chalcone in Synthesis of New Heterocycles Containing 1,5-Benzodiazepine Derivatives [article.sapub.org]
Application Notes and Protocols for Evaluating the Cytotoxic Effects of 3-Nitrochalcone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chalcones are a class of natural and synthetic compounds belonging to the flavonoid family, characterized by an open-chain structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system.[1] Nitrochalcones, specifically, have garnered significant interest for their potential as anticancer agents.[2][3] Preliminary research indicates that these compounds exert cytotoxic effects against various cancer cell lines, primarily through the induction of apoptosis and cell cycle arrest.[4] The proposed mechanisms often involve the generation of reactive oxygen species (ROS) and modulation of key cellular signaling pathways.
These application notes provide a comprehensive experimental framework for evaluating the cytotoxic properties of 3-Nitrochalcone. The protocols detailed below are foundational for determining its efficacy and mechanism of action in cancer cell lines.
Quantitative Data Summary: Cytotoxicity of Nitrochalcone Derivatives
The following table summarizes the cytotoxic activity of various nitrochalcone derivatives against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency. It is important to note that these values are for derivatives of this compound and provide a basis for expected efficacy.
| Compound | Cell Line | Cancer Type | Assay | IC50 | Reference |
| 2',4',6'-trimethoxy-4-nitrochalcone (Ch-19) | KYSE-450 | Esophageal Squamous Cell Carcinoma | CCK-8 | 4.97 µM | |
| 2',4',6'-trimethoxy-4-nitrochalcone (Ch-19) | Eca-109 | Esophageal Squamous Cell Carcinoma | CCK-8 | 9.43 µM | |
| Nitrochalcone derivative (NCD) | RMS | Rhabdomyosarcoma | MTT | 2.117 µg/ml | [3][5] |
| Chalcone-3 (a nitro-containing chalcone) | MDA-MB-231 | Triple Negative Breast Cancer | MTT | 17.98 ± 6.36 µg/mL | [4] |
Experimental Protocols
Cell Viability and Cytotoxicity Assessment (MTT Assay)
This protocol determines the effect of this compound on cell viability by measuring the metabolic activity of cells.[6]
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-231, KYSE-450)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound stock solution (dissolved in DMSO)
-
96-well flat-bottom sterile plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[7]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a no-treatment control.
-
Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, and 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[5]
-
Formazan (B1609692) Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution to each well to dissolve the purple formazan crystals.[1]
-
Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value can be determined by plotting the percentage of cell viability against the log of the this compound concentration.
Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment and Collection: Treat cells with the desired concentrations of this compound for a specified time. Harvest both adherent and floating cells.
-
Cell Washing: Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (~1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Cells treated with this compound
-
Cold 70% ethanol (B145695)
-
PBS
-
PI/RNase A staining solution
Procedure:
-
Cell Treatment and Harvesting: Treat cells with this compound for the desired duration. Harvest the cells by trypsinization.
-
Fixation: Wash the cells with PBS and centrifuge. Resuspend the pellet and fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.
-
Washing: Centrifuge the fixed cells and wash twice with cold PBS to remove the ethanol.
-
Staining: Resuspend the cell pellet in PI/RNase A staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in the G0/G1, S, and G2/M phases.
Detection of Intracellular Reactive Oxygen Species (ROS)
This assay measures the level of intracellular ROS using the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA).[8]
Materials:
-
Cells treated with this compound
-
DCFH-DA stock solution (10 mM in DMSO)
-
Serum-free culture medium
-
PBS
-
Fluorescence microscope or microplate reader
Procedure:
-
Cell Seeding: Seed cells in a suitable plate (e.g., 24-well plate for microscopy or 96-well black plate for plate reader).
-
Compound Treatment: Treat the cells with this compound for the desired time.
-
DCFH-DA Loading: Remove the medium and wash the cells once with serum-free medium. Add the DCFH-DA working solution (e.g., 10 µM in serum-free medium) to each well and incubate for 30 minutes at 37°C.[8]
-
Washing: Remove the DCFH-DA solution and wash the cells twice with PBS.
-
Analysis: Add PBS to the wells. Measure the fluorescence intensity using a fluorescence microscope (excitation ~485 nm, emission ~530 nm) or a microplate reader.[8]
Visualizations
Caption: Experimental workflow for evaluating this compound cytotoxicity.
References
- 1. benchchem.com [benchchem.com]
- 2. Apoptosis western blot guide | Abcam [abcam.com]
- 3. ROS Detection with DCFH-DA Staining: Measuring Total ROS in Colorectal Cancer Cell Lines [jove.com]
- 4. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 5. merckmillipore.com [merckmillipore.com]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. broadpharm.com [broadpharm.com]
- 8. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Apoptosis Analysis in Cells Treated with Nitrochalcones
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nitrochalcones, a class of synthetic chalcone (B49325) derivatives characterized by the presence of a nitro group, have emerged as promising candidates in cancer research due to their potent pro-apoptotic activities. Understanding the molecular mechanisms by which these compounds induce programmed cell death is crucial for their development as therapeutic agents. These application notes provide a comprehensive guide to performing apoptosis analysis in cells treated with nitrochalcones, focusing on the intrinsic (mitochondrial) signaling pathway, which is a common mechanism of action for this class of compounds.
The primary mode of action for many nitrochalcones involves the induction of intracellular Reactive Oxygen Species (ROS), leading to oxidative stress. This, in turn, modulates the expression of Bcl-2 family proteins, triggering the mitochondrial apoptotic cascade. This process is characterized by the activation of initiator and effector caspases, ultimately leading to the systematic dismantling of the cell.
This document outlines detailed protocols for key apoptosis assays, including Annexin V/PI staining for the detection of apoptotic and necrotic cells, caspase activity assays to quantify the activation of executioner caspases, and Western blot analysis to monitor the expression levels of critical apoptosis-related proteins. Additionally, it provides templates for data presentation and diagrams of the experimental workflow and the underlying signaling pathways to facilitate a comprehensive understanding of nitrochalcone-induced apoptosis.
Experimental Workflow for Apoptosis Analysis
The following diagram illustrates a typical experimental workflow for investigating apoptosis in cells treated with nitrochalcones.
Signaling Pathway of Nitrochalcone-Induced Apoptosis
Nitrochalcones often initiate apoptosis through the intrinsic pathway, triggered by an increase in intracellular Reactive Oxygen Species (ROS).
Experimental Protocols
Annexin V/PI Staining for Apoptosis Detection by Flow Cytometry
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Phosphate-Buffered Saline (PBS), ice-cold
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Seed cells in 6-well plates and treat with various concentrations of the nitrochalcone and a vehicle control for the desired time.
-
Harvest both adherent and floating cells. For adherent cells, use a gentle cell scraper or trypsin-EDTA.
-
Wash the cells twice with ice-cold PBS by centrifugation at 300 x g for 5 minutes.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Set up compensation and quadrants using unstained, Annexin V-FITC only, and PI only stained control cells.
-
Collect data for at least 10,000 events per sample.
-
Interpretation of Results:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
Caspase-3/7 Activity Assay
This assay quantifies the activity of the executioner caspases, caspase-3 and -7, which are activated during apoptosis.
Materials:
-
Caspase-Glo® 3/7 Assay Kit or similar DEVD-based substrate assay
-
White-walled 96-well plates
-
Luminometer or fluorometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a white-walled 96-well plate at an appropriate density.
-
Treat cells with the nitrochalcone and controls as required.
-
-
Assay:
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by gentle shaking for 30 seconds.
-
Incubate the plate at room temperature for 1 to 2 hours, protected from light.
-
-
Measurement:
-
Measure the luminescence of each sample using a plate-reading luminometer.
-
Data Analysis:
-
Subtract the average background luminescence (from wells with no cells) from all readings.
-
Express the results as fold change in caspase activity relative to the vehicle-treated control.
Western Blot Analysis of Apoptosis-Related Proteins
This technique is used to detect changes in the expression levels of key proteins involved in the apoptotic pathway.
Materials:
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-cleaved caspase-9, anti-cleaved caspase-3, anti-cleaved PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Protein Extraction:
-
After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (20-40 µg) per lane onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Incubate the membrane with ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Use β-actin as a loading control to normalize the expression of the target proteins.
-
Data Presentation
Quantitative data from the apoptosis assays should be summarized in a clear and concise manner to facilitate comparison between different treatment conditions.
Table 1: Quantification of Apoptotic Cells by Annexin V/PI Staining
| Treatment Group | Concentration (µM) | % Live Cells (Mean ± SD) | % Early Apoptotic Cells (Mean ± SD) | % Late Apoptotic/Necrotic Cells (Mean ± SD) |
| Vehicle Control | 0 | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.5 |
| Nitrochalcone X | 5 | 80.1 ± 3.5 | 12.8 ± 1.9 | 7.1 ± 1.2 |
| Nitrochalcone X | 10 | 65.7 ± 4.2 | 25.4 ± 2.8 | 8.9 ± 1.5 |
| Nitrochalcone X | 20 | 40.3 ± 5.1 | 45.1 ± 3.9 | 14.6 ± 2.3 |
Table 2: Caspase-3/7 Activity
| Treatment Group | Concentration (µM) | Relative Luminescence Units (RLU) (Mean ± SD) | Fold Change vs. Control |
| Vehicle Control | 0 | 15,234 ± 1,102 | 1.0 |
| Nitrochalcone X | 5 | 45,789 ± 3,456 | 3.0 |
| Nitrochalcone X | 10 | 98,765 ± 7,890 | 6.5 |
| Nitrochalcone X | 20 | 182,345 ± 12,567 | 12.0 |
Table 3: Densitometric Analysis of Western Blot Results
| Treatment Group | Concentration (µM) | Relative Bax/Bcl-2 Ratio (Fold Change) | Relative Cleaved Caspase-9/β-actin (Fold Change) | Relative Cleaved Caspase-3/β-actin (Fold Change) | Relative Cleaved PARP/β-actin (Fold Change) |
| Vehicle Control | 0 | 1.0 | 1.0 | 1.0 | 1.0 |
| Nitrochalcone X | 5 | 2.8 | 2.5 | 3.2 | 2.9 |
| Nitrochalcone X | 10 | 5.2 | 4.8 | 6.1 | 5.8 |
| Nitrochalcone X | 20 | 9.7 | 8.9 | 11.5 | 10.8 |
Application Notes and Protocols for In Vivo Evaluation of 3-Nitrochalcone: Anti-Anxiety and Analgesic Effects
Disclaimer: The following application notes and protocols are based on in vivo studies of structurally related nitrochalcone derivatives. As of the last update, comprehensive in vivo studies evaluating both the anti-anxiety and analgesic effects of the parent compound, 3-Nitrochalcone, in mammalian models are not extensively available in the public domain. The methodologies and data presented herein are synthesized from research on these derivatives to provide a framework for investigating this compound.
Application Notes
Chalcones, characterized by a three-carbon α,β-unsaturated carbonyl system linking two aromatic rings, are a significant class of compounds in medicinal chemistry due to their diverse pharmacological activities.[1] The incorporation of a nitro group into the chalcone (B49325) scaffold has been shown to modulate its biological effects, making nitrochalcones a subject of interest for drug development.[2] Preliminary research on various nitrochalcone derivatives suggests potential therapeutic applications in the central nervous system, particularly as anxiolytic and analgesic agents.[1][3]
The anti-anxiety effects of some nitrochalcones may be mediated through interaction with the serotonergic system. For instance, studies on the derivative N-{4'[(2E)-3-(3-nitrophenyl)-1-(phenyl)prop-2-en-1-one]} acetamide (B32628) in zebrafish have indicated anxiolytic-like activity involving the 5-HT1 receptor.[4] This suggests that this compound could potentially modulate serotonergic pathways to alleviate anxiety.
The analgesic properties of nitrochalcones are often linked to their anti-inflammatory effects.[5][6] The novel 5′-methyl-2′-hydroxy-3′-nitrochalcone has demonstrated antinociceptive activity in both thermal and chemical models of pain in mice.[1][7] The mechanism of analgesia may involve the inhibition of inflammatory mediators. Furthermore, some chalcones are thought to interact with the opioid system, suggesting a potential for centrally mediated analgesic effects.[5] The anti-inflammatory properties are considered a key contributor to the antinociceptive effects of these compounds.[5]
Given these findings, this compound is a promising candidate for further in vivo investigation to characterize its potential as a dual-acting anxiolytic and analgesic agent. The following protocols provide standardized methods for such evaluations.
Quantitative Data Summary
The following tables summarize the quantitative data from in vivo studies on nitrochalcone derivatives, which can serve as a reference for designing and evaluating studies on this compound.
Table 1: Anti-Anxiety Effects of N-{4'[(2E)-3-(3-nitrophenyl)-1-(phenyl)prop-2-en-1-one]} acetamide (PAAMNBA) in Adult Zebrafish
| Treatment Group | Dose (mg/kg) | Outcome Measure | Result |
| Vehicle | - | Time in Light Zone (s) | Baseline |
| PAAMNBA | 4 | Time in Light Zone (s) | No significant change |
| PAAMNBA | 12 | Time in Light Zone (s) | Increased |
| PAAMNBA | 40 | Time in Light Zone (s) | Significantly Increased |
| Diazepam (Ref.) | 40 | Time in Light Zone (s) | Significantly Increased |
Data adapted from a study on a related nitrochalcone derivative in a zebrafish model.[4]
Table 2: Analgesic Effects of 5′-methyl-2′-hydroxy-3′-nitrochalcone in Mice
| Test Model | Treatment Group | Dose (mg/kg) | Outcome Measure | Result (% Inhibition or Increased Latency) |
| Acetic Acid Writhing | Vehicle | - | Number of Writhes | Baseline |
| 5′-methyl-2′-hydroxy-3′-nitrochalcone | 10 | Number of Writhes | Significant Reduction | |
| 5′-methyl-2′-hydroxy-3′-nitrochalcone | 30 | Number of Writhes | Dose-dependent Reduction | |
| 5′-methyl-2′-hydroxy-3′-nitrochalcone | 100 | Number of Writhes | Strong Reduction | |
| Hot Plate Test | Vehicle | - | Reaction Latency (s) | Baseline |
| 5′-methyl-2′-hydroxy-3′-nitrochalcone | 100 | Reaction Latency (s) | Significant Increase |
Data synthesized from a study on a related nitrochalcone derivative.[1][7]
Experimental Protocols
Anti-Anxiety Studies: Elevated Plus Maze (Mice)
This protocol is a standard method for assessing anxiety-like behavior in rodents.[1][8]
Workflow:
Methodology:
-
Animals: Male Swiss mice (25-30 g) are commonly used. They should be housed in a temperature-controlled room with a 12-hour light/dark cycle and have free access to food and water.
-
Apparatus: The elevated plus maze consists of two open arms and two closed arms (enclosed by high walls) arranged in a plus shape and elevated from the floor.[1]
-
Procedure:
-
Acclimatize the mice to the testing room for at least one hour before the experiment.[1]
-
Administer this compound at various doses (e.g., 10, 30, 100 mg/kg) or the vehicle solution (e.g., saline with a small percentage of DMSO and Tween 80) intraperitoneally 30 minutes before the test.[1] A positive control group receiving a standard anxiolytic like diazepam should also be included.
-
Gently place each mouse on the central platform of the maze, facing one of the open arms.[6]
-
Allow the mouse to explore the maze for a 5-minute session.[6]
-
The session is recorded by a video camera mounted above the maze.
-
Between trials, the maze should be cleaned with an appropriate solution (e.g., 70% ethanol) to remove any olfactory cues.[6]
-
-
Data Analysis: The primary endpoints are the percentage of time spent in the open arms and the number of entries into the open arms. An increase in these parameters is indicative of an anxiolytic effect.
Analgesic Studies: Hot Plate and Acetic Acid-Induced Writhing Tests (Mice)
These are standard tests to evaluate central and peripheral analgesic activity, respectively.[9]
Workflow:
Methodology:
-
Animals: Male Swiss mice (25-30 g) are suitable for these tests.
-
Hot Plate Test (Central Analgesia):
-
The hot plate apparatus is maintained at a constant temperature of 55 ± 0.5°C.[9]
-
Administer this compound or vehicle 30-60 minutes before the test. A positive control like morphine can be used.
-
Gently place the mouse on the hot plate and start a timer.
-
Record the time until the mouse licks its hind paw or jumps. This is the reaction latency.[9] A cut-off time (e.g., 30 seconds) is used to prevent tissue damage.
-
An increase in reaction latency compared to the vehicle group indicates a central analgesic effect.
-
-
Acetic Acid-Induced Writhing Test (Peripheral Analgesia):
-
Administer this compound or vehicle 30 minutes before inducing writhing. A standard non-steroidal anti-inflammatory drug (NSAID) can be used as a positive control.
-
Inject a 0.6-0.7% solution of acetic acid intraperitoneally.[9]
-
Immediately after the injection, place the mouse in an observation chamber.
-
After a 5-minute latency period, count the number of writhes (a characteristic stretching behavior) for 20 minutes.[9]
-
The percentage of inhibition of writhing is calculated for each group compared to the vehicle control. A significant reduction in the number of writhes suggests peripheral analgesic activity.
-
Proposed Signaling Pathways
Anti-Anxiety Mechanism
The anxiolytic effects of some nitrochalcones may be mediated by the serotonergic system.[4]
References
- 1. benchchem.com [benchchem.com]
- 2. Anxiolytic-like effect of chalcone N-{(4'-[(E)-3-(4-fluorophenyl)-1-(phenyl) prop-2-en-1-one]} acetamide on adult zebrafish (Danio rerio): Involvement of the GABAergic system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Light/Dark preference test (adult zebrafish, larval zebrafish) | Protocols | Zantiks [zantiks.com]
- 4. benchchem.com [benchchem.com]
- 5. MultiCenter Mouse Behavior Trial: Elevated Plus Maze Protocol [albany.edu]
- 6. Elevated Plus Maze Test to Assess Anxiety-like Behavior in the Mouse [bio-protocol.org]
- 7. Elevated Plus Maze Test to Assess Anxiety-like Behavior in the Mouse [en.bio-protocol.org]
- 8. protocols.io [protocols.io]
- 9. Experimental evaluation of analgesic and anti-inflammatory potential of Oyster mushroom Pleurotus florida - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Nitrochalcone via Claisen-Schmidt Condensation
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 3-Nitrochalcone using the Claisen-Schmidt condensation.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of this compound, presented in a question-and-answer format.
Issue 1: Low or No Yield of this compound
Question: I am experiencing a very low yield or no formation of my target this compound. What are the potential causes and how can I improve the yield?
Answer: Low yields in a Claisen-Schmidt condensation for this compound synthesis can arise from several factors, ranging from the quality of your reagents to the reaction conditions. Below are common causes and their corresponding solutions.
-
Inactive Catalyst: The base or acid catalyst may be old, improperly stored, or of insufficient concentration.[1]
-
Solution: Use a fresh batch of catalyst. For base-catalyzed reactions, sodium hydroxide (B78521) (NaOH) and potassium hydroxide (KOH) are commonly used.[1][2] For acid-catalyzed reactions, options include dry HCl gas or Lewis acids like AlCl₃.[1]
-
-
Poor Quality Reagents: The starting materials, 3-nitrobenzaldehyde (B41214) and acetophenone (B1666503), may be impure or degraded.[1]
-
Solution: Purify the aldehyde and ketone before use, for example, by recrystallization or distillation.[1]
-
-
Inappropriate Solvent: The chosen solvent might not be suitable for the reaction, leading to poor solubility of reactants or intermediates.[1]
-
Suboptimal Reaction Temperature: The reaction temperature may be too low for the reactants.[5]
-
Insufficient Reaction Time: The reaction may not have reached completion.
Issue 2: Formation of a Viscous Oil or Gummy Precipitate Instead of a Solid Product
Question: My reaction has resulted in a dark, oily, or gummy substance instead of the expected crystalline this compound. What could be the cause and how can I isolate my product?
Answer: The formation of an oil or a dark, tar-like substance often points towards the presence of impurities, side reactions, or product degradation.
-
Presence of Impurities: Oily side-products or unreacted starting materials can hinder the crystallization of the desired chalcone.[1]
-
Incomplete Reaction: A mixture of starting materials and the product can result if the reaction has not gone to completion.[1]
-
Solution: As mentioned previously, monitor the reaction with TLC to ensure the consumption of the limiting reagent.[5]
-
-
Side Reactions: Competing reactions can lead to byproducts that are often oily in nature.
-
Michael Addition: The enolate of acetophenone can add to the newly formed this compound, leading to a higher molecular weight byproduct.[1][5] To minimize this, use a slight excess of 3-nitrobenzaldehyde or add the acetophenone slowly to the reaction mixture containing the aldehyde and the base.[1]
-
Cannizzaro Reaction: Under high concentrations of a strong base, 3-nitrobenzaldehyde (which lacks α-hydrogens) can disproportionate into a carboxylate and an alcohol.[7] Using a lower concentration of the base can help avoid this.[7]
-
Polymerization/Decomposition: Overly harsh conditions, such as excessively high temperatures or a very high concentration of a strong base, can cause the aldehyde to polymerize or the product to decompose, often resulting in a dark, tarry mixture.[5]
-
Frequently Asked Questions (FAQs)
Q1: What is the general principle of the Claisen-Schmidt condensation for synthesizing this compound?
A1: The Claisen-Schmidt condensation is a type of crossed aldol (B89426) condensation.[6][7] In the synthesis of this compound, it involves the reaction between 3-nitrobenzaldehyde (an aromatic aldehyde without α-hydrogens) and acetophenone (a ketone with α-hydrogens) in the presence of a base or acid catalyst.[8][9][10] The reaction proceeds through the formation of an enolate from acetophenone, which then attacks the carbonyl carbon of 3-nitrobenzaldehyde, followed by dehydration to yield the α,β-unsaturated ketone, this compound.[10]
Q2: What are the typical catalysts and solvents used for this reaction?
A2: The most common catalysts are strong bases like sodium hydroxide (NaOH) and potassium hydroxide (KOH).[2][11] Acid catalysts such as dry HCl gas or Lewis acids (e.g., AlCl₃) can also be used.[11][12] Ethanol is a frequently used solvent.[1][4]
Q3: How can I monitor the progress of the reaction?
A3: Thin Layer Chromatography (TLC) is an effective method for monitoring the reaction's progress.[3] By spotting the reaction mixture alongside the starting materials, you can observe the disappearance of the reactants and the appearance of the product spot. The reaction is considered complete when the spot corresponding to the limiting reactant is no longer visible.[13]
Q4: What are some common purification techniques for this compound?
A4: The most common method for purifying solid this compound is recrystallization, often from ethanol.[4][6] Before recrystallization, washing the crude product with water can remove water-soluble impurities.[6] If recrystallization is not effective, or if the product is an oil, column chromatography on silica (B1680970) gel can be employed for purification.[6]
Q5: What is a typical yield for the synthesis of this compound?
A5: The reported yields for the synthesis of this compound and other nitrochalcones can vary significantly depending on the specific reaction conditions and purification methods, but they generally range from moderate to excellent. Yields have been reported from 42% to as high as 90%.[2][3]
Data Presentation
Table 1: Reported Yields of Nitrochalcones under Various Conditions
| Nitrochalcone Derivative | Catalyst | Solvent | Reaction Time | Temperature | Yield (%) | Reference |
| (E)-1,3-bis(2-nitrophenyl)prop-2-en-1-one | NaOH | Ethanol | 3 h | Room Temp. | 42 | [3] |
| (E)-1-(2-nitrophenyl)-3-(3-nitrophenyl)prop-2-en-1-one | NaOH | Ethanol | 3 h | Room Temp. | 90 | [3] |
| Various Nitrochalcones | NaOH | Ethanol/Water | 2 h | Room Temp. | >75 | [4] |
| This compound | Not specified | Not specified | Not specified | Not specified | 62-90 | [2] |
| Dinitrochalcones | Not specified | Cyclohexane-Methanol | Not specified | Ultrasound | 56-92 | [14] |
| Nitrochalcones | NaOH | Ethanol/Water | 2 h | Room Temp. | 72-73 | [15] |
Experimental Protocols
Protocol 1: Base-Catalyzed Synthesis of this compound in Ethanol
This protocol is a standard and widely used method for the synthesis of this compound.
-
Reactant Preparation: In a round-bottom flask, dissolve 3-nitrobenzaldehyde (1.0 eq.) and acetophenone (1.0 eq.) in ethanol.[1]
-
Catalyst Addition: While stirring the solution at room temperature, slowly add an aqueous solution of sodium hydroxide (e.g., 10-20% w/v).[1]
-
Reaction: Continue stirring the mixture at room temperature. The product may start to precipitate out of the solution.
-
Monitoring: Monitor the reaction progress by TLC until the starting materials are consumed.[1][3]
-
Work-up: Once the reaction is complete, pour the reaction mixture into a beaker containing cold water or an ice bath to precipitate the crude product.[1]
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Isolation and Purification: Collect the solid product by vacuum filtration and wash it with cold water.[4] The crude this compound can then be purified by recrystallization from a suitable solvent like ethanol.[4]
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | 614-48-2 | Benchchem [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. daneshyari.com [daneshyari.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. scribd.com [scribd.com]
- 9. scribd.com [scribd.com]
- 10. Synthesis Of this compound Lab Report | ipl.org [ipl.org]
- 11. Chalcone Synthesis by Green Claisen–Schmidt Reaction in Cationic and Nonionic Micellar Media - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis and anti-inflammatory activity of three nitro chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]
Common side products in 3-Nitrochalcone synthesis and how to avoid them
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Nitrochalcone. Our focus is on identifying and mitigating common side products to enhance yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for synthesizing this compound?
A1: The most common method for synthesizing this compound is the Claisen-Schmidt condensation. This is a base-catalyzed crossed aldol (B89426) condensation between 3-nitrobenzaldehyde (B41214) and acetophenone (B1666503).
Q2: What are the most common side products observed in this compound synthesis?
A2: The primary side products are:
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Michael Adduct: Formed by the conjugate addition of an acetophenone enolate to a molecule of this compound.
-
Acetophenone Self-Condensation Product: Results from the aldol condensation of two molecules of acetophenone.
-
Cannizzaro Reaction Products: 3-Nitrobenzaldehyde can undergo a disproportionation reaction in the presence of a strong base to yield 3-nitrobenzyl alcohol and 3-nitrobenzoic acid.
Q3: My this compound synthesis has a low yield. What are the likely causes?
A3: Low yields can be attributed to several factors, including the formation of the side products mentioned above. Other potential causes include incomplete reaction, suboptimal reaction conditions (temperature, reaction time), or poor quality of reagents. A systematic troubleshooting approach, as detailed in our guides, can help identify and resolve the issue.
Troubleshooting Guides
Issue 1: Presence of a High Molecular Weight Impurity, Insoluble in Common Solvents
This is often indicative of the Michael Adduct , a common byproduct in chalcone (B49325) synthesis.
Troubleshooting Steps:
-
Mechanism of Formation: The enolate of acetophenone, a strong nucleophile, attacks the β-carbon of the newly formed this compound in a Michael 1,4-addition. This is more likely to occur with prolonged reaction times or high concentrations of the acetophenone enolate.
Figure 1: Michael Addition Side Reaction Pathway -
Avoidance Strategies:
-
Control Stoichiometry: Use a slight molar excess of 3-nitrobenzaldehyde to ensure the acetophenone enolate is consumed in the primary reaction.
-
Order of Addition: Slowly add the acetophenone to the mixture of 3-nitrobenzaldehyde and the base. This maintains a low concentration of the enolate, minimizing its opportunity to react with the chalcone product.
-
Temperature Control: Conduct the reaction at a lower temperature (e.g., 0-5 °C) to decrease the rate of the Michael addition.
-
Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). Once the starting materials are consumed, work up the reaction promptly to prevent further side reactions.
-
Experimental Protocol to Minimize Michael Adduct Formation:
-
Dissolve 3-nitrobenzaldehyde (1.1 equivalents) in ethanol (B145695) in a round-bottom flask equipped with a magnetic stirrer and cool the mixture in an ice bath.
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In a separate container, dissolve sodium hydroxide (B78521) (1.2 equivalents) in water and add it to the aldehyde solution.
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Slowly add acetophenone (1.0 equivalent) dropwise to the stirred, cooled mixture over 20-30 minutes.
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Continue stirring at low temperature and monitor the reaction by TLC.
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Upon completion, pour the reaction mixture into cold water and acidify with dilute HCl to precipitate the product.
-
Filter the solid, wash with cold water, and recrystallize from a suitable solvent like ethanol.
Issue 2: Presence of Impurities with Molecular Weights Corresponding to Dimeric Acetophenone
This suggests the formation of the acetophenone self-condensation product .
Troubleshooting Steps:
-
Mechanism of Formation: In the presence of a base, two molecules of acetophenone can react with each other in an aldol condensation to form a β-hydroxyketone, which may then dehydrate.
Figure 2: Acetophenone Self-Condensation Pathway -
Avoidance Strategies:
-
Order of Addition: Add the base to a mixture of acetophenone and 3-nitrobenzaldehyde. This ensures the enolate preferentially reacts with the more electrophilic aldehyde.
-
Choice of Aldehyde: This side reaction is less of an issue in this specific synthesis because 3-nitrobenzaldehyde is highly reactive.
-
Temperature: Lowering the reaction temperature can disfavor the self-condensation reaction.
-
Experimental Protocol to Minimize Acetophenone Self-Condensation:
-
In a flask, dissolve both acetophenone (1.0 equivalent) and 3-nitrobenzaldehyde (1.0 equivalent) in ethanol.
-
Cool the solution in an ice bath.
-
Slowly add a solution of sodium hydroxide (1.2 equivalents) in water to the cooled mixture while stirring.
-
Monitor the reaction by TLC and work up as soon as the starting materials are consumed.
Issue 3: Presence of 3-Nitrobenzyl Alcohol and 3-Nitrobenzoic Acid in the Product Mixture
These are the products of the Cannizzaro reaction , a common side reaction for aldehydes lacking α-hydrogens.
Troubleshooting Steps:
-
Mechanism of Formation: In the presence of a strong base, two molecules of 3-nitrobenzaldehyde can undergo a redox reaction where one is reduced to the corresponding alcohol and the other is oxidized to the carboxylic acid.
Figure 3: Cannizzaro Reaction of 3-Nitrobenzaldehyde -
Avoidance Strategies:
-
Base Concentration: Use a less concentrated solution of the base (e.g., 10% NaOH) to disfavor the Cannizzaro reaction.
-
Order of Addition: Add the base slowly to the mixture of the aldehyde and ketone. This ensures the base is consumed in the primary condensation reaction rather than promoting the Cannizzaro reaction.
-
Temperature: Lower temperatures can also help to minimize this side reaction.
-
Experimental Protocol to Minimize the Cannizzaro Reaction:
-
Combine 3-nitrobenzaldehyde (1.0 equivalent) and acetophenone (1.0 equivalent) in ethanol.
-
Cool the mixture to 0-5 °C.
-
Prepare a 10% aqueous solution of sodium hydroxide.
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Add the NaOH solution dropwise to the reaction mixture over a period of 30 minutes, maintaining the low temperature.
-
Stir for the required time, monitoring by TLC, and then proceed with the workup.
Data Presentation
While specific quantitative data for side product distribution in this compound synthesis is not extensively reported, the following table summarizes the expected qualitative outcomes based on the chosen reaction conditions.
| Reaction Condition | Expected this compound Yield | Michael Adduct Formation | Acetophenone Self-Condensation | Cannizzaro Reaction |
| Standard (Room Temp, Equimolar) | Moderate | Moderate | Low | Low to Moderate |
| Low Temperature (0-5 °C) | High | Low | Very Low | Very Low |
| Excess 3-Nitrobenzaldehyde | High | Low | Low | Moderate |
| Slow Addition of Acetophenone | High | Low | Low | Low |
| High Base Concentration | Moderate to Low | High | Low | High |
| Short Reaction Time (TLC Monitored) | High | Low | Low | Low |
Experimental Workflow Visualization
The following diagram illustrates a generalized experimental workflow for the synthesis and purification of this compound, incorporating steps to minimize side product formation.
Technical Support Center: Purification of Crude 3-Nitrochalcone Precipitate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 3-nitrochalcone (B1353257) precipitate.
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective method for purifying crude this compound?
A1: Recrystallization is the most common and effective method for purifying crude this compound.[1][2] Ethanol (B145695) (95%) is a widely recommended solvent, offering a good balance of high solubility at its boiling point and low solubility at room temperature, which is ideal for obtaining pure crystals upon cooling.[3] Other suitable solvents include methanol (B129727) and solvent pairs like dichloromethane/n-hexane.[1][4]
Q2: What are the expected melting point and appearance of pure this compound?
A2: Pure this compound is typically a pale yellow crystalline solid.[2] Its melting point is reported in the range of 142-146 °C. A sharp melting point within this range is a good indicator of high purity. A lower and broader melting point suggests the presence of impurities.[5]
Q3: What are the common impurities in a crude this compound precipitate?
A3: Crude this compound, typically synthesized via a Claisen-Schmidt condensation of 3-nitrobenzaldehyde (B41214) and acetophenone, may contain the following impurities:
-
Unreacted starting materials: 3-nitrobenzaldehyde and acetophenone.[6]
-
Side products: Products from side reactions such as the Cannizzaro reaction of the aldehyde or self-condensation of the ketone.[7][8]
-
β-hydroxy ketone intermediate: This intermediate may not have fully dehydrated to form the chalcone.[9]
Q4: My purified this compound yield is very low. What are the possible reasons?
A4: Low recovery after recrystallization can be due to several factors:
-
Using too much solvent: This is the most common reason, as a significant amount of the product will remain dissolved in the mother liquor even after cooling.[10]
-
Premature crystallization: If crystals form during a hot filtration step to remove insoluble impurities, product can be lost.
-
Washing with too much cold solvent: Excessive washing of the collected crystals can lead to dissolution and loss of the product.[1]
Troubleshooting Guides
Recrystallization Issues
Problem: The this compound "oils out" instead of forming crystals.
This phenomenon, where the solute separates as a liquid instead of a solid, can occur for several reasons.[10]
| Possible Cause | Solution |
| High concentration of impurities | Significant amounts of impurities can lower the melting point of the mixture, leading to oiling out.[11] Consider a preliminary purification by column chromatography before recrystallization. |
| Solution is too concentrated | The saturation point is reached at a temperature above the melting point of the this compound. Reheat the mixture to redissolve the oil, add a small amount of additional hot solvent to decrease the concentration, and allow it to cool more slowly.[12][13] |
| Cooling rate is too fast | Rapid cooling can favor oil formation over crystal growth. Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help slow down the cooling process.[13] |
| Inappropriate solvent choice | The boiling point of the solvent may be too high relative to the melting point of the this compound.[13] Try a solvent with a lower boiling point. |
Problem: No crystals form upon cooling the solution.
| Possible Cause | Solution |
| Solution is too dilute | If too much solvent was added, the solution may not be saturated enough for crystallization to occur. Reheat the solution to evaporate some of the solvent to increase the concentration and then allow it to cool again.[1] |
| Supersaturation | The solution may be supersaturated, meaning it holds more dissolved solute than it normally would at that temperature. Induce crystallization by scratching the inside of the flask with a glass rod at the liquid's surface to create nucleation sites.[1] Alternatively, if available, add a seed crystal of pure this compound.[1] |
Column Chromatography Issues
Problem: Poor separation of this compound from impurities.
| Possible Cause | Solution |
| Inappropriate mobile phase polarity | The polarity of the eluent is critical for good separation. If the spots on a TLC plate are too close together, the solvent system needs to be optimized. A common mobile phase for chalcones is a mixture of hexane (B92381) and ethyl acetate.[14] Adjust the ratio to achieve a retention factor (Rf) of 0.25-0.35 for the this compound on a TLC plate.[14] |
| Column overloading | Loading too much crude product onto the column can lead to broad, overlapping bands. Use an appropriate amount of silica (B1680970) gel relative to your sample (a common ratio is 30-100:1 by weight). |
| Cracks or channels in the stationary phase | An improperly packed column will result in poor separation. Ensure the silica gel is packed uniformly without any air bubbles or cracks. |
Data Presentation
| Purification Technique | Reported Yield Range | Purity Assessment | Reference |
| Recrystallization | 42% - 90% | Melting Point, NMR Spectroscopy | [4] |
| Recrystallization (from lab report) | 62.04% | IR Spectroscopy | [15] |
| Recrystallization (from lab report) | 39% (from half of crude) | Melting Point (142°C vs 146°C lit.) | [5] |
Experimental Protocols
Protocol 1: Recrystallization of Crude this compound from Ethanol
This protocol describes the purification of crude this compound using a single solvent.
Materials:
-
Crude this compound precipitate
-
95% Ethanol
-
Erlenmeyer flasks
-
Hot plate
-
Büchner funnel and filter flask
-
Filter paper
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of 95% ethanol and a boiling chip. Heat the mixture gently on a hot plate while swirling until the ethanol begins to boil. Continue to add small portions of hot ethanol until the solid is completely dissolved.[3] Avoid adding a large excess of solvent to maximize the yield.[1]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration. Pre-heat a second Erlenmeyer flask and a funnel with a small amount of hot ethanol. Quickly filter the hot solution into the pre-warmed flask. This step should be done quickly to prevent premature crystallization.[1]
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once the flask has reached room temperature, place it in an ice bath for at least 20 minutes to maximize crystal formation.[1]
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold 95% ethanol to remove any adhering soluble impurities.[1]
-
Drying: Dry the crystals in a desiccator or a vacuum oven to remove any residual solvent.
-
Analysis: Determine the melting point of the purified crystals and compare it to the literature value. A sharp melting point close to the expected range indicates high purity.
Protocol 2: Column Chromatography of Crude this compound
This protocol outlines the purification of crude this compound using silica gel column chromatography.
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh)
-
Hexane
-
Ethyl acetate
-
Chromatography column
-
Cotton or glass wool
-
Sand
-
Collection tubes
-
TLC plates and chamber
Procedure:
-
TLC Analysis: Before running the column, determine the optimal mobile phase composition by running TLC plates with different ratios of hexane and ethyl acetate. The ideal eluent will give the this compound an Rf value between 0.25 and 0.35 and show good separation from impurities.[14]
-
Column Packing: Securely clamp the column in a vertical position. Place a small plug of cotton or glass wool at the bottom. Add a thin layer of sand. Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 9:1 hexane:ethyl acetate). Pour the slurry into the column, gently tapping the column to ensure even packing and remove any air bubbles. Add another thin layer of sand on top of the silica gel.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully apply the solution to the top of the silica gel bed using a pipette.
-
Elution: Carefully add the mobile phase to the column, ensuring not to disturb the top layer of sand. Open the stopcock and begin collecting fractions in test tubes. You can gradually increase the polarity of the mobile phase (e.g., from 9:1 to 8:2 hexane:ethyl acetate) to elute the compounds.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify which fractions contain the pure this compound.
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
-
Analysis: Confirm the purity of the final product by melting point determination and spectroscopic methods.
Visualizations
Caption: Experimental workflow for the purification of this compound by recrystallization.
Caption: Troubleshooting guide for the issue of "oiling out" during recrystallization.
References
- 1. benchchem.com [benchchem.com]
- 2. rsc.org [rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. This compound Lab Report - 801 Words | Bartleby [bartleby.com]
- 6. benchchem.com [benchchem.com]
- 7. jocpr.com [jocpr.com]
- 8. benchchem.com [benchchem.com]
- 9. chegg.com [chegg.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Reddit - The heart of the internet [reddit.com]
- 12. mt.com [mt.com]
- 13. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 14. benchchem.com [benchchem.com]
- 15. Synthesis Of this compound Lab Report | ipl.org [ipl.org]
Optimizing reaction conditions for nitrochalcone synthesis (temperature, time)
Welcome to the technical support center for nitrochalcone synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of nitrochalcones, with a specific focus on optimizing reaction temperature and time.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, offering potential causes and solutions to streamline your nitrochalcone synthesis.
Q1: I am experiencing a low yield or no product formation. What are the common causes and how can I resolve this?
A1: Low or no yield in a Claisen-Schmidt condensation for nitrochalcone synthesis can stem from several factors, ranging from reagent quality to reaction conditions.[1]
-
Inactive Catalyst: The base catalyst, typically sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), is crucial.[2] Ensure the base is not old or improperly stored, which can lead to reduced activity.[2][3] Using a freshly prepared solution is recommended.[2]
-
Suboptimal Temperature: The reaction may be too slow at room temperature.[2] Gentle heating, for instance to 40-50 °C, can significantly increase the reaction rate.[2][4] However, excessively high temperatures can lead to side reactions and decomposition.[2] It is generally advised not to exceed 65 °C for standard reflux conditions.[2]
-
Insufficient Reaction Time: Some reactions may require longer periods to reach completion, from a few hours to overnight.[2] It is essential to monitor the reaction's progress using Thin Layer Chromatography (TLC).[2][3] The reaction is complete when the spot corresponding to the limiting starting material disappears.[2]
-
Poor Reagent Quality: Ensure the purity of your starting materials, the nitro-substituted acetophenone (B1666503) and benzaldehyde. Impurities can inhibit the reaction.[5][6]
-
Side Reactions: Competing reactions can consume starting materials and reduce the yield of the desired nitrochalcone.[5] Common side reactions include the Cannizzaro reaction of the aldehyde and self-condensation of the ketone.[1][3] To minimize the Cannizzaro reaction, it is recommended to first react the acetophenone with the base to form the carbanion before adding the benzaldehyde.[5]
Q2: My reaction mixture has turned dark brown or black, and I've isolated a gummy or oily product instead of crystals. What went wrong?
A2: A dark reaction mixture and the formation of an oily or gummy product often indicate side reactions or product degradation, which can be heavily influenced by temperature.[2][7]
-
High Temperature: Excessive heat can promote side reactions, such as the Cannizzaro reaction, where the aldehyde disproportionates, especially with prolonged reaction times.[2]
-
Product Instability: The synthesized nitrochalcone itself might be unstable under the reaction conditions, leading to decomposition.[7]
-
Impurities: The presence of impurities can prevent the product from crystallizing properly.[3]
-
Low Melting Point: Some nitrochalcones may have low melting points and exist as oils at room temperature.[3]
Solutions:
-
Optimize Temperature: If you are running the reaction at an elevated temperature, try lowering it.[8] Conversely, if the reaction is sluggish at room temperature, gentle heating might be necessary, but monitor the reaction closely by TLC to avoid the formation of new impurities.[8]
-
Purification: An oily product might be a mixture of the desired chalcone (B49325) and byproducts.[6] In this case, purification via column chromatography is necessary to isolate the pure compound.[4][6]
-
Induce Crystallization: If the product is pure but oily, try to induce crystallization by scratching the inside of the flask with a glass rod at the solvent-air interface, or by adding a seed crystal of the pure compound if available.[3] Cooling the mixture in an ice bath can also promote solidification.[3]
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for nitrochalcone synthesis?
A1: The optimal temperature can vary significantly depending on the specific reactants and catalysts used.[8] Many nitrochalcone syntheses can be performed at room temperature (20-25 °C), which often minimizes side reactions.[2] However, for less reactive substrates, gentle heating to 40-50 °C or even reflux may be necessary to increase the reaction rate.[2] It is crucial to monitor the reaction, as temperatures above 65 °C may lead to decreased yield due to side reactions.[2] For some specific dinitrochalcones synthesized using ultrasound, temperatures up to 60 °C have been shown to be optimal.[9]
Q2: How long should I run the reaction?
A2: The reaction time can range from a few hours to overnight.[2][10] The best practice is to monitor the reaction's progress by TLC to determine the point of completion.[2] The reaction is considered complete when the starting material spot (usually the limiting reagent) is no longer visible on the TLC plate.[2]
Q3: Can the position of the nitro group affect the reaction conditions?
A3: Yes, the position of the nitro group on the aromatic rings can influence the reaction conditions and yields. For example, in one study on dinitrochalcones, compounds with at least one nitro group in the ortho position showed high yields, while a chalcone with nitro groups in the meta position on both rings required a higher temperature (60 °C) to optimize the reaction.[9]
Q4: What is the best method for purifying the crude nitrochalcone?
A4: The most common purification technique is recrystallization, often from ethanol (B145695) or a solvent pair like dichloromethane/n-hexane.[6][9][11] This method is effective for removing trace impurities. For more complex mixtures or to separate the product from unreacted starting materials, column chromatography on silica (B1680970) gel is employed.[6]
Data Presentation
Table 1: Summary of Reaction Conditions for Nitrochalcone Synthesis
| Method | Catalyst | Temperature (°C) | Time | Solvent | Yield (%) | Reference |
| Conventional Stirring | NaOH | Room Temp. | 2-3 hours | Ethanol | 58-89 | [2] |
| Reflux | NaOH | Reflux | 8 hours | Ethanol | - | [2] |
| Ultrasound | Na₂CO₃ | 60 | 30 min | Methanol (B129727)/Cyclohexane | 88 | [9] |
| Magnetic Stirring | NaOH | Room Temp. | 240 min | Methanol/Cyclohexane | 33 | [9] |
| Grinding (Solvent-free) | KOH (solid) | Ambient | 80 min | None | High | [5] |
Note: Yields are highly dependent on the specific substrates used.
Experimental Protocols
Protocol 1: Conventional Synthesis of Nitrochalcones via Magnetic Stirring
This protocol is a standard method for synthesizing nitrochalcones using a base catalyst and an alcohol solvent at room temperature.
-
Reactant Preparation: In a round-bottom flask, dissolve the substituted nitroacetophenone (10 mmol) in ethanol (10 mL).
-
Catalyst Addition: To the stirred solution in an ice-salt bath, add a solution of sodium hydroxide (6 mL, 1.0 M).[11]
-
Stirring: Stir the mixture for 15 minutes.[11]
-
Aldehyde Addition: Add the appropriate substituted nitrobenzaldehyde (10 mmol) to the reaction mixture.[11]
-
Reaction: Stir the mixture at room temperature for 3 hours.[11] Monitor the reaction progress using TLC.
-
Work-up: Once the reaction is complete, the solid product obtained is filtered and washed with cold water.[9]
-
Purification: The crude product is then purified by recrystallization from a suitable solvent or solvent pair (e.g., dichloromethane/n-hexane).[9][11]
Protocol 2: Ultrasound-Assisted Synthesis of Dinitrochalcones
This method utilizes ultrasonic irradiation to potentially improve yields and reduce reaction times.
-
Reactant Preparation: In a 50 mL flask, dissolve the corresponding nitroacetophenone (10 mmol) and sodium carbonate (Na₂CO₃) in 10 mL of methanol until the nitroacetophenone is completely dissolved.[9]
-
Aldehyde Addition: Add the corresponding nitrobenzaldehyde (10 mmol) to the mixture.[9]
-
Solvent Addition: Add 1 mL of cyclohexane.[9]
-
Ultrasonic Irradiation: Subject the mixture to ultrasound irradiation for the specified time and at the optimal temperature (e.g., 30 minutes at 60 °C).[9]
-
Work-up: Once the reaction is finished, filter the solid obtained and wash it with cold water.[9]
-
Purification: Purify the product by recrystallization from a solvent pair like dichloromethane/n-hexane.[9]
Visualizations
Caption: General workflow for the synthesis of nitrochalcones.
Caption: Troubleshooting logic for low yield in nitrochalcone synthesis.
Caption: Logical flow for optimizing reaction temperature and time.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Optimized Synthesis of Dinitrochalcones via Ultrasonic Bath in a Cyclohexane–Methanol Solvent System [mdpi.com]
- 10. A novel synthetic chalcone derivative, 2,4,6-trimethoxy-4′-nitrochalcone (Ch-19), exerted anti-tumor effects through stimulating ROS accumulation and inducing apoptosis in esophageal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
How to monitor the progress of a chalcone synthesis reaction using TLC
Technical Support Center: Monitoring Chalcone (B49325) Synthesis with TLC
This guide provides researchers, scientists, and drug development professionals with comprehensive information and troubleshooting advice for monitoring the progress of chalcone synthesis reactions using Thin-Layer Chromatography (TLC).
Frequently Asked Questions (FAQs)
Q1: How does TLC work to monitor the progress of a chalcone synthesis reaction?
A1: Thin-Layer Chromatography (TLC) is a rapid and effective analytical technique used to monitor chemical reactions by separating compounds based on their polarity.[1] In chalcone synthesis, which commonly involves a Claisen-Schmidt condensation between an aldehyde and a ketone, TLC allows for the qualitative assessment of the consumption of the starting materials and the formation of the chalcone product.[1] The separation occurs as a mobile phase moves up a stationary phase (typically a silica (B1680970) gel plate).[1] Generally, the chalcone product is less polar than the aldehyde starting material.[1] By observing the disappearance of the starting material spots and the appearance of a new, intensifying spot for the product over time, one can monitor the reaction's progress.[1]
Q2: How do I choose an appropriate mobile phase (eluent) for my chalcone synthesis TLC?
A2: The choice of the mobile phase is critical for achieving good separation.[1] A common mobile phase for chalcone synthesis is a mixture of a non-polar solvent like n-hexane and a more polar solvent like ethyl acetate (B1210297).[1][2] The ratio of these solvents can be adjusted to optimize the separation based on the specific polarity of your reactants and product.[1] Typical starting ratios to test include 9:1, 3:1, or 80:20 (hexane:ethyl acetate).[2][3] The goal is to have the R_f values of the spots spread out between 0.2 and 0.8 for clear separation.
Q3: How can I visualize the spots on the TLC plate?
A3: Chalcones and the aromatic starting materials (benzaldehydes and acetophenones) are typically UV-active due to their conjugated systems.[1] Therefore, the most common method for visualization is using a UV lamp at 254 nm, where the compounds will appear as dark spots on a fluorescent background.[1][4] After UV visualization, you can circle the spots with a pencil.[1] Other visualization techniques include using staining agents like p-anisaldehyde or potassium permanganate.[1][4] Some chalcones, particularly those with certain substituents, may appear as yellow spots visible to the naked eye.[2]
Q4: How do I know when the chalcone synthesis reaction is complete?
A4: The reaction is generally considered complete when the TLC plate shows that one or both of the starting material spots have disappeared or their intensity has significantly diminished, while the product spot is prominent and its intensity is no longer increasing over time.[1] It is crucial to co-spot a mixture of the reaction sample with the starting materials to confirm the identity of the spots.
Q5: What are typical R_f values for the starting materials and the chalcone product?
A5: The R_f (retardation factor) value is the ratio of the distance traveled by the spot to the distance traveled by the solvent front. The chalcone product is generally less polar than the starting aldehyde and will, therefore, have a higher R_f value. The ketone's polarity can be similar to the chalcone, so careful selection of the mobile phase is important.[1][4] For example, in an 80:20 hexane (B92381)/ethyl acetate system, a chalcone might have an R_f of approximately 0.5.[2] Another study reported an R_f of 0.88 for a chalcone derivative using a 9:1 n-hexane:ethyl acetate eluent.[3]
Troubleshooting Guide
Q1: My spots are streaking on the TLC plate. What should I do?
A1: Streaking on a TLC plate can be caused by several factors:
-
Sample Overload: The sample spotted on the plate is too concentrated.[5] Try diluting your reaction sample significantly before spotting it.
-
Compound Decomposition: The product might be decomposing on the silica gel plate.[6] This can happen if the silica is too acidic or basic. Using a less polar or buffered solvent system might help. Also, develop the plate immediately after spotting.[6]
-
High Polarity of Compound: Very polar compounds may streak. While chalcones are generally not extremely polar, highly substituted derivatives might be. In this case, a more polar mobile phase might be necessary.
Q2: The spots for my starting material and product are overlapping. How can I improve the separation?
A2: Overlapping spots indicate poor separation, which can be resolved by changing the polarity of the mobile phase.
-
Adjust the Solvent Ratio: If the spots are too close together and have high R_f values, decrease the polarity of the mobile phase (increase the proportion of the non-polar solvent, e.g., from 3:1 to 9:1 hexane:ethyl acetate). If the spots are close together and have low R_f values, increase the polarity of the mobile phase (decrease the proportion of the non-polar solvent).
-
Try Different Solvents: If adjusting the ratio of hexane and ethyl acetate is unsuccessful, other solvent systems can be tested.[4]
Q3: I see multiple spots on the lane for my reaction mixture. What could they be?
A3: The presence of multiple spots can indicate a few things:
-
Incomplete Reaction: You will see spots for your starting materials and the product.
-
Formation of Side Products: Additional spots may be byproducts from side reactions like the self-condensation of the ketone.[6][7]
-
Impure Starting Materials: If your starting materials are not pure, you will see spots for the impurities. It's good practice to run a TLC of your starting materials alone for comparison.
Q4: My spots are not moving from the baseline. What is the problem?
A4: If the spots remain on the baseline, the mobile phase is not polar enough to move the compounds up the plate. You need to increase the polarity of your eluent. For a hexane/ethyl acetate system, this means increasing the proportion of ethyl acetate.
Detailed Experimental Protocol: Monitoring Chalcone Synthesis by TLC
This protocol outlines the steps for monitoring a typical Claisen-Schmidt condensation for chalcone synthesis.
Materials:
-
TLC plates (silica gel 60 F_254)[1]
-
Capillary tubes or micropipettes for spotting[1]
-
Developing chamber (e.g., a beaker with a watch glass lid)
-
Mobile phase (e.g., hexane:ethyl acetate mixture)[1]
-
UV lamp (254 nm)[1]
-
Pencil and ruler
Procedure:
-
Prepare the TLC Plate: With a pencil, gently draw a light line about 1 cm from the bottom of the TLC plate. This is your baseline. Mark equidistant points on this line for each sample you will spot.
-
Prepare the Developing Chamber: Pour a small amount of the chosen mobile phase into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber with solvent vapor. Cover the chamber and let it equilibrate for a few minutes.
-
Spot the TLC Plate:
-
Lane 1 (Starting Material 1): Dissolve a small amount of the starting aldehyde in a suitable solvent (e.g., ethyl acetate) and use a capillary tube to spot it on the first mark on the baseline.
-
Lane 2 (Starting Material 2): Do the same for the starting ketone on the second mark.
-
Lane 3 (Co-spot): On the third mark, first spot the starting aldehyde, let it dry, and then spot the starting ketone on top of it.
-
Lane 4 (Reaction Mixture): At timed intervals (e.g., T=0, 30 min, 1 hr, etc.), take a small aliquot of the reaction mixture, dilute it with a solvent, and spot it on the next mark.
-
-
Develop the TLC Plate: Carefully place the spotted TLC plate into the developing chamber, ensuring the baseline is above the solvent level.[1] Cover the chamber and allow the solvent front to move up the plate until it is about 1 cm from the top.[1]
-
Visualize and Analyze:
-
Remove the plate from the chamber and immediately mark the solvent front with a pencil.[1]
-
Allow the plate to air dry completely.[1]
-
Visualize the spots under a UV lamp (254 nm).[1]
-
Circle the visible spots with a pencil.
-
Calculate the R_f value for each spot using the formula: R_f = (distance traveled by the spot) / (distance traveled by the solvent front).
-
Compare the spots in the reaction mixture lane to the starting material lanes to identify the reactants and the new product spot. Monitor the disappearance of the reactant spots and the intensification of the product spot over time to determine the reaction's progress.[1]
-
Data Presentation: Typical R_f Values
The following table summarizes typical R_f values for starting materials and the chalcone product in a common TLC solvent system. Note that these values can vary depending on the specific substituents on the aromatic rings.
| Compound Type | Typical Polarity | Example Mobile System | Approximate R_f Value |
| Benzaldehyde | More Polar | 80:20 Hexane:Ethyl Acetate | < 0.5 |
| Acetophenone | Intermediate | 80:20 Hexane:Ethyl Acetate | ~ 0.5 |
| Chalcone Product | Less Polar | 80:20 Hexane:Ethyl Acetate | ~ 0.5 [2] |
| Chalcone Product | Less Polar | 9:1 n-Hexane:Ethyl Acetate | 0.72 - 0.88 [3] |
Visualization of Experimental Workflow
The following diagram illustrates the workflow for monitoring the progress of a chalcone synthesis reaction using TLC.
Caption: Workflow for monitoring chalcone synthesis using TLC.
References
Technical Support Center: Troubleshooting Low Yields in Acid-Catalyzed Chalcone Synthesis
Welcome to the technical support center for troubleshooting chalcone (B49325) synthesis. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during acid-catalyzed chalcone synthesis, with a particular focus on addressing low reaction yields.
Frequently Asked Questions (FAQs)
Q1: My acid-catalyzed chalcone synthesis has a very low yield. What are the most likely causes?
Low yields in acid-catalyzed chalcone synthesis can stem from several factors. The primary reasons include incomplete reaction, unfavorable equilibrium, and the formation of side products. Key areas to investigate are the purity of your starting materials, the choice and concentration of the acid catalyst, the reaction temperature, and the reaction time.
Q2: What side reactions are common in acid-catalyzed chalcone synthesis and how can I minimize them?
The most common side reaction is the self-condensation of the ketone starting material.[1] Under acidic conditions, the ketone can form an enol, which can then attack another protonated ketone molecule. To minimize this, you can try slowly adding the ketone to the reaction mixture containing the aldehyde and the acid catalyst. This keeps the instantaneous concentration of the enol low and favors the cross-condensation with the more reactive aldehyde. Additionally, using a milder acid catalyst or optimizing the reaction temperature can help reduce the rate of self-condensation.
Another potential side reaction, especially with electron-rich aromatic rings in either the aldehyde or ketone, is electrophilic substitution on the aromatic ring, which can be promoted by strong acids.[2] If you suspect this is an issue, consider using a less harsh acid catalyst.
Q3: How does the choice of acid catalyst affect the reaction yield?
The choice of acid catalyst is critical. Common Brønsted acids like hydrochloric acid (HCl) and sulfuric acid (H₂SO₄) are effective, as are Lewis acids such as boron trifluoride etherate (BF₃·Et₂O) and aluminum chloride (AlCl₃).[3][4] Stronger acids can lead to faster reaction rates but may also promote side reactions, including polymerization or degradation of starting materials, ultimately lowering the yield.[2] For substrates with acid-sensitive functional groups, a milder catalyst like p-toluenesulfonic acid (p-TsOH) may be more suitable. It is often a matter of empirical optimization to find the best catalyst for a specific pair of reactants.
Q4: My reaction mixture has turned dark, and I've isolated a gummy or oily product instead of a solid. What should I do?
The formation of a dark, resinous material often indicates polymerization or degradation of the starting materials or product, which can be exacerbated by high temperatures or prolonged exposure to a strong acid.[5] If you obtain an oily product, it could be due to impurities or the inherent physical properties of the specific chalcone synthesized.
To address this, first, try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. If that fails, purification by column chromatography is the recommended next step to isolate the desired chalcone from byproducts and unreacted starting materials. To prevent this issue in future reactions, consider using a lower reaction temperature, a shorter reaction time, or a milder acid catalyst.
Q5: How can I effectively monitor the progress of my acid-catalyzed chalcone synthesis?
Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting aldehyde and ketone on a TLC plate, you can visualize the consumption of reactants and the formation of the chalcone product. The reaction is considered complete when the limiting reactant spot has disappeared. This allows you to quench the reaction at the optimal time, preventing the formation of byproducts from prolonged reaction times.
Data Summary: Impact of Reaction Conditions on Chalcone Yield
The following tables summarize quantitative data on the impact of different catalysts and reaction conditions on the yield of chalcone synthesis.
Table 1: Comparison of Acid and Base Catalysts on Chalcone Yield
| Aldehyde | Ketone | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Benzaldehyde (B42025) | Acetophenone (B1666503) | H₂SO₄ | Ethanol | Reflux | 3 | Moderate | [3] |
| 4-Hydroxy-3-methoxybenzaldehyde | 1,3-Diacetylbenzene | c-H₂SO₄ | Ethanol | Reflux | 24 | 23 | [2] |
| Benzaldehyde | Hydroxyacetophenone | BF₃·Et₂O | - | - | - | 90 | [3] |
| Benzaldehyde | Acetophenone | NaOH | Ethanol | Room Temp | 2 | 85-95 | [3] |
| Benzaldehyde | Acetophenone | KOH | Ethanol | 40 | 1 | High | [6] |
Note: Yields are highly dependent on the specific substrates and reaction conditions.
Experimental Protocols
Protocol 1: General Procedure for Acid-Catalyzed Chalcone Synthesis using Concentrated Sulfuric Acid
This protocol describes a general method for the synthesis of chalcones using a strong Brønsted acid catalyst.
Materials:
-
Substituted benzaldehyde (1 equivalent)
-
Substituted acetophenone (1 equivalent)
-
Ethanol
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ice-cold water
-
Magnetic stirrer and hotplate
-
Round-bottom flask
-
Reflux condenser
Procedure:
-
In a round-bottom flask, dissolve the substituted acetophenone (e.g., 10 mmol) and the substituted benzaldehyde (e.g., 10 mmol) in ethanol.
-
With continuous stirring, slowly add a catalytic amount of concentrated sulfuric acid to the reaction mixture.
-
Attach a reflux condenser and heat the mixture to reflux.
-
Monitor the reaction progress using Thin-Layer Chromatography (TLC).
-
Once the reaction is complete (typically after several hours), cool the mixture to room temperature.
-
Pour the reaction mixture into a beaker containing ice-cold water to precipitate the crude chalcone.
-
Collect the solid product by vacuum filtration and wash it thoroughly with cold water to remove the acid catalyst and any water-soluble impurities.
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.[2]
Visual Troubleshooting Guides
The following diagrams provide a visual approach to troubleshooting low yields in acid-catalyzed chalcone synthesis.
Caption: Troubleshooting workflow for low yields.
Caption: Causes and solutions for low yields.
References
- 1. personal.tcu.edu [personal.tcu.edu]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chalcone: A Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure - PMC [pmc.ncbi.nlm.nih.gov]
Preventing Cannizzaro reaction as a side reaction in chalcone synthesis
Welcome to the technical support center for chalcone (B49325) synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of chalcones, with a specific focus on preventing the Cannizzaro reaction as a common side reaction.
Frequently Asked Questions (FAQs)
Q1: What is the Cannizzaro reaction and why does it occur during chalcone synthesis?
A1: The Cannizzaro reaction is a base-induced disproportionation of two molecules of a non-enolizable aldehyde (an aldehyde without α-hydrogens, such as benzaldehyde) to produce a primary alcohol and a carboxylic acid.[1][2] In the context of the Claisen-Schmidt condensation for chalcone synthesis, which is typically base-catalyzed, the hydroxide (B78521) ions in the reaction mixture can attack the carbonyl carbon of the aromatic aldehyde.[3] This initiates a cascade that results in one molecule of the aldehyde being reduced to an alcohol (e.g., benzyl (B1604629) alcohol) and another being oxidized to a carboxylic acid (e.g., benzoic acid), thus consuming the aldehyde starting material and reducing the yield of the desired chalcone.[2][4]
Q2: What are the primary indicators that the Cannizzaro reaction is occurring as a significant side reaction in my chalcone synthesis?
A2: The most common indicators of a significant Cannizzaro side reaction include:
-
Low yield of the desired chalcone: A substantial portion of your aldehyde starting material is being consumed by the Cannizzaro pathway.[4]
-
Presence of alcohol and carboxylic acid byproducts: Analysis of your crude product mixture (e.g., by TLC, NMR, or GC-MS) reveals the presence of the corresponding primary alcohol and carboxylic acid of your starting aldehyde.[2]
-
Oily or difficult-to-crystallize product: The presence of these byproducts can make purification of the solid chalcone difficult, sometimes resulting in an oily or gummy precipitate.
Q3: What are the general strategies to minimize the Cannizzaro reaction?
A3: Key strategies to suppress the Cannizzaro reaction focus on favoring the desired Claisen-Schmidt condensation pathway. These include:
-
Controlling the order of reagent addition: Adding the aldehyde slowly to a mixture of the ketone and the base ensures that the enolate of the ketone is readily available to react with the aldehyde as it is introduced.[2][4]
-
Optimizing reaction temperature: Lowering the reaction temperature can disfavor the Cannizzaro reaction, which often has a higher activation energy than the aldol (B89426) condensation.[2][5]
-
Adjusting the base concentration: Using a lower concentration of the base catalyst can reduce the rate of the Cannizzaro reaction.[2]
-
Utilizing alternative synthetic methods: Solvent-free conditions or the use of heterogeneous catalysts can significantly reduce the occurrence of the Cannizzaro reaction.[6][7]
Troubleshooting Guides
Issue: Low Chalcone Yield and Presence of Benzoic Acid and Benzyl Alcohol
Possible Cause: The Cannizzaro reaction is outcompeting the desired Claisen-Schmidt condensation.
Solutions:
| Strategy | Description | Advantages | Considerations |
| Modified Order of Addition | Pre-mix the acetophenone (B1666503) and base to form the enolate before slowly adding the benzaldehyde (B42025).[4] | Simple to implement with standard lab equipment. | The rate of addition of the aldehyde needs to be carefully controlled. |
| Lower Reaction Temperature | Conduct the reaction at a lower temperature (e.g., 0-5 °C or room temperature) instead of elevated temperatures.[2][8] | Reduces the rate of many side reactions, including the Cannizzaro reaction.[5] | The rate of the desired reaction will also be slower, potentially requiring longer reaction times.[9] |
| Reduced Base Concentration | Use a more dilute solution of NaOH or KOH (e.g., 10% instead of 50%).[2] | Decreases the likelihood of the base attacking the aldehyde. | May require longer reaction times to achieve complete conversion. |
| Solvent-Free Synthesis (Grinding) | React the acetophenone, benzaldehyde, and solid NaOH or KOH by grinding in a mortar and pestle.[1][10] | Often leads to higher yields, shorter reaction times, and is environmentally friendly.[4][11] | The reaction can be exothermic, and the mixture may become a paste. |
| Heterogeneous Catalysis | Employ a solid catalyst, such as iodine-impregnated alumina (B75360) or a supported heteropoly acid.[12] | Easy separation of the catalyst from the reaction mixture and potential for catalyst recycling. Can lead to cleaner reactions with fewer byproducts.[13] | The choice of catalyst and reaction conditions may need to be optimized for specific substrates. |
Quantitative Data Summary
The following table summarizes the impact of different synthetic methods on the yield of chalcone synthesis, offering a comparison that can guide your experimental design.
| Method | Catalyst | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| Conventional Reflux | KOH | Ethanol (B145695) | 90 | 5 hours | 9.2 | [4] |
| Grinding | Solid KOH | Solvent-free | Ambient | 80 minutes | 32.6 | [4] |
| Grinding | Solid NaOH | Solvent-free | Room Temperature | 10 minutes | High | [1] |
| Conventional Stirring | aq. NaOH | Ethanol | Room Temperature | 62-75 minutes | 62-72 | [10] |
| Grinding | Solid NaOH | Solvent-free | Room Temperature | < 5 minutes | 76-86 | [10] |
| Microwave Irradiation | Iodine-impregnated alumina | Solvent-free | - | < 2 minutes | 79-95 | [6] |
Note: Yields are highly dependent on the specific substrates used. The data above is for the synthesis of parent or substituted chalcones and serves for comparative purposes.
Experimental Protocols
Protocol 1: Modified Order of Addition in Ethanolic Solution
This protocol prioritizes the formation of the ketone enolate to outcompete the Cannizzaro reaction.
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve the substituted acetophenone (10 mmol) in ethanol (20 mL).
-
Enolate Formation: Cool the mixture in an ice bath with constant stirring. Slowly add a 10% aqueous solution of sodium hydroxide (5 mL) dropwise to the cooled mixture over a period of 15-20 minutes.[14] Allow the mixture to stir for an additional 30 minutes at this temperature to ensure enolate formation.
-
Aldehyde Addition: While maintaining the temperature at 0-5 °C, slowly add a solution of the substituted benzaldehyde (10 mmol) in ethanol (5 mL) to the reaction mixture dropwise over 30 minutes.
-
Reaction: Continue stirring the reaction mixture in the ice bath and monitor the progress by Thin Layer Chromatography (TLC). Once the reaction is complete (typically 2-4 hours), pour the reaction mixture into ice-cold water (100 mL).[14]
-
Workup: Acidify the mixture with dilute HCl to precipitate the crude chalcone. Filter the solid product, wash with cold water until the washings are neutral, and dry.
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.[14]
Protocol 2: Solvent-Free Synthesis via Grinding
This environmentally friendly method can offer high yields and short reaction times.[4]
-
Preparation: In a porcelain mortar, add the acetophenone (5.0 mmol), the desired benzaldehyde (5.0 mmol), and a pellet of solid sodium hydroxide (approximately 0.2 g, 5.0 mmol).[1]
-
Grinding: Grind the mixture with a pestle. The reaction mixture will likely become a colored paste within a few seconds.[1] Continue grinding for 5-10 minutes.
-
Workup: After grinding, add cold water to the solid mass and break it up with a spatula.
-
Isolation: Isolate the chalcone by suction filtration and wash with water.
-
Purification: Although the crude product is often of high purity, recrystallization can be performed with 95% ethanol to remove any remaining impurities.[1]
Visualizations
Reaction Pathway Diagram
Caption: Competing pathways in base-catalyzed chalcone synthesis.
Troubleshooting Workflow
Caption: Decision tree for troubleshooting the Cannizzaro side reaction.
References
- 1. rsc.org [rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Microwave assisted solvent free synthesis of 1,3-diphenylpropenones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. ir.uitm.edu.my [ir.uitm.edu.my]
- 11. gctlc.org [gctlc.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. jetir.org [jetir.org]
Effect of solvent choice on the efficiency of nitrochalcone synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of nitrochalcones. The information is designed to address common challenges and offer practical solutions to improve reaction efficiency and product yield.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of nitrochalcones, primarily through the Claisen-Schmidt condensation reaction.
Issue 1: Low or No Product Yield
Possible Causes:
-
Inactive Catalyst: The base catalyst (e.g., NaOH, KOH) may be old or have been improperly stored, leading to reduced activity.[1][2]
-
Inappropriate Solvent: The chosen solvent may not be optimal for the specific reactants, affecting their solubility and reactivity.
-
Low Reaction Temperature: While room temperature is often sufficient, some less reactive substrates may require gentle heating to proceed at a reasonable rate.[1][3]
-
Insufficient Reaction Time: The reaction may not have been allowed to proceed to completion.[1]
-
Impure Starting Materials: Impurities in the starting acetophenone (B1666503) or benzaldehyde (B42025) derivatives can inhibit the reaction.[3]
Solutions:
-
Catalyst: Use a freshly prepared solution of the base catalyst.[1]
-
Solvent: Consult the data on solvent effects (see Table 1) and consider solvent systems like ethanol (B145695), methanol (B129727), or a cyclohexane-methanol mixture.[4][5] In some cases, solvent-free conditions using grinding or microwave irradiation can be effective.[6][7][8]
-
Temperature: If the reaction is sluggish at room temperature, consider gentle heating to 40-50°C.[1][3] However, be cautious as excessive heat can lead to side reactions.[1]
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is complete when the spot corresponding to the limiting starting material disappears.[1]
-
Purify Reactants: Use freshly distilled benzaldehyde if impurities are suspected.[3]
Issue 2: Formation of a Dark Brown or Black Reaction Mixture and/or Gummy Precipitate
Possible Causes:
-
Side Reactions: Excessive temperatures or prolonged reaction times can promote side reactions such as the Cannizzaro reaction, where the aldehyde disproportionates.[1][3]
-
Product Degradation: The desired nitrochalcone product may be unstable under the reaction conditions.
-
Michael Addition: The enolate of the starting ketone can react with the newly formed chalcone, leading to byproducts.[1][3]
-
Self-Condensation: The starting ketone can react with itself, which is more likely with prolonged reaction times.[1][3]
Solutions:
-
Temperature Control: Maintain the recommended reaction temperature and avoid excessive heating.[1]
-
Stoichiometry: Using a slight excess of the aldehyde can sometimes minimize the self-condensation of the ketone.[1]
-
Slow Addition: Slowly add the ketone to a mixture of the aldehyde and the base catalyst to keep the enolate concentration low.[2]
Issue 3: Product is an Oil and Difficult to Crystallize
Possible Causes:
-
Impurities: The presence of unreacted starting materials or side products can prevent crystallization.
-
Low Melting Point: Some nitrochalcones are inherently low-melting solids or oils at room temperature.[2]
Solutions:
-
Purification: If impurities are suspected, purify the crude product using column chromatography.[3]
-
Induce Crystallization: If the product is pure but oily, try to induce crystallization by:
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing nitrochalcones?
A1: The most common and straightforward method for synthesizing nitrochalcones is the Claisen-Schmidt condensation. This reaction involves the base-catalyzed condensation of a substituted nitroacetophenone with a substituted nitrobenzaldehyde.[4][5][9]
Q2: How does the choice of solvent affect the synthesis of nitrochalcones?
A2: The solvent plays a crucial role in nitrochalcone synthesis by affecting the solubility of reactants and intermediates, and influencing the reaction rate and yield.[4] Protic solvents like ethanol and methanol are commonly used and are considered "green" options.[9] In some cases, a mixture of solvents, such as cyclohexane-methanol, has been shown to improve reaction efficiency.[4][5] Solvent-free methods, often combined with microwave irradiation or grinding, offer an environmentally friendly alternative that can lead to shorter reaction times and higher yields.[6][7][8]
Q3: What is the role of the catalyst in nitrochalcone synthesis?
A3: In the base-catalyzed Claisen-Schmidt condensation, the catalyst (commonly NaOH or KOH) deprotonates the α-carbon of the acetophenone to form an enolate ion. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the benzaldehyde, which is the key carbon-carbon bond-forming step. The strength and concentration of the base can significantly impact the reaction rate and the formation of side products.[2][4]
Q4: How can I improve the yield and reduce the reaction time?
A4: To improve yield and reduce reaction time, consider the following:
-
Optimization of Conditions: Systematically vary the solvent, catalyst, temperature, and reaction time to find the optimal conditions for your specific substrates.
-
Ultrasound Irradiation: The use of an ultrasonic bath has been shown to accelerate the reaction and improve overall efficiency compared to conventional magnetic stirring.[4][5]
-
Microwave-Assisted Synthesis: This technique, often under solvent-free conditions, can dramatically reduce reaction times and increase yields.[7]
Q5: How do I monitor the progress of the reaction?
A5: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[1] By spotting the reaction mixture alongside the starting materials, you can observe the disappearance of the reactants and the appearance of the product spot. The reaction is considered complete when the limiting reactant is no longer visible on the TLC plate.[1]
Data Presentation
Table 1: Effect of Solvent and Catalyst on Nitrochalcone Synthesis Yield
| Acetophenone Derivative | Benzaldehyde Derivative | Catalyst | Solvent | Reaction Time | Yield (%) | Reference |
| Nitroacetophenone | Nitrobenzaldehyde | Na₂CO₃ | Cyclohexane-Methanol | 60 min (ultrasound) | 88 | [4] |
| Nitroacetophenone | Nitrobenzaldehyde | K₂CO₃ | Cyclohexane-Methanol | 60 min (ultrasound) | 49 | [4] |
| Nitroacetophenone | Nitrobenzaldehyde | Li₂CO₃ | Cyclohexane-Methanol | 60 min (ultrasound) | 48 | [4] |
| 2'-nitroacetophenone | Benzaldehyde | NaOH | Ethanol | 2 h | 72-73 | [10][11] |
| 3'-nitroacetophenone | Benzaldehyde | NaOH | Ethanol | 2 h | 72-73 | [10][11] |
| 4'-nitroacetophenone | Benzaldehyde | NaOH | Ethanol | 2 h | 72-73 | [10][11] |
| 2-nitroacetophenone | 2-fluorobenzaldehyde | NaOH | Methanol | 1 h | 71 | [12] |
| 2-nitroacetophenone | 3-fluorobenzaldehyde | NaOH | Methanol | 1 h | 90 | [12] |
| 2-nitroacetophenone | 2-methoxybenzaldehyde | NaOH | Methanol | 1 h | 74 | [12] |
| Acetophenone | 4-nitrobenzaldehyde | Organic Clay | Solvent-free (microwave) | - | Moderate | [6] |
| Acetophenone | Benzaldehyde | TFA | Toluene | 1 h | 96 | [13] |
Experimental Protocols
Protocol 1: General Procedure for Nitrochalcone Synthesis using Conventional Stirring
This protocol is a general method for the base-catalyzed synthesis of nitrochalcones in an alcohol solvent.
Materials:
-
Substituted Nitroacetophenone (1.0 eq)
-
Substituted Nitrobenzaldehyde (1.0 eq)
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) solution (e.g., 10%)
-
Ethanol or Methanol
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
Dissolve the substituted nitroacetophenone in ethanol or methanol in a round-bottom flask with stirring.
-
To this solution, add the substituted nitrobenzaldehyde.
-
Cool the mixture in an ice bath.
-
Slowly add the NaOH or KOH solution dropwise to the stirred mixture. A precipitate should begin to form.
-
Continue stirring the reaction mixture at room temperature. The reaction time can vary from a few hours to overnight.[1] Monitor the reaction progress by TLC.
-
Once the reaction is complete, pour the mixture into ice-cold water to precipitate the product.[3]
-
Filter the precipitate using a Buchner funnel and wash with cold water until the filtrate is neutral (pH ~7).[3]
-
Dry the crude product. Recrystallization from a suitable solvent (e.g., ethanol) can be performed for further purification.[8]
Protocol 2: Efficient Synthesis of Dinitrochalcones using an Ultrasonic Bath
This protocol describes an improved method for the synthesis of dinitrochalcones with higher efficiency.[4]
Materials:
-
Nitroacetophenone (1.0 eq)
-
Nitrobenzaldehyde (1.0 eq)
-
Sodium Carbonate (Na₂CO₃)
-
Methanol
-
Ultrasonic bath
-
Round-bottom flask
Procedure:
-
In a round-bottom flask, combine the nitroacetophenone and nitrobenzaldehyde.
-
Add a mixture of cyclohexane and methanol as the solvent.
-
Add sodium carbonate as the base.
-
Place the flask in an ultrasonic bath and irradiate for the specified time (e.g., 60 minutes). The temperature of the bath may need to be optimized for specific substrates.
-
After the reaction is complete (monitored by TLC), isolate the product by filtration.
-
Wash the solid product with a suitable solvent to remove any unreacted starting materials and catalyst.
-
Dry the purified dinitrochalcone.
Visualizations
Caption: Experimental workflow for nitrochalcone synthesis.
Caption: Troubleshooting low yield in nitrochalcone synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Optimized Synthesis of Dinitrochalcones via Ultrasonic Bath in a Cyclohexane–Methanol Solvent System [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The green chemistry of chalcones: Valuable sources of privileged core structures for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
- 9. Chalcone Synthesis by Green Claisen–Schmidt Reaction in Cationic and Nonionic Micellar Media - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and anti-inflammatory activity of three nitro chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. scribd.com [scribd.com]
Overcoming the unreactivity of nitrobenzaldehyde in aldol condensation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the unreactivity of nitrobenzaldehyde in aldol (B89426) condensation reactions.
Frequently Asked Questions (FAQs)
Q1: Why is my aldol condensation with nitrobenzaldehyde not proceeding or giving low yields?
A1: The unreactivity of nitrobenzaldehyde in aldol condensation is often attributed to the strong electron-withdrawing nature of the nitro group. This deactivates the aldehyde's carbonyl group, making it less electrophilic and therefore less susceptible to nucleophilic attack by the enolate. To overcome this, optimization of reaction conditions, including the choice of catalyst, solvent, and temperature, is crucial.
Q2: What are the common side reactions to watch out for?
A2: Unwanted side reactions can compete with the desired aldol condensation, leading to the formation of byproducts. Exceeding the optimal reaction temperature can lead to the formation of undesirable brown "goo".[1] Other potential side products can arise from self-condensation of the ketone if it is enolizable, or crossed-aldol adducts of two nitrobenzaldehyde molecules linked by the enolate.[2] Careful control of reaction conditions is key to minimizing these side reactions.
Q3: Can I use a ketone as the enolate source with nitrobenzaldehyde?
A3: Yes, ketones are commonly used as the enolate source in aldol condensations with nitrobenzaldehyde. This type of reaction is often referred to as a Claisen-Schmidt condensation.[3][4] Because nitrobenzaldehyde lacks alpha-hydrogens, it cannot enolize and undergo self-condensation, which simplifies the product mixture.[4][5][6] However, the reactivity of the ketone and the reaction conditions must be carefully chosen to favor the desired crossed-aldol reaction.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No Reaction or Very Low Conversion | 1. Insufficient Catalyst Activity: The chosen catalyst may not be effective enough to activate the deactivated nitrobenzaldehyde. 2. Inappropriate Solvent: The solvent may not be suitable for the reaction, affecting solubility or catalyst performance. 3. Low Reaction Temperature: The temperature may be too low to overcome the activation energy barrier. | 1. Catalyst Screening: Experiment with different types of catalysts known to be effective for this reaction, such as L-prolinamide (B555322) derivatives, bifunctional amine-based organocatalysts, or solid base catalysts like layered double hydroxides (LDHs).[7][8] 2. Solvent Optimization: Test a range of solvents. For instance, in some peptide-catalyzed reactions, a mixture of acetone (B3395972) and water has been shown to be effective.[9] In other cases, organic solvents like DMSO or methanol (B129727) are used.[1][9] 3. Temperature Adjustment: Gradually increase the reaction temperature. For some systems, temperatures around 45-50°C or even up to 70°C have been found to be optimal.[1][10] However, be cautious as higher temperatures can lead to side reactions.[1] |
| Poor Yield | 1. Suboptimal Catalyst Loading: The amount of catalyst may not be sufficient to drive the reaction to completion. 2. Unfavorable Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration. 3. Equilibrium Limitations: The aldol addition may be reversible, and the equilibrium may not favor the product. | 1. Vary Catalyst Loading: Optimize the catalyst concentration. Studies have shown that catalyst loading can significantly impact yield.[10] 2. Monitor Reaction Over Time: Run time-course experiments to determine the optimal reaction time, which can range from a few hours to several days depending on the system.[9][10] 3. Drive the Reaction to Condensation: If the aldol addition product is formed, heating the reaction can promote dehydration to the more stable conjugated enone, thus shifting the equilibrium towards the product.[5][11] |
| Formation of Multiple Products | 1. Self-Condensation of the Ketone: If the ketone partner has alpha-hydrogens, it can undergo self-condensation. 2. Cannizzaro Reaction: Under strongly basic conditions, nitrobenzaldehyde can undergo a disproportionation reaction (Cannizzaro reaction) if it does not have alpha-hydrogens.[6] | 1. Use a Non-enolizable Ketone or Excess Aldehyde: If possible, use a ketone that cannot enolize. Alternatively, using an excess of nitrobenzaldehyde can favor the crossed-aldol reaction. 2. Control Basicity: Use a milder base or a catalytic amount of a stronger base to minimize the Cannizzaro reaction. The Henry reaction, a similar C-C bond-forming reaction with nitroalkanes, also requires careful control of the base concentration.[3][7] |
Experimental Protocols & Data
Table 1: Optimization of Reaction Conditions for the Aldol Reaction of p-Nitrobenzaldehyde and Nitroethane
Data adapted from a study utilizing a specific catalyst (denoted as 1).[10]
| Entry | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 5 | 70 | 48 | 92 |
| 2 | 1 | 70 | 48 | 56 |
| 3 | 3 | 70 | 48 | 81 |
| 4 | 7 | 70 | 48 | 93 |
| 5 | 5 | 22 | 48 | 25 |
| 6 | 5 | 50 | 48 | 68 |
| 7 | 5 | 80 | 48 | 92 |
| 8 | 5 | 70 | 24 | 75 |
| 9 | 5 | 70 | 60 | 92 |
Protocol: A mixture of p-nitrobenzaldehyde, nitroethane, and the catalyst in a suitable solvent is stirred at the specified temperature for the indicated time. The reaction progress is monitored by TLC or GC. After completion, the product is isolated and purified using standard techniques like column chromatography.
Table 2: Effect of Different Catalysts on the Aldol Reaction of 4-Nitrobenzaldehyde and Acetone
This table presents a conceptual comparison based on literature findings.
| Catalyst Type | Typical Conditions | Reported Yields | Key Advantages |
| L-Prolinamide Derivatives | Neat acetone, room temp. or -25°C, 20 mol% catalyst | Moderate to high (up to 93% ee for aromatic aldehydes)[8] | High enantioselectivity, mild conditions. |
| Peptide-based Catalysts | Acetone/Water or Acetone/Buffer, room temp., 4-12 mol% catalyst | Good yields[9] | Biocatalytic, potential for high selectivity. |
| Enzymes (e.g., Lipase) | Organic solvents with water/buffer, varied temp. | 0-99%[12] | Environmentally friendly, can exhibit high selectivity. |
| Solid Base Catalysts (LDHs) | Solvent-free or with solvent, 50-90°C | Good to excellent | Heterogeneous, easy to separate, reusable.[7] |
| Amine-functionalized CNCs | Acetone, varied temp. | Influenced by functionalization | Bio-based support, potential for bifunctional catalysis.[2] |
General Protocol: 4-Nitrobenzaldehyde and a large excess of acetone are combined with the catalyst. The reaction is stirred under the specified conditions. Work-up typically involves removal of excess acetone, extraction, and purification of the aldol product.
Visual Guides
References
- 1. storage-cdn.labflow.com [storage-cdn.labflow.com]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. ochem.weebly.com [ochem.weebly.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. byjus.com [byjus.com]
- 7. Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol [scirp.org]
- 8. Enantioselective direct aldol reactions catalyzed by l-prolinamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Simple Screening and Optimization Bioprocess for Long-Chain Peptide Catalysts Applied to Asymmetric Aldol Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Aldol Condensation - Chemistry Steps [chemistrysteps.com]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of the Biological Activities of 2-Nitrochalcone, 3-Nitrochalcone, and 4-Nitrochalcone
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological performance of three isomeric nitrochalcones: 2-nitrochalcone, 3-nitrochalcone, and 4-nitrochalcone (B191975). Chalcones, characterized by a 1,3-diphenyl-2-propen-1-one backbone, are a significant class of compounds in medicinal chemistry due to their wide array of pharmacological properties. The introduction of a nitro (NO₂) group to one of the aromatic rings can profoundly influence their biological activity, with the position of this substituent playing a critical role in their efficacy as anticancer, antimicrobial, and anti-inflammatory agents. This document summarizes key experimental data, provides detailed methodologies for relevant assays, and visualizes associated signaling pathways to aid in further research and development.
Data Presentation: A Quantitative Comparison
The biological activities of 2-, 3-, and 4-nitrochalcone are summarized below. It is important to note that a direct head-to-head comparison across all activities in a single study is not always available; therefore, data from various sources are presented. This may lead to variations due to different experimental conditions.
Anticancer Activity
The cytotoxic effects of nitrochalcones have been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key parameter for quantifying a compound's potency. While direct comparative data for the three parent nitrochalcones on the same cell line is limited, the available data for these and related derivatives indicate that the substitution pattern influences anticancer activity. For instance, a study on 2'-hydroxy-4-nitrochalcone showed moderate antimicrobial activity[1]. Another study reported that 2-((E)-4-((E)-3-oxo-3-(p-tolyl)prop-1-en-1-yl)benzylidene)hydrazine-1-carboximidamide was a potent compound against HepG2 human hepatocarcinoma cells and SMMC-7721 cells[2]. Furthermore, α-phthalimido-chalcones with a trimethoxy substitution demonstrated potent anticancer activity against Hep G2 and MCF-7 cell lines[2].
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 2-Nitrochalcone derivative | Human Lung Adenocarcinoma (A549) | 1.41–46.1 (GI₅₀) | [3] |
| This compound derivative | Human Nasopharyngeal Epidermoid Tumor (KB) | Favorable in vitro cytotoxicity | |
| 4-Nitrochalcone derivative | Esophageal Squamous Carcinoma (KYSE-450) | 4.97 | |
| 4-Nitrochalcone derivative | Esophageal Squamous Carcinoma (Eca-109) | 9.43 |
Note: The data presented are for various nitrochalcone derivatives and may not represent the parent compounds without other substitutions. GI₅₀ represents the concentration for 50% growth inhibition.
Antimicrobial Activity
Nitrochalcones have demonstrated promising activity against a range of pathogenic bacteria and fungi. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of a substance that prevents visible growth of a microorganism.
| Compound | Microorganism | MIC (µg/mL) | Reference |
| 2'-Hydroxy-4-nitrochalcone | Enterococcus faecalis | 125 | [1] |
| 2'-Hydroxy-4-nitrochalcone | Bacillus cereus | 125 | [1] |
| This compound derivative | Pseudomonas fluorescence | 20 | |
| 4-Nitrochalcone derivatives | Bacillus subtilis | Low to moderate activity | |
| 4-Nitrochalcone derivatives | Klebsiella pneumonia | Low to moderate activity |
Note: The presented data is for various substituted nitrochalcones, and a direct comparison of the parent 2-, 3-, and 4-nitrochalcones is limited.
Anti-inflammatory Activity
A direct comparative study on the anti-inflammatory effects of the three nitrochalcone isomers has been conducted using the carrageenan-induced paw edema model in rats. The results indicate that the position of the nitro group significantly impacts the anti-inflammatory response.
| Compound | Administration Route | Maximum Anti-inflammatory Effect (%) | Time to Maximum Effect (hours) | Reference |
| 2'-Nitrochalcone | Oral (200 mg/kg) | 34.8 ± 2.5 | 3 | |
| 3'-Nitrochalcone | Oral (200 mg/kg) | Not specified as most effective | - | |
| 4'-Nitrochalcone | Oral (200 mg/kg) | 31.0 ± 5.6 | 2 |
The study concluded that the chalcone (B49325) with the nitro group in the ortho position (2'-nitrochalcone) was the most effective, showing no statistically significant difference when compared to the reference drug meloxicam. Another study also found that chalcones with a nitro group at the ortho position exhibited the highest percentage of inhibition in a TPA-induced mouse ear edema model.
Experimental Protocols
Detailed methodologies for the synthesis and key biological assays are provided below to ensure reproducibility and facilitate further investigation.
Synthesis of Nitrochalcones via Claisen-Schmidt Condensation
The synthesis of 2-, 3-, and 4-nitrochalcone is typically achieved through a base-catalyzed Claisen-Schmidt condensation.
General Procedure:
-
Dissolve an equimolar amount of the appropriate nitroacetophenone (2-nitroacetophenone, 3-nitroacetophenone, or 4-nitroacetophenone) and benzaldehyde (B42025) in ethanol.
-
To this stirred solution, slowly add an aqueous solution of a base, such as sodium hydroxide (B78521) (e.g., 40% w/v), at room temperature or in an ice bath.
-
Continue stirring the reaction mixture at room temperature for several hours (e.g., 3 hours to overnight). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into crushed ice and acidify with dilute hydrochloric acid (HCl) to precipitate the crude chalcone.
-
Collect the precipitate by filtration, wash thoroughly with cold water until the filtrate is neutral, and dry the product.
-
Purify the crude chalcone by recrystallization from a suitable solvent, such as ethanol, to obtain the pure nitrochalcone derivative.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the nitrochalcone derivatives (typically in a range of µM concentrations) and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a blank (medium only).
-
MTT Addition: After the incubation period, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for another 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Antimicrobial Screening: Agar (B569324) Well Diffusion Method
This method is used to qualitatively assess the antimicrobial activity of compounds.
Procedure:
-
Media Preparation: Prepare and sterilize Mueller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi) and pour it into sterile Petri dishes.
-
Inoculum Preparation: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard).
-
Inoculation: Evenly spread the microbial inoculum over the surface of the agar plates using a sterile swab.
-
Well Preparation: Aseptically punch wells (e.g., 6 mm in diameter) into the agar.
-
Compound Application: Add a defined volume of the nitrochalcone solution (dissolved in a suitable solvent like DMSO) at a specific concentration into each well. Include a solvent control and a standard antibiotic as a positive control.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Data Analysis: Measure the diameter of the zone of inhibition around each well in millimeters.
In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema
This is a standard model for evaluating acute inflammation.
Procedure:
-
Animal Acclimatization: Acclimatize rodents (rats or mice) to the laboratory conditions for at least one week.
-
Compound Administration: Administer the test nitrochalcones orally or intraperitoneally at a specific dose (e.g., 200 mg/kg). A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).
-
Induction of Edema: After a set time (e.g., 1 hour) following compound administration, inject a 1% solution of carrageenan in sterile saline into the sub-plantar region of the right hind paw of each animal.
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at regular intervals (e.g., every hour for up to 7 hours) after the carrageenan injection.
-
Data Analysis: Calculate the percentage of edema inhibition for each treated group compared to the control group.
Mandatory Visualization: Signaling Pathways
The biological activities of nitrochalcones are often mediated through their interaction with specific cellular signaling pathways.
Caption: Anti-inflammatory mechanism of nitrochalcones via inhibition of NF-κB and JNK pathways.
Caption: Anticancer mechanism of nitrochalcones via ROS-mediated mitochondrial apoptosis pathway.
References
The Pivotal Role of the Nitro Group in the Biological Activity of Chalcones: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Chalcones, a class of aromatic ketones, serve as precursors to flavonoids and exhibit a wide spectrum of biological activities. The introduction of a nitro (-NO2) group, a potent electron-withdrawing moiety, onto the chalcone (B49325) scaffold has been a key strategy in medicinal chemistry to modulate and enhance their therapeutic potential. The position and number of nitro substituents on the aromatic rings profoundly influence the physicochemical properties and, consequently, the biological efficacy of these compounds. This guide provides a comparative analysis of the structure-activity relationships (SAR) of nitro-substituted chalcones, focusing on their anticancer, antimicrobial, and anti-inflammatory properties, supported by experimental data and detailed methodologies.
Comparative Biological Activity of Nitro-Substituted Chalcones
The biological activity of nitro-substituted chalcones is intricately linked to the placement of the nitro group on either Ring A or Ring B of the chalcone backbone. This substitution significantly impacts the molecule's electron distribution, planarity, and ability to interact with biological targets.
Anticancer Activity
Nitro-substituted chalcones have emerged as promising anticancer agents, demonstrating cytotoxicity against a variety of cancer cell lines. Their mechanisms of action often involve the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways crucial for cancer cell proliferation and survival, such as the NF-κB and EGFR-TKD pathways.
The position of the nitro group is a critical determinant of anticancer potency. Generally, nitro substitution on Ring B tends to confer higher cytotoxicity compared to substitution on Ring A. Furthermore, the presence of other substituents, such as hydroxyl or methoxy (B1213986) groups, in conjunction with the nitro group can synergistically enhance the anticancer effects.
Table 1: Comparative Anticancer Activity (IC50, µM) of Nitro-Substituted Chalcones
| Compound ID | Ring A Substitution | Ring B Substitution | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | 4-NO2 | - | H1299 | 4.5 - 11.4 | [1] |
| 2 | 4-NO2 | - | MCF-7 | 4.3 - 15.7 | [1] |
| 3 | 4-NO2 | - | HepG2 | 2.7 - 4.1 | [1] |
| 4 | 4-NO2 | - | K562 | 4.9 - 19.7 | [1] |
| 5 | - | 4-NO2 | T-lymphocytes | 6.1 - 8.9 | [2] |
| 6 | - | 3-NO2 | MCF-7 | ~1.33 - 172.20 | [2] |
Antimicrobial Activity
The antimicrobial potential of nitro-substituted chalcones has been extensively investigated against a broad spectrum of pathogenic bacteria and fungi. The nitro group's electron-withdrawing nature is believed to enhance the reactivity of the α,β-unsaturated ketone system, a key pharmacophore for antimicrobial action, facilitating Michael addition reactions with biological nucleophiles in microbial cells.
The structure-activity relationship studies reveal that the position of the nitro group significantly influences the antimicrobial spectrum and potency. For instance, some studies suggest that a nitro group at the para-position of Ring B leads to potent antibacterial activity.
Table 2: Comparative Antimicrobial Activity (MIC, µg/mL) of Nitro-Substituted Chalcones
| Compound ID | Ring A Substitution | Ring B Substitution | S. aureus | E. coli | C. albicans | Reference |
| 7 | - | 4-NO2 | 125 | >250 | 62.5 | [3] |
| 8 | 4-NO2 | - | 250 | >250 | 125 | [3] |
| 9 | 2-NO2 | 4-Cl | 50 | 100 | 50 | [3] |
| 10 | 4-NO2 | 4-Cl | 125 | 250 | 62.5 | [3] |
Anti-inflammatory Activity
Nitro-substituted chalcones have demonstrated significant anti-inflammatory properties, primarily through the inhibition of key inflammatory mediators and enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), as well as the modulation of pro-inflammatory signaling pathways like NF-κB.
The anti-inflammatory efficacy is highly dependent on the substitution pattern. For example, some studies indicate that a nitro group at the ortho position of either aromatic ring can lead to potent anti-inflammatory effects. However, quantitative IC50 data for a wide range of nitro-substituted chalcones in anti-inflammatory assays is less commonly reported compared to anticancer and antimicrobial studies. Many studies report percentage inhibition at a fixed concentration.
Table 3: Comparative Anti-inflammatory Activity of Nitro-Substituted Chalcones
| Compound ID | Ring A Substitution | Ring B Substitution | Assay | Inhibition (%) @ Concentration (µM) | IC50 (µM) | Reference |
| 11 | 2-NO2 | - | TPA-induced mouse ear edema | 71.17 ± 1.66 @ 1 mg/ear | - | [4] |
| 12 | - | 2-NO2 | TPA-induced mouse ear edema | 80.77 ± 2.82 @ 1 mg/ear | - | [4] |
| 13 | 2-NO2 | 3-NO2 | TPA-induced mouse ear edema | 61.08 ± 2.06 @ 1 mg/ear | - | [4] |
| 14 | 3-NO2 | - | Nitric Oxide Scavenging | - | 67 | [5] |
| 15 | - | 4-NO2 | Lipoxygenase Inhibition | - | 6.5 x 10^-2 mM | [6] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are protocols for key assays cited in this guide.
Anticancer Activity: MTT Assay for Cell Viability
This assay determines the concentration of a compound that inhibits cell growth by 50% (IC50).
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Nitro-substituted chalcone stock solution (dissolved in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Phosphate-Buffered Saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the nitro-substituted chalcone in the complete medium. Replace the existing medium with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a no-treatment control. Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control. Plot a dose-response curve to determine the IC50 value.
Antimicrobial Activity: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Bacterial or fungal strains
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Nitro-substituted chalcone stock solution (in DMSO)
-
96-well microtiter plates
-
0.5 McFarland standard
-
Spectrophotometer
Procedure:
-
Inoculum Preparation: Prepare a microbial suspension and adjust its turbidity to match the 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL for bacteria).
-
Compound Dilution: Prepare serial two-fold dilutions of the nitro-substituted chalcone in the appropriate broth in the wells of a 96-well plate.
-
Inoculation: Add the adjusted microbial inoculum to each well to achieve a final concentration of approximately 5 x 10^5 CFU/mL. Include a growth control (broth and inoculum) and a sterility control (broh only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Signaling Pathway and Experimental Workflow Visualizations
Understanding the molecular mechanisms underlying the biological activities of nitro-substituted chalcones is crucial for rational drug design. The following diagrams, generated using the DOT language, illustrate key signaling pathways and a typical experimental workflow.
References
3-Nitrobenzaldehyde in Chalcone Synthesis: A Comparative Performance Analysis
For researchers, scientists, and drug development professionals, the synthesis of chalcones is a critical step in the development of a wide range of therapeutic agents. The choice of reagents in the Claisen-Schmidt condensation, the most common method for chalcone (B49325) synthesis, significantly impacts reaction efficiency and the biological activity of the resulting compound. This guide provides an objective comparison of 3-Nitrobenzaldehyde's performance against other substituted benzaldehydes, supported by experimental data and detailed protocols.
The reactivity of the benzaldehyde (B42025) derivative in the Claisen-Schmidt condensation is heavily influenced by the electronic nature of its substituents. Electron-withdrawing groups, such as the nitro group (NO2) in 3-Nitrobenzaldehyde, enhance the electrophilicity of the carbonyl carbon. This increased positive charge facilitates nucleophilic attack by the enolate of an acetophenone (B1666503), generally leading to higher yields and faster reaction times compared to benzaldehydes with electron-donating groups.[1]
Quantitative Performance Comparison
The following table summarizes the performance of various substituted benzaldehydes in chalcone synthesis, highlighting the impact of different substituents on reaction yield and time. While a direct comparative study under identical conditions for all listed compounds is not available in a single source, the data presented is compiled from multiple studies to provide a comprehensive overview. The performance of p-Nitrobenzaldehyde serves as a strong indicator for the high reactivity of nitro-substituted benzaldehydes like its meta-isomer, 3-Nitrobenzaldehyde.[1] A yield of 90% has been reported for the synthesis of (E)-1-(2-nitrophenyl)-3-(3-nitrophenyl)prop-2-en-1-one, a chalcone derived from 3-Nitrobenzaldehyde, further confirming its high efficiency in these reactions.[1][2]
| Benzaldehyde Derivative | Substituent Type | Catalyst | Solvent | Reaction Time | Yield (%) | Reference |
| 3-Nitrobenzaldehyde | Electron-Withdrawing | NaOH | Ethanol (B145695) | 3 h | 90 | [2] |
| p-Nitrobenzaldehyde | Electron-Withdrawing | KOH | Ethanol | 10 min | 94 | [1] |
| p-Chlorobenzaldehyde | Electron-Withdrawing | KOH | Ethanol | 15 min | 92 | [1] |
| p-Bromobenzaldehyde | Electron-Withdrawing | KOH | Ethanol | 15 min | 91 | [1] |
| Benzaldehyde | Neutral | KOH | Ethanol | 60 min | 85 | [1] |
| p-Methylbenzaldehyde | Electron-Donating | KOH | Ethanol | 120 min | 78 | [1] |
| p-Methoxybenzaldehyde | Electron-Donating | KOH | Ethanol | 180 min | 72 | [1] |
Experimental Protocols
Detailed methodologies for the synthesis of chalcones using 3-Nitrobenzaldehyde are provided below. These protocols represent common laboratory procedures for the Claisen-Schmidt condensation.
Protocol 1: Base-Catalyzed Synthesis of (E)-1-phenyl-3-(3-nitrophenyl)prop-2-en-1-one
This protocol details a standard base-catalyzed condensation reaction.
Materials:
-
3-Nitrobenzaldehyde
-
Acetophenone
-
Sodium Hydroxide (B78521) (NaOH)
-
Ethanol (95%)
-
Distilled Water
Procedure:
-
In a suitable reaction vessel, dissolve 3-Nitrobenzaldehyde (e.g., 5 mmol) and acetophenone (e.g., 5 mmol) in ethanol.
-
Slowly add an aqueous solution of NaOH (e.g., 10%) to the stirred mixture.
-
Continue stirring the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water.
-
The precipitated solid is collected by vacuum filtration and washed with cold water until the washings are neutral.
-
The crude product is then dried and can be further purified by recrystallization from a suitable solvent like ethanol to yield the pure chalcone.
Protocol 2: Synthesis of (E)-1-(2-nitrophenyl)-3-(3-nitrophenyl)prop-2-en-1-one
This protocol describes the synthesis of a dinitro-substituted chalcone.[2]
Materials:
-
2-Nitroacetophenone (10 mmol)
-
3-Nitrobenzaldehyde (10 mmol)
-
Sodium Hydroxide (1.0 M solution)
-
Ethanol
-
Dichloromethane
-
n-Hexane
Procedure:
-
To a stirred solution of 2-nitroacetophenone (10 mmol) in ethanol (10 mL), add a solution of sodium hydroxide (6 mL, 1.0 M) in an ice-salt bath.
-
After stirring for 15 minutes, add 3-Nitrobenzaldehyde and continue stirring the reaction mixture for 3 hours at room temperature.
-
Monitor the reaction progress using TLC.
-
Filter the resulting product, wash it with water, and recrystallize from a solvent pair of dichloromethane/n-hexane to obtain the pure nitro chalcone.[2]
Visualizing the Synthesis and Comparison
The following diagrams, created using the DOT language, illustrate the experimental workflow and the logical relationship in the performance of different benzaldehydes.
References
Confirming the Molecular Weight of 3-Nitrochalcone: A Comparative Guide to Mass Spectrometry and Alternative Techniques
For researchers, scientists, and drug development professionals, accurate molecular weight determination is a critical step in compound verification. This guide provides a comprehensive comparison of mass spectrometry and other analytical methods for confirming the molecular weight of 3-Nitrochalcone, a synthetic chalcone (B49325) derivative with potential therapeutic applications. We present a detailed analysis of its fragmentation pattern under mass spectrometry, alongside experimental protocols and a comparative overview of alternative techniques.
Mass Spectrometry for Molecular Weight Confirmation of this compound
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is a highly sensitive and accurate method for determining the molecular weight of a compound and providing structural information through fragmentation analysis. The molecular weight of this compound (C₁₅H₁₁NO₃) is 253.25 g/mol .[1][2][3]
Electron Ionization (EI) Mass Spectrometry
Electron Ionization (EI) is a hard ionization technique that involves bombarding a sample with a high-energy electron beam, resulting in the formation of a molecular ion (M⁺) and various fragment ions. The resulting mass spectrum is a fingerprint of the molecule, providing valuable structural information.
The National Institute of Standards and Technology (NIST) provides a reference EI mass spectrum for this compound.[1][2] The spectrum shows a prominent molecular ion peak at m/z 253, confirming the molecular weight of the compound.
Key Fragmentation Patterns of this compound under EI-MS:
A detailed analysis of the EI mass spectrum of this compound reveals a characteristic fragmentation pattern. The major fragments and their relative intensities are summarized in the table below.
| m/z | Proposed Fragment Ion | Relative Intensity |
| 253 | [M]⁺ | High |
| 207 | [M - NO₂]⁺ | Moderate |
| 178 | [M - C₆H₅]⁺ | Moderate |
| 131 | [C₉H₇O]⁺ | High |
| 105 | [C₆H₅CO]⁺ | High |
| 77 | [C₆H₅]⁺ | High |
Table 1: Key fragment ions of this compound in EI-MS.
A notable characteristic of the fragmentation of nitro-substituted chalcones is the absence of a significant [M-CO]⁺ peak, which is commonly observed in the mass spectra of other chalcones.[4] Instead, a prominent fragment at m/z 130 (assigned as C₉H₆O) has been reported as a common ion in the EI spectra of nitro-substituted chalcones.[4]
Figure 1: Proposed EI fragmentation pathway of this compound.
Electrospray Ionization (ESI) Tandem Mass Spectrometry (MS/MS)
Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules. In ESI-MS, a sample solution is sprayed through a charged capillary, generating protonated molecules ([M+H]⁺) or deprotonated molecules ([M-H]⁻). Tandem mass spectrometry (MS/MS) can then be used to fragment these precursor ions and obtain further structural information.
Comparison with Alternative Molecular Weight Confirmation Techniques
While mass spectrometry is a premier technique for molecular weight determination, other methods can also be employed, each with its own advantages and limitations.
| Technique | Principle | Advantages | Disadvantages |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ionized molecules. | High accuracy, high sensitivity, provides structural information. | Destructive technique, requires ionization. |
| Gel Permeation/Size Exclusion Chromatography (GPC/SEC) | Separates molecules based on their hydrodynamic volume in solution. | Can determine molecular weight distribution for polymers. | Less accurate for small molecules, requires calibration with standards. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Measures the magnetic properties of atomic nuclei. | Provides detailed structural information, non-destructive. | Lower sensitivity than MS, not ideal for direct molecular weight determination of unknowns. |
| Light Scattering | Measures the intensity of light scattered by molecules in solution. | Absolute method (no calibration needed), can determine size and shape. | Requires pure samples, sensitive to dust and aggregates. |
| Osmometry | Measures the osmotic pressure of a solution to determine the number-average molecular weight. | Absolute method. | Lower accuracy, limited to lower molecular weight compounds. |
Table 2: Comparison of Mass Spectrometry with Alternative Molecular Weight Determination Techniques.
Figure 2: Workflow for selecting a molecular weight confirmation technique.
Experimental Protocols
Sample Preparation for Mass Spectrometry
This compound should be dissolved in a suitable volatile solvent such as methanol, acetonitrile (B52724), or a mixture thereof, to a concentration of approximately 1 mg/mL. For ESI-MS, further dilution to the low µg/mL or ng/mL range is typically required.
Electron Ionization Mass Spectrometry (EI-MS) Protocol
-
Instrument: Gas Chromatograph-Mass Spectrometer (GC-MS).
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Ion Source Temperature: 230 °C.
-
GC Column: A suitable capillary column, such as a HP-5MS (30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injection Volume: 1 µL.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at a suitable temperature (e.g., 100 °C), hold for 1 minute, then ramp to a final temperature (e.g., 280 °C) at a rate of 10 °C/min, and hold for 5 minutes.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Scan Range: m/z 50-400.
Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) Protocol
-
Instrument: Liquid Chromatograph-Tandem Mass Spectrometer (LC-MS/MS).
-
Ionization Mode: Electrospray Ionization (ESI), positive ion mode.
-
Capillary Voltage: 3.5 - 4.5 kV.
-
Nebulizer Gas (Nitrogen) Pressure: 30 - 50 psi.
-
Drying Gas (Nitrogen) Flow: 5 - 10 L/min.
-
Drying Gas Temperature: 300 - 350 °C.
-
LC Column: A suitable C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Injection Volume: 1 - 5 µL.
-
MS/MS Analysis:
-
Precursor Ion Selection: Isolate the protonated molecule [M+H]⁺ at m/z 254.
-
Collision Gas: Argon or Nitrogen.
-
Collision Energy: Optimize by ramping the collision energy (e.g., 10-40 eV) to obtain a rich fragmentation spectrum.
-
Product Ion Scan: Scan for fragment ions in a suitable mass range (e.g., m/z 50-260).
-
References
Positional Isomerism Dictates Anti-inflammatory Potency in Nitrochalcones: A Comparative Analysis
A comprehensive review of experimental data reveals that the substitution pattern of the nitro group on the chalcone (B49325) scaffold significantly influences its anti-inflammatory efficacy. Studies consistently demonstrate that ortho-substituted nitrochalcones exhibit superior anti-inflammatory activity compared to their meta and para isomers. This guide provides a detailed comparison of their biological effects, supported by experimental data and mechanistic insights for researchers and drug development professionals.
The strategic placement of a nitro group on the chalcone framework is a critical determinant of its ability to quell inflammation. A comparative analysis of ortho-, meta-, and para-nitrochalcones has shown a clear structure-activity relationship, with the ortho position conferring the most potent anti-inflammatory effects. This observation is supported by both in vivo and in vitro studies, which highlight the nuanced yet significant impact of isomeric variations on biological activity.
Comparative Anti-inflammatory Activity
Experimental evidence from animal models of inflammation provides a clear hierarchy of potency among the nitrochalcone isomers. In a carrageenan-induced rat paw edema model, a standard for assessing acute inflammation, the ortho-nitrochalcone demonstrated the most significant reduction in swelling. Similarly, in the 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced mouse ear edema model, the ortho-substituted chalcones were found to be the most effective at mitigating the inflammatory response.
A study evaluating (E)-1-(2'-nitrophenyl)-3-phenylprop-2-en-1-one (2'-nitrochalcone), (E)-1-(3'-nitrophenyl)-3-phenylprop-2-en-1-one (3'-nitrochalcone), and (E)-1-(4'-nitrophenyl)-3-phenylprop-2-en-1-one (4'-nitrochalcone) in the carrageenan-induced paw edema model found that the ortho-substituted compound exhibited the highest maximal anti-inflammatory protective effect (MAPE).[1] In contrast, the para-substituted isomer showed the least potent effect.[1][2] Another study using the TPA-induced mouse ear edema model reported that nitrochalcones with the nitro group at the ortho position on either aromatic ring displayed the most pronounced anti-inflammatory effects.[3] Specifically, compounds with an ortho-nitro group on ring A or ring B showed inhibition percentages of 71.17% and 80.77%, respectively.[3]
| Compound | Position of Nitro Group | Animal Model | Dosage | Maximum Anti-inflammatory Protective Effect (MAPE) / Inhibition (%) | Reference |
| 2'-Nitrochalcone | Ortho | Carrageenan-induced rat paw edema | 200 mg/kg | Highest MAPE | [1] |
| 3'-Nitrochalcone | Meta | Carrageenan-induced rat paw edema | 200 mg/kg | Intermediate MAPE | [1] |
| 4'-Nitrochalcone | Para | Carrageenan-induced rat paw edema | 200 mg/kg | Smallest MAPE | [1] |
| Compound 2 (ortho on A) | Ortho | TPA-induced mouse ear edema | 1 mg/ear | 71.17 ± 1.66% | [3] |
| Compound 5 (ortho on B) | Ortho | TPA-induced mouse ear edema | 1 mg/ear | 80.77 ± 2.82% | [3] |
| Compound 4 (para on B) | Para | TPA-induced mouse ear edema | 1 mg/ear | 58.25 ± 1.97% | [3] |
| Compound 9 (ortho, meta) | Ortho (A), Meta (B) | TPA-induced mouse ear edema | 1 mg/ear | 61.08 ± 2.06% | [3] |
Mechanistic Insights into Anti-inflammatory Action
Chalcones, as a class of compounds, exert their anti-inflammatory effects through various mechanisms.[4] These include the inhibition of key inflammatory enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are responsible for the production of pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes.[3][5] Furthermore, chalcones have been shown to modulate inflammatory signaling pathways, most notably the nuclear factor-kappa B (NF-κB) pathway.[6][7] The NF-κB pathway is a central regulator of the expression of numerous pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules.[6] By inhibiting the activation of NF-κB, chalcones can effectively suppress the inflammatory cascade.[7] Some chalcone derivatives have also been found to down-regulate the production of nitric oxide (NO), another important inflammatory mediator, by inhibiting the expression of inducible nitric oxide synthase (iNOS).[8][9]
While the precise comparative mechanisms for the nitrochalcone isomers are still under investigation, the superior activity of the ortho isomer suggests that its specific stereochemistry may allow for more favorable interactions with the active sites of target enzymes or key proteins within inflammatory signaling pathways. Molecular docking studies have suggested that the position of the nitro group influences the binding affinity to enzymes like COX-1 and COX-2.[3]
Figure 1. General mechanism of anti-inflammatory action of nitrochalcones.
Experimental Protocols
The synthesis and evaluation of the anti-inflammatory activity of nitrochalcones typically follow established methodologies.
Synthesis of Nitrochalcones (Claisen-Schmidt Condensation)
The ortho, meta, and para nitrochalcones are synthesized via a base-catalyzed Claisen-Schmidt condensation reaction.[10]
-
Preparation of Reactants: A solution of sodium hydroxide (B78521) is prepared in water and cooled in an ice bath. Ethanol is then slowly added.
-
Reaction Initiation: The respective nitroacetophenone (ortho, meta, or para) is added to the cooled solution, followed by the slow addition of benzaldehyde.
-
Reaction Progression: The reaction mixture is stirred mechanically at room temperature for a specified duration (e.g., 2 hours).
-
Product Isolation: The mixture is then cooled to 0°C for an extended period (e.g., 24 hours) to facilitate precipitation.
-
Purification: The resulting solid product is filtered, washed with cold water, and recrystallized from a suitable solvent mixture (e.g., dichloromethane/ethanol) to yield the purified nitrochalcone.[10]
Figure 2. General workflow for the synthesis of nitrochalcones.
In Vivo Anti-inflammatory Activity Assessment
Carrageenan-Induced Rat Paw Edema Model:
-
Animal Acclimatization: Male Wistar rats are acclimatized to laboratory conditions for a week before the experiment.
-
Compound Administration: The test compounds (ortho, meta, and para nitrochalcones), a reference drug (e.g., meloxicam), and a vehicle control are administered orally or intraperitoneally to different groups of rats.[1]
-
Induction of Inflammation: After a specific time (e.g., 1 hour), a sub-plantar injection of carrageenan solution is administered into the right hind paw of each rat to induce localized edema.
-
Measurement of Edema: The paw volume is measured at various time points (e.g., hourly for up to 7 hours) using a plethysmometer.[1]
-
Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group. The area under the time-course curve (AUC) for the maximal anti-inflammatory protective effect (MAPE) is also determined to compare the overall activity.[1]
TPA-Induced Mouse Ear Edema Model:
-
Animal Acclimatization: Male CD-1 mice are used for this model.
-
Induction and Treatment: A solution of TPA in a suitable solvent (e.g., acetone) is applied to the inner and outer surfaces of the right ear of each mouse to induce inflammation. The test compounds or a reference drug (e.g., indomethacin) are co-administered with the TPA.[3]
-
Edema Measurement: After a set period (e.g., 6 hours), the mice are euthanized, and a circular section of both the treated (right) and untreated (left) ears is collected using a punch. The weight of the ear punches is measured.
-
Data Analysis: The difference in weight between the right and left ear punches is calculated as a measure of the edema. The percentage of inhibition of edema is then determined for each treatment group compared to the control group.[3]
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Position Matters: Effect of Nitro Group in Chalcones on Biological Activities and Correlation via Molecular Docking | MDPI [mdpi.com]
- 4. dovepress.com [dovepress.com]
- 5. Chalcone Derivatives: Anti-inflammatory Potential and Molecular Targets Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of chalcone analogues as anti-inflammatory agents through the regulation of NF-κB and JNK activation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and anti-inflammatory effect of chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. daneshyari.com [daneshyari.com]
Confirming the Stereochemistry of 3-Nitrochalcone: A Comparative Guide to X-ray Crystallography and Spectroscopic Methods
For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides a comparative analysis of X-ray crystallography and alternative spectroscopic methods for confirming the stereochemistry of 3-Nitrochalcone, a synthetic compound with significant interest in medicinal chemistry.
The unambiguous assignment of stereochemistry is a critical step in chemical synthesis and drug discovery, as different stereoisomers can exhibit vastly different biological activities. For chalcones, which possess a reactive α,β-unsaturated carbonyl system, the E/Z configuration of the double bond is of particular importance. While X-ray crystallography stands as the gold standard for structural elucidation, other spectroscopic techniques offer valuable and often more accessible means of stereochemical confirmation.
Unambiguous Structure Determination with Single-Crystal X-ray Diffraction
Below is a comparison of crystallographic data for two isomers of this compound, demonstrating the level of detail provided by this technique.
| Parameter | (E)-1-(2-nitrophenyl)-3-phenylprop-2-en-1-one[1] | (E)-1-(4-nitrophenyl)-3-phenylprop-2-en-1-one[2] |
| Formula | C₁₅H₁₁NO₃ | C₁₅H₁₁NO₃ |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/c |
| a (Å) | 5.4092(2) | 6.2139 (10) |
| b (Å) | 23.9605(8) | 13.159 (2) |
| c (Å) | 9.4887(3) | 14.450 (3) |
| β (˚) | 96.080(1) | 92.106 (3) |
| Volume (ų) | 1222.89(7) | 1180.8 (3) |
| Z | 4 | 4 |
| Temperature (K) | 173(2) | 93 |
| R-factor | 0.0358 | 0.037 |
Table 1: Comparison of Crystallographic Data for this compound Isomers.
The data clearly defines the unit cell dimensions and symmetry, providing a solid foundation for understanding the crystal packing and intermolecular interactions. The low R-factor in both cases indicates a high-quality structural refinement.
Alternative Methods: Spectroscopic Corroboration
While X-ray crystallography is definitive, obtaining suitable crystals can be a significant hurdle. Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), offer a powerful and routine alternative for determining the stereochemistry of chalcones.
¹H NMR Spectroscopy
Proton NMR (¹H NMR) is a primary tool for elucidating the stereochemistry of the α,β-unsaturated system in chalcones. The coupling constant (J) between the vinylic protons (Hα and Hβ) is diagnostic of the double bond geometry. For the trans or (E)-isomer, the coupling constant is typically in the range of 15-18 Hz, while the cis or (Z)-isomer exhibits a smaller coupling constant, usually between 10-12 Hz.
For 3-Nitro-trans-chalcone, the following ¹H NMR data confirms the (E)-stereochemistry:
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Hα, Hβ | 7.67 - 7.82 | Doublet | 15.6 |
Table 2: Key ¹H NMR Data for (E)-3-Nitrochalcone confirming the trans-configuration.[3]
The observed coupling constant of 15.6 Hz is unequivocally indicative of a trans relationship between the two vinylic protons, thus confirming the (E)-stereochemistry of the this compound.[3][4]
Other Spectroscopic Techniques
-
Infrared (IR) Spectroscopy: The IR spectrum of this compound will show characteristic absorption bands for the carbonyl group (C=O) of the enone system, typically around 1650-1670 cm⁻¹. The C=C stretching vibration of the double bond is also observable.[4]
-
Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. For this compound (C₁₅H₁₁NO₃), the expected molecular ion peak would be at m/z 253.25.[5][6]
Experimental Protocols
Synthesis of this compound via Claisen-Schmidt Condensation
The synthesis of this compound is typically achieved through a Claisen-Schmidt condensation reaction between 3-nitrobenzaldehyde (B41214) and acetophenone (B1666503) in the presence of a base.[7]
Materials:
-
3-Nitrobenzaldehyde
-
Acetophenone
-
10% Aqueous Sodium Hydroxide (NaOH) solution
-
Ice
Procedure:
-
Dissolve 3-nitrobenzaldehyde and acetophenone in ethanol in a flask with stirring.
-
Cool the mixture in an ice bath.
-
Slowly add the 10% aqueous NaOH solution dropwise to the stirred mixture.
-
Continue stirring in the ice bath for a specified time until a precipitate forms.
-
Collect the crude product by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain pure crystals of this compound.
Single-Crystal Growth for X-ray Diffraction
Growing single crystals of sufficient quality for XRD analysis is a critical step. The slow evaporation method is a common and effective technique for chalcone (B49325) derivatives.[8]
Materials:
-
Purified this compound
-
A suitable solvent (e.g., ethanol, acetone)
-
A clean vial or beaker
-
A cover with small perforations (e.g., parafilm with pinholes)
Procedure:
-
Prepare a saturated or near-saturated solution of purified this compound in the chosen solvent at room temperature.
-
Filter the solution to remove any insoluble impurities.
-
Transfer the clear solution to a clean vial.
-
Cover the vial with the perforated cover to allow for slow evaporation of the solvent.
-
Place the vial in a vibration-free environment at a constant temperature.
-
Monitor the vial over several days to weeks for the formation of single crystals.
-
Once crystals of suitable size and quality have formed, they can be carefully harvested for XRD analysis.
Workflow for Stereochemical Confirmation
The following diagram illustrates the logical workflow for confirming the stereochemistry of this compound, from synthesis to final structural elucidation.
Caption: Experimental workflow for this compound stereochemistry confirmation.
References
- 1. researchgate.net [researchgate.net]
- 2. (E)-1-(4-Nitrophenyl)-3-phenylprop-2-en-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-Nitro-trans-chalcone(24721-24-2) 1H NMR [m.chemicalbook.com]
- 4. mdpi.com [mdpi.com]
- 5. This compound | C15H11NO3 | CID 94862 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound [webbook.nist.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Unveiling the Potency of 3-Nitrochalcone: A Comparative Analysis of its Biological Activity Across Diverse Cell Lines
A comprehensive guide for researchers, scientists, and drug development professionals detailing the cytotoxic and anti-inflammatory prowess of 3-Nitrochalcone and its derivatives. This report synthesizes experimental data to offer a comparative perspective on its efficacy against various cell lines and alternative compounds, providing detailed experimental protocols and visualizing key signaling pathways.
Introduction
Chalcones, a class of organic compounds belonging to the flavonoid family, have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antifungal properties.[1][2][3] Among these, this compound and its derivatives have emerged as particularly promising therapeutic candidates. This guide provides a cross-validation of the biological activity of this compound in different cell lines, presenting a comparative analysis of its performance with other agents, supported by experimental data.
Data Presentation: A Quantitative Comparison
The efficacy of this compound and its derivatives has been quantified across various cancer cell lines, primarily through the determination of the half-maximal inhibitory concentration (IC50). The following tables summarize these findings, offering a clear comparison of cytotoxic activities.
Table 1: Cytotoxicity of this compound Derivatives in Cancer Cell Lines
| Compound/Derivative | Cancer Cell Line | IC50 Value (µM) | Exposure Time (h) | Assay Method | Reference |
| Benzofuran (B130515) ring-linked 3-nitrophenyl chalcone (B49325) | HCT-116 (Colon Cancer) | 1.71 | 48 | SRB | [4][5] |
| HT-29 (Colon Cancer) | 7.76 | 48 | SRB | [4][5] | |
| 2,4,6-trimethoxy-4′-nitrochalcone (Ch-19) | KYSE-450 (Esophageal Cancer) | 4.97 | Not Specified | CCK-8 | [6] |
| Eca-109 (Esophageal Cancer) | 9.43 | Not Specified | CCK-8 | [6] | |
| Nitrochalcone derivative (NCD) | Rhabdomyosarcoma (RMS) | 2.117 (µg/ml) | Not Specified | MTT | [1][2] |
Table 2: Comparative Cytotoxicity with Standard Anticancer Drugs
| Cell Line | Compound | IC50 Value | Reference |
| Rhabdomyosarcoma (RMS) | Nitrochalcone derivative (NCD) | 2.117 µg/ml | [1][2] |
| Doxorubicin (DOX) | 0.553 µg/ml | [1][2] | |
| Methotrexate (MTX) | 0.8708 µg/ml | [1][2] |
Mechanism of Action: Inducing Cancer Cell Death
The anticancer activity of this compound derivatives is primarily attributed to their ability to induce programmed cell death (apoptosis) and halt the cell division cycle.
Apoptosis Induction
Studies have shown that these compounds trigger apoptosis through both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways.[4][5] In colon cancer cells, a benzofuran ring-linked 3-nitrophenyl chalcone derivative was found to activate DR-4-mediated apoptosis at the cell membrane and BCL-2-mediated apoptosis intracellularly.[4][5] This is further corroborated by the upregulation of pro-apoptotic proteins such as cleaved PARP and cleaved caspase-3.[6]
Cell Cycle Arrest
Flow cytometry analysis has revealed that this compound derivatives can arrest the cell cycle at different phases. For instance, treatment of colon cancer cells (HCT-116 and HT-29) with a 3-nitrophenyl chalcone derivative led to a statistically significant arrest at the G0/G1 phase.[4][5][7] In other cancer models, chalcone derivatives have been shown to induce G2/M phase arrest.[8]
Inhibition of Cell Migration and Colony Formation
Beyond inducing cell death, this compound derivatives also exhibit the potential to inhibit the metastatic spread of cancer. In colon cancer cell lines, a dose-dependent inhibition of cell migration and colony formation was observed at concentrations as low as 1.56 µM.[4][5]
Role of Reactive Oxygen Species (ROS)
The generation of reactive oxygen species (ROS) appears to be a key mechanism for the anti-tumor effects of some nitrochalcone derivatives. The compound Ch-19 was found to markedly elevate ROS levels in esophageal cancer cells in a dose-dependent manner.[6] This increase in intracellular ROS can lead to DNA damage and trigger apoptosis.
Anti-inflammatory Activity
In addition to their anticancer properties, nitrochalcones have demonstrated significant anti-inflammatory effects. In a carrageenan-induced edema model in rats, nitro-substituted chalcones showed a protective effect.[9][10] The proposed mechanism for this activity is the inhibition of inflammatory enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).[11]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
Sulforhodamine B (SRB) Assay for Cell Viability
This assay is based on the ability of the SRB dye to bind to cellular proteins, providing a measure of cell mass.
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and allow them to attach overnight. Treat the cells with various concentrations of the test compound and incubate for the desired period (e.g., 48 hours).[4][5]
-
Cell Fixation: Gently add cold 10% (wt/vol) Trichloroacetic Acid (TCA) to each well and incubate at 4°C for 1 hour to fix the cells.[12]
-
Staining: Wash the plates with water and air dry. Add SRB solution (0.4% w/v in 1% acetic acid) to each well and incubate at room temperature for 30 minutes.
-
Washing: Remove the SRB solution and wash the plates with 1% acetic acid to remove unbound dye.
-
Solubilization: Air dry the plates and add 10 mM Tris base solution to each well to solubilize the bound dye.
-
Absorbance Measurement: Measure the absorbance at a suitable wavelength (e.g., 515 nm) using a microplate reader. The IC50 value is then calculated from the dose-response curve.[12]
Apoptosis Analysis by Annexin V-FITC/PI Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the desired concentrations of the compound for a specified duration (e.g., 24 hours).[6]
-
Cell Harvesting: Collect both adherent and floating cells.
-
Staining: Resuspend the cells in binding buffer and add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol. Incubate in the dark at room temperature for 15 minutes.[6]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Cell Cycle Analysis by Flow Cytometry
This method determines the distribution of cells in different phases of the cell cycle based on their DNA content.
-
Cell Treatment and Harvesting: Treat cells with the compound and harvest them as described for the apoptosis assay.[7]
-
Fixation: Fix the cells in ice-cold 70% ethanol (B145695) and store at -20°C overnight.
-
Staining: Wash the cells with PBS and resuspend them in a solution containing a DNA-binding dye (e.g., Propidium Iodide) and RNase A.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The resulting histogram is used to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[13]
Western Blot Analysis for Protein Expression
Western blotting is used to detect and quantify the expression levels of specific proteins.
-
Protein Extraction: Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.[14]
-
Protein Quantification: Determine the protein concentration of the lysates using a suitable method (e.g., BCA assay).
-
SDS-PAGE and Protein Transfer: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.[14]
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.[14]
-
Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., cleaved caspases, PARP, Bcl-2 family proteins) overnight at 4°C. Following washes, incubate with an appropriate HRP-conjugated secondary antibody.[14]
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system. The intensity of the bands is quantified to determine the relative protein expression levels.
Mandatory Visualization
The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows discussed in this guide.
Caption: Apoptotic pathways induced by this compound.
Caption: Experimental workflow for cell cycle analysis.
Caption: ROS-mediated signaling pathway.
Conclusion
The collective evidence strongly supports the potential of this compound and its derivatives as valuable scaffolds for the development of novel anticancer and anti-inflammatory agents. Their ability to selectively target cancer cells, induce apoptosis through multiple pathways, arrest the cell cycle, and inhibit metastasis underscores their therapeutic promise. Furthermore, their anti-inflammatory properties suggest a broader range of potential applications. The detailed experimental protocols and pathway visualizations provided in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the development of these promising compounds into clinical realities. Further investigations, including in vivo studies and exploration of a wider range of cell lines, are warranted to fully elucidate their therapeutic potential and mechanism of action.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anticancer activity mechanism of novelly synthesized and characterized benzofuran ring-linked 3-nitrophenyl chalcone derivative on colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A novel synthetic chalcone derivative, 2,4,6-trimethoxy-4′-nitrochalcone (Ch-19), exerted anti-tumor effects through stimulating ROS accumulation and inducing apoptosis in esophageal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Programmed Cell Death Alterations Mediated by Synthetic Indole Chalcone Resulted in Cell Cycle Arrest, DNA Damage, Apoptosis and Signaling Pathway Modulations in Breast Cancer Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and anti-inflammatory activity of three nitro chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Unveiling Molecular Interactions: A Comparative Docking Study of Nitrochalcone Isomers with Key Protein Targets
A deep dive into the binding affinities and interaction patterns of nitrochalcone isomers reveals the critical role of nitro group positioning in determining their potential as therapeutic agents. This guide provides a comparative analysis of their docking performance against key protein targets implicated in inflammation and cancer, supported by detailed experimental protocols and pathway visualizations.
Researchers in drug discovery and development are constantly seeking to understand the structure-activity relationships that govern the efficacy of potential drug candidates. Nitrochalcones, a class of organic compounds with a characteristic 1,3-diphenyl-2-propen-1-one backbone and a nitro functional group, have garnered significant interest for their diverse biological activities, including anti-inflammatory and anticancer properties. The specific placement of the electron-withdrawing nitro group on the aromatic rings can dramatically influence their interaction with protein targets. This guide offers a comparative overview of in silico docking studies of various nitrochalcone isomers against cyclooxygenase-1 (COX-1), cyclooxygenase-2 (COX-2), endothelial nitric oxide synthase (eNOS), vascular endothelial growth factor receptor 2 (VEGFR-2), and p38α mitogen-activated protein kinase (p38α MAPK).
Comparative Docking Performance of Nitrochalcone Isomers
The binding affinity of a ligand to its protein target is a crucial indicator of its potential biological activity. Molecular docking simulations predict this affinity, typically represented by a docking score or binding energy, where a more negative value indicates a stronger interaction. The following tables summarize the comparative docking scores of a series of nitrochalcone isomers against various protein targets.
Anti-inflammatory Targets: COX-1, COX-2, and eNOS
A study on the effect of the nitro group's position on the anti-inflammatory and vasorelaxant activities of chalcones provided a direct comparison of several isomers.[1] The docking studies were performed with the COX-1 (PDB: 3KK6), COX-2 (PDB: 3LN1), and eNOS (PDB: 4D1O) enzymes.[1]
| Compound | Nitro Group Position (Ring A - Ring B) | Docking Score (kcal/mol) vs. COX-1 | Docking Score (kcal/mol) vs. COX-2 | Docking Score (kcal/mol) vs. eNOS |
| Chalcone (B49325) 1 | No Nitro Group | -7.5 | -8.2 | -6.5 |
| Compound 2 | ortho - No Group | -8.0 | -9.3 | Not Reported |
| Compound 5 | No Group - ortho | -7.8 | -8.5 | Not Reported |
| Compound 7 | No Group - para | Not Reported | Not Reported | -6.5 |
| Compound 9 | ortho - meta | -7.7 | -8.7 | Not Reported |
Data sourced from "Position Matters: Effect of Nitro Group in Chalcones on Biological Activities and Correlation via Molecular Docking".[1]
The results indicate that the presence and position of the nitro group significantly influence binding affinity. For instance, compound 2, with a nitro group at the ortho position of ring A, exhibited the strongest binding affinity for both COX-1 and COX-2.[1]
Anticancer and Angiogenesis Targets: VEGFR-2 and p38α MAPK
VEGFR-2: A study on 4-phenylurea chalcones as VEGFR-2 inhibitors reported the binding free energies of several derivatives. For example, sorafenib, a known VEGFR-2 inhibitor, showed a binding affinity of -10.230 kcal/mol.[2] Another study on quinolyl-thienyl chalcones identified compounds with significant in vitro VEGFR-2 kinase inhibitory activity (IC50: 73.41nM for compound 19).[3]
p38α MAPK: Research on miscellaneous chalcones as p38α MAPK inhibitors identified compounds with potent inhibitory activity. For instance, compounds 3a and 6 inhibited p38α MAPK with IC50 values of 0.1462±0.0063 and 0.4356±0.0189 µM, respectively.[4] Molecular docking studies confirmed the high compatibility of these compounds with the p38α MAPK binding site.[4][5]
Experimental Protocols
A standardized and rigorous experimental protocol is essential for obtaining reliable and reproducible molecular docking results. The following is a generalized methodology for performing comparative docking studies of nitrochalcone isomers.
Molecular Docking Protocol
-
Protein Preparation:
-
The three-dimensional crystal structures of the target proteins (e.g., COX-1, COX-2, eNOS, VEGFR-2, p38α MAPK) are retrieved from the Protein Data Bank (PDB).
-
Water molecules, co-crystallized ligands, and any non-essential ions are removed from the protein structure.
-
Polar hydrogen atoms are added to the protein, and Kollman charges are assigned.
-
The protein structure is then energy minimized to relieve any steric clashes and optimize its geometry.
-
-
Ligand Preparation:
-
The 2D structures of the nitrochalcone isomers are drawn using a chemical drawing tool like ChemDraw.
-
The 2D structures are converted to 3D structures and their energy is minimized using a suitable force field (e.g., MMFF94).
-
The final 3D structures of the ligands are saved in a format compatible with the docking software (e.g., PDBQT for AutoDock Vina).
-
-
Docking Simulation using AutoDock Vina:
-
Grid Box Definition: A grid box is defined around the active site of the target protein. The size and center of the grid box are chosen to encompass the entire binding pocket.
-
Docking Execution: AutoDock Vina is used to perform the docking calculations. The software explores various conformations and orientations of the ligand within the defined grid box and calculates the binding affinity for each pose.
-
Output Analysis: The docking results are generated as a series of binding poses for each ligand, ranked by their predicted binding affinities (in kcal/mol).
-
-
Analysis of Docking Results:
-
Binding Affinity Evaluation: The docking scores are used to compare the binding affinities of the different nitrochalcone isomers for the target protein.
-
Interaction Analysis: The best-docked poses are visualized using molecular visualization software (e.g., PyMOL, Discovery Studio) to analyze the non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the amino acid residues of the protein's active site.
-
Visualization of Signaling Pathways and Experimental Workflow
Understanding the biological context of the protein targets is crucial for interpreting the significance of the docking results. The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and a typical experimental workflow for a comparative docking study.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Discovery and molecular docking of quinolyl-thienyl chalcones as anti-angiogenic agents targeting VEGFR-2 tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Molecular Docking of Novel Miscellaneous Chalcones as p38α Mitogen-Activated Protein Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 3-Nitrochalcone: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for the Responsible Disposal of 3-Nitrochalcone (B1353257)
The proper disposal of this compound, a yellow crystalline solid utilized in organic synthesis and as a potential intermediate in pharmaceutical and agrochemical development, is imperative for laboratory safety and environmental protection.[1] This guide provides detailed, step-by-step procedures for the safe handling and disposal of this compound waste, designed for researchers, scientists, and drug development professionals. Adherence to these protocols is critical due to the compound's hazardous properties.
Hazard Profile and Disposal Summary
All personnel handling this compound must be thoroughly familiar with its hazard profile to ensure safe management and disposal. It is classified as a skin and eye irritant and may cause respiratory irritation.[2][3] Ingestion or inhalation may also be harmful.[4] The following table summarizes the key hazard classifications and disposal recommendations for this compound.
| Parameter | Information | Reference |
| GHS Hazard Statements | H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | [2][3] |
| GHS Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P501: Dispose of contents/container to an approved waste disposal plant. | [2][3][5] |
| Primary Disposal Route | Dispose of contents/container to an approved hazardous waste disposal plant in accordance with local, state, and federal regulations. | [2][5] |
| Incompatibilities | Strong oxidizing agents. | [4] |
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe disposal of this compound, from initial handling to final waste transfer.
1. Personal Protective Equipment (PPE): Before handling this compound waste, ensure appropriate PPE is worn, including:
-
Chemical safety goggles or eyeglasses as described by OSHA's eye and face protection regulations.[4]
-
Chemical-resistant gloves (e.g., nitrile) to prevent skin exposure.[4]
-
A lab coat or other protective clothing.[4]
-
If there is a risk of generating dust, use a NIOSH/MSHA-approved respirator.[4]
2. Waste Segregation and Collection: Proper segregation of chemical waste is crucial to prevent dangerous reactions and ensure compliant disposal.[5]
-
Solid Waste:
-
Liquid Waste (Solutions):
-
Contaminated Sharps:
-
Any sharps (e.g., needles, broken glass) contaminated with this compound should be placed in a puncture-proof sharps container designated for hazardous chemical waste.[5]
-
3. Waste Container Management:
-
Container Selection: Use containers made of material that does not react with or absorb the contents and have a leak-proof, screw-on cap.[6][7] If possible, use the original container.[8]
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and any other information required by your institution's Environmental Health and Safety (EHS) office.[9]
-
Storage:
-
Store waste containers in a designated "Satellite Accumulation Area" (SAA).[7]
-
Keep containers securely capped except when adding waste.[6]
-
Place containers in secondary containment to capture any potential spills or leaks.[6]
-
Segregate this compound waste from incompatible materials, particularly strong oxidizing agents.[4][7]
-
4. Spill Management:
In the event of a spill, immediate and appropriate action is necessary to contain the substance and prevent its spread.[5]
-
Evacuate and Ventilate: Ensure the area is well-ventilated and evacuate non-essential personnel.[5]
-
Containment and Cleanup:
5. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the chemical waste.[5]
-
Do not attempt to treat or dispose of this compound waste through standard laboratory drains or as regular trash.[5][10] Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste under US EPA guidelines (40 CFR Parts 261.3) and consult state and local regulations.[4][11]
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound waste.
References
- 1. CAS 614-48-2: this compound | CymitQuimica [cymitquimica.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. This compound | C15H11NO3 | CID 94862 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. benchchem.com [benchchem.com]
- 6. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 9. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 10. acs.org [acs.org]
- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Safeguarding Your Research: A Comprehensive Guide to Handling 3-Nitrochalcone
For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of 3-Nitrochalcone in a laboratory setting. Adherence to these procedures is essential for ensuring the safety of all personnel and the integrity of your research.
This compound, a yellow crystalline powder, is a valuable compound in organic synthesis and medicinal chemistry research.[1] While its toxicological properties have not been fully investigated, available data indicates that it can cause skin, eye, and respiratory irritation.[2][3][4] Therefore, cautious handling and adherence to strict safety protocols are paramount.
Hazard Identification and Classification
Different suppliers provide varying hazard classifications for this compound. To ensure the highest level of safety, it is prudent to adopt a conservative approach and handle the compound as a hazardous substance.
| Hazard Statement | GHS Classification | Source |
| Causes skin irritation | H315 | [3][4][5] |
| Causes serious eye irritation | H319 | [3][4] |
| May cause respiratory irritation | H335 | [3][4] |
| Not a hazardous substance or mixture | - | [6] |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against exposure. The following equipment must be worn at all times when handling this compound.
| PPE Component | Specification | Standard |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber) inspected prior to use. | EU Directive 89/686/EEC, EN 374 |
| Eye Protection | Tightly fitting safety goggles with side-shields. | OSHA 29 CFR 1910.133, European Standard EN166 |
| Skin and Body Protection | Impervious, long-sleeved gown that closes in the back; closed-cuff (elastic or knit). | - |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator is required if exposure limits are exceeded or if irritation is experienced. | OSHA 29 CFR 1910.134, European Standard EN 149 |
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the essential steps for safely handling this compound from receipt to use.
-
Receiving and Storage:
-
Preparation and Handling:
-
All handling of this compound powder should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize dust generation and accumulation.[2][3]
-
Use non-sparking tools to prevent ignition.[3]
-
An eyewash station and safety shower must be readily accessible in the work area.[2]
-
-
In Case of Exposure:
-
Skin Contact: Immediately flush the affected area with plenty of water for at least 15 minutes and remove contaminated clothing.[2] Seek medical attention.[2]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Seek medical attention.[2]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration.[2][3] Seek immediate medical attention.[2][3]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[2][3]
-
Disposal Plan: Managing this compound Waste
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection:
-
Disposal Method:
-
Container Disposal:
Experimental Workflow
The following diagram illustrates the logical flow for the safe handling of this compound.
References
- 1. CAS 614-48-2: this compound | CymitQuimica [cymitquimica.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. This compound | C15H11NO3 | CID 94862 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. echemi.com [echemi.com]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
